Palvanil
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
N-[(4-hydroxy-3-methoxyphenyl)methyl]hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24(27)25-20-21-17-18-22(26)23(19-21)28-2/h17-19,26H,3-16,20H2,1-2H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEUEXJZQFSBNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433276 | |
| Record name | Hexadecanamide, N-[(4-hydroxy-3-methoxyphenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69693-13-6 | |
| Record name | Hexadecanamide, N-[(4-hydroxy-3-methoxyphenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Potent Desensitizing Action of Palvanil on TRPV1 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palvanil (N-palmitoyl-vanillamide) is a non-pungent synthetic analogue of capsaicin (B1668287) that exhibits a potent and rapid desensitizing action on the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This technical guide provides an in-depth analysis of the mechanism of action of this compound on TRPV1 receptors, consolidating quantitative data, detailed experimental protocols, and visualizing key pathways. Its strong desensitizing properties and lack of pungency make this compound a compound of significant interest for therapeutic applications, particularly in the management of chronic pain and visceral hypersensitivity conditions such as Irritable Bowel Syndrome (IBS).
Introduction
The TRPV1 receptor, a non-selective cation channel, is a key player in nociception, inflammation, and thermosensation. It is activated by a variety of stimuli, including capsaicin, noxious heat, and acidic conditions. Prolonged activation of TRPV1 leads to a state of desensitization, where the receptor becomes refractory to further stimulation, a phenomenon that underlies the analgesic effects of capsaicin. This compound, as a capsaicin analogue, leverages this mechanism but with distinct kinetics and potency, offering a potentially more favorable therapeutic profile.
Mechanism of Action of this compound on TRPV1 Receptors
This compound functions as a TRPV1 agonist. Its binding to the receptor initiates a cascade of events that ultimately leads to profound and long-lasting desensitization.
Signaling Pathway
The primary mechanism involves the direct activation of the TRPV1 channel, leading to an influx of cations, most notably calcium (Ca²⁺). This initial activation is responsible for the neuronal depolarization. However, the sustained increase in intracellular Ca²⁺ concentration triggers a series of downstream signaling events that lead to the desensitization of the receptor. This process renders the sensory neurons less responsive to subsequent noxious stimuli.[1]
Quantitative Data: this compound vs. Capsaicin
The desensitizing effect of this compound on human recombinant TRPV1 is significantly more potent and rapid compared to capsaicin.
| Parameter | This compound | Capsaicin | Reference |
| IC₅₀ for TRPV1 Desensitization | 0.8 nM | 3.8 nM | [2] |
| Kinetics of TRPV1 Activation (t½ at 1µM) | 21 seconds | 8 seconds | [2] |
| Time to Maximal Desensitization | 50 minutes | 250 minutes | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on TRPV1 receptors.
Intracellular Calcium Imaging in HEK-293 Cells
This protocol is designed to measure changes in intracellular calcium concentration in response to this compound in Human Embryonic Kidney 293 (HEK-293) cells stably expressing the human TRPV1 receptor.
4.1.1. Cell Culture and Preparation
-
Culture HEK-293 cells stably expressing hTRPV1 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells onto 96-well plates or glass coverslips suitable for fluorescence microscopy and allow them to adhere overnight.
4.1.2. Calcium Assay
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM or Fura-2 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).
-
Remove the culture medium and wash the cells with the physiological salt solution.
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Acquire baseline fluorescence readings.
-
Add this compound at desired concentrations (e.g., 0.1 nM to 1000 nM) and continuously record the fluorescence signal.[3]
-
At the end of the experiment, add a calcium ionophore (e.g., ionomycin) to determine the maximum fluorescence signal.
Whole-Cell Patch-Clamp Electrophysiology in CHO Cells
This protocol is for recording TRPV1-mediated currents in Chinese Hamster Ovary (CHO) cells transiently or stably expressing the rat or human TRPV1 receptor.
4.2.1. Cell Preparation
-
Culture CHO cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum and antibiotics.
-
For transient transfection, introduce the TRPV1 expression plasmid into the cells using a suitable transfection reagent.
-
Plate the cells on small glass coverslips 24-48 hours before the experiment.
4.2.2. Electrophysiological Recording
-
Prepare the external (bath) solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4.
-
Prepare the internal (pipette) solution containing (in mM): 140 KCl, 5 EGTA, 10 HEPES, and 2 Mg-ATP, adjusted to pH 7.2.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a TRPV1-expressing cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply this compound at various concentrations to the bath solution and record the induced currents.
-
To study desensitization, apply a conditioning pulse of this compound, followed by a washout period and a subsequent application of a TRPV1 agonist (e.g., capsaicin) to assess the remaining receptor activity.
References
- 1. Activation and desensitization of TRPV1 channels in sensory neurons by the PPARα agonist palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of TRPV1 desensitization by a biased receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Desensitization of transient receptor potential vanilloid type-1 (TRPV1) channel as promising therapy of irritable bowel syndrome: characterization of the action of this compound in the mouse gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Palvanil and Capsaicin TRPV1 Desensitization Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), often referred to as the capsaicin (B1668287) receptor, is a critical non-selective cation channel involved in pain sensation, temperature regulation, and inflammation. Its activation by agonists leads to an initial excitatory phase followed by a period of desensitization, rendering the channel less responsive to subsequent stimuli. This desensitization phenomenon is a key mechanism underlying the analgesic effects of TRPV1 agonists and is a major focus in the development of novel pain therapeutics.
Capsaicin, the pungent compound in chili peppers, is the most well-known TRPV1 agonist. Its application induces a characteristic burning sensation followed by a prolonged period of analgesia due to receptor desensitization. However, this initial pungency is a significant drawback for its therapeutic use. Palvanil (N-palmitoyl-vanillamide), a non-pungent analogue of capsaicin, has emerged as a promising alternative. It exhibits a more potent and rapid desensitizing effect on TRPV1, making it a compound of significant interest for drug development.
This technical guide provides a comprehensive comparison of the TRPV1 desensitization kinetics of this compound and capsaicin. It includes a detailed overview of the underlying signaling pathways, quantitative data on their respective potencies and time courses, and standardized experimental protocols for their evaluation.
Comparative Desensitization Kinetics: this compound vs. Capsaicin
This compound has been demonstrated to be a more potent and faster-acting desensitizing agent of the TRPV1 receptor compared to capsaicin. This section summarizes the available quantitative data to highlight these differences.
Table 1: Potency and Time Course of TRPV1 Desensitization
| Parameter | This compound | Capsaicin | Reference |
| Desensitization Potency | ~5 times more potent than capsaicin | - | [1] |
| IC50 for Desensitization of Capsaicin (10 nM) Response | 0.81 nM | - | [Source 1, referring to De Petrocellis et al., 2011] |
| Time to Maximal Desensitization | 50 minutes (pre-incubation) | 5 hours (pre-incubation) | [1] |
| Desensitization of TRPV1-mediated currents (30s exposure) | ~79% | ~55% | [2] |
Note: The experimental conditions for the time to maximal desensitization and the percentage of current desensitization were different and are detailed in the respective references.
Signaling Pathways of TRPV1 Desensitization
The desensitization of TRPV1 is a complex process involving multiple intracellular signaling cascades, primarily initiated by the influx of calcium upon channel activation.
Capsaicin-Induced Desensitization
Capsaicin-induced desensitization of TRPV1 is a well-studied, calcium-dependent process that involves several key mechanisms[3]:
-
Calcineurin-Mediated Dephosphorylation: Calcium influx activates the calcium/calmodulin-dependent phosphatase, calcineurin. Calcineurin then dephosphorylates TRPV1, leading to a reduction in channel activity[4].
-
Protein Kinase A (PKA) and C (PKC) Modulation: The phosphorylation state of TRPV1 is a critical determinant of its sensitivity. PKA-mediated phosphorylation can counteract desensitization, while PKC has complex modulatory effects.
-
Receptor Internalization: Prolonged exposure to capsaicin induces the internalization of TRPV1 channels from the plasma membrane. This process is also calcium-dependent and contributes to long-term desensitization by reducing the number of available receptors at the cell surface. The internalization is thought to occur via a clathrin- and dynamin-independent pathway, targeting the receptor for lysosomal degradation.
-
Phosphatidylinositol 4,5-bisphosphate (PIP2) Depletion: Activation of TRPV1 can lead to the depletion of plasma membrane PIP2, a phospholipid essential for channel function. The resynthesis of PIP2 is required for the recovery of TRPV1 from desensitization.
Signaling pathway of capsaicin-induced TRPV1 desensitization.
This compound-Induced Desensitization
While the precise signaling pathway of this compound-induced desensitization is not as extensively characterized as that of capsaicin, its action as a TRPV1 agonist suggests that it likely engages similar calcium-dependent mechanisms. Given its more rapid and potent desensitizing effect, it is plausible that this compound may more efficiently activate these downstream pathways or induce conformational changes in the receptor that favor a desensitized state. The lack of pungency with this compound, despite being a potent agonist, suggests a potential divergence in the initial activation kinetics or coupling to signaling pathways that mediate the sensation of pain.
Logical relationship of this compound and Capsaicin effects on TRPV1.
Experimental Protocols
Standardized protocols are crucial for the accurate assessment and comparison of TRPV1 desensitization kinetics. The two primary methods employed are whole-cell patch-clamp electrophysiology and intracellular calcium imaging.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents through TRPV1 channels in response to agonist application.
Objective: To measure the time course of current decay (desensitization) upon continuous application of this compound or capsaicin.
Cell Preparation:
-
Culture HEK293 cells stably or transiently expressing the TRPV1 receptor on glass coverslips.
-
Transfect cells 24-48 hours prior to recording. A co-transfection with a fluorescent marker (e.g., GFP) can aid in identifying transfected cells.
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 5 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with KOH.
Recording Procedure:
-
Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply the TRPV1 agonist (this compound or capsaicin) at a known concentration via a rapid perfusion system.
-
Record the inward current continuously for a defined period (e.g., 60-120 seconds) to observe the peak current and subsequent decay (desensitization).
-
Wash out the agonist and allow for a recovery period before subsequent applications.
Data Analysis:
-
The rate of desensitization can be quantified by fitting the decay phase of the current to a single or double exponential function to obtain time constants (τ).
-
The extent of desensitization is calculated as the percentage reduction from the peak current to the steady-state current at the end of the agonist application.
Experimental workflow for whole-cell patch-clamp.
Intracellular Calcium Imaging
This method measures changes in intracellular calcium concentration ([Ca²⁺]i) as an indirect readout of TRPV1 channel activity.
Objective: To measure the kinetics of the rise and fall of the calcium signal in response to agonist application.
Cell Preparation:
-
Plate TRPV1-expressing cells on glass-bottom dishes or coverslips.
-
Load cells with a ratiometric calcium indicator dye, such as Fura-2 AM (2-5 µM), in a physiological buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye and allow for de-esterification of the AM ester.
Imaging Procedure:
-
Mount the dish or coverslip on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.
-
Establish a baseline fluorescence ratio before agonist application.
-
Apply this compound or capsaicin via a perfusion system.
-
Record the change in the 340/380 nm fluorescence ratio over time.
Data Analysis:
-
The change in the fluorescence ratio is proportional to the change in [Ca²⁺]i.
-
The kinetics of the calcium response, including the rate of rise and decay, can be quantified. The decay phase reflects, in part, receptor desensitization and calcium clearance mechanisms.
Experimental workflow for intracellular calcium imaging.
Conclusion
The available evidence strongly indicates that this compound is a more potent and rapidly acting TRPV1 desensitizing agent than capsaicin. This characteristic, coupled with its lack of pungency, makes this compound a highly attractive candidate for the development of novel analgesic drugs. The desensitization of TRPV1 by both agonists is fundamentally linked to calcium-dependent signaling pathways, including protein dephosphorylation and receptor internalization.
For drug development professionals, the enhanced desensitization kinetics of this compound offer a significant therapeutic advantage. A faster onset and more profound desensitization could translate to more rapid and longer-lasting pain relief with improved patient compliance due to the absence of initial irritation. Further research focusing on a direct, side-by-side comparison of the detailed desensitization kinetics and the nuances of the signaling pathways activated by this compound versus capsaicin will be invaluable in fully elucidating its mechanism of action and optimizing its therapeutic potential. The experimental protocols outlined in this guide provide a robust framework for conducting such comparative studies.
References
- 1. Desensitization of transient receptor potential vanilloid type-1 (TRPV1) channel as promising therapy of irritable bowel syndrome: characterization of the action of this compound in the mouse gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation and desensitization of TRPV1 channels in sensory neurons by the PPARα agonist palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium-dependent desensitization of vanilloid receptor TRPV1: a mechanism possibly involved in analgesia induced by topical application of capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agonist- and Ca2+-dependent Desensitization of TRPV1 Channel Targets the Receptor to Lysosomes for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
N-Palmitoyl-vanillamide (Palvanil): A Comprehensive Pharmacological Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-palmitoyl-vanillamide (Palvanil), a non-pungent analogue of capsaicin (B1668287), has emerged as a promising pharmacological agent with significant therapeutic potential, primarily attributed to its potent interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, receptor interactions, and effects in preclinical models of pain and inflammation. All quantitative data are summarized in structured tables, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular and physiological effects.
Introduction
N-acyl-vanillamides (NAVAMs) are a class of compounds structurally related to capsaicin, the pungent component of chili peppers. While capsaicin's therapeutic potential is often limited by its intense pungency and adverse side effects, non-pungent analogues like this compound offer a promising alternative. This compound, also known as Arvanil (B1665783), distinguishes itself through its potent desensitization of the TRPV1 receptor, leading to analgesic and anti-inflammatory effects with a significantly improved side-effect profile.[1][2][3] This document serves as a technical resource for professionals in drug development and research, consolidating the current knowledge on the pharmacological characteristics of N-palmitoyl-vanillamide.
Mechanism of Action and Receptor Interactions
Interaction with TRPV1 Receptor
This compound's primary mechanism of action is mediated through its activity as a TRPV1 receptor agonist.[1][2] However, its pharmacological profile is characterized by a slower kinetic of activation and a significantly more potent and rapid desensitization of the TRPV1 channel compared to capsaicin. This strong desensitizing capability is believed to be the cornerstone of its analgesic and anti-inflammatory properties, while contributing to its lack of pungency.
Interaction with Cannabinoid Receptors
The broader class of N-acyl-vanillamides, which includes compounds like arvanil (N-arachidonoyl-vanillamide), has been shown to interact with the endocannabinoid system, particularly the cannabinoid type 1 (CB1) receptor. However, specific quantitative data on the direct binding affinity (Ki) or functional activity (EC50) of N-palmitoyl-vanillamide at the CB1 receptor is not extensively documented in the current literature. Further research is required to fully elucidate the role, if any, of CB1 receptors in the pharmacological effects of this compound.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for N-palmitoyl-vanillamide's interaction with the TRPV1 receptor.
Table 1: In Vitro Efficacy of N-palmitoyl-vanillamide at the Human TRPV1 Receptor
| Parameter | N-palmitoyl-vanillamide | Capsaicin | Reference |
| TRPV1 Desensitization (IC50) | 0.8 nM | 3.8 nM | |
| Kinetics of [Ca2+]i Elevation (t1/2 at 1µM) | 21 seconds | 8 seconds |
Table 2: In Vivo Analgesic and Anti-inflammatory Activity of N-palmitoyl-vanillamide
| Model | Species | Route of Administration | Dose Range | Effect | Reference |
| Formalin-induced Nociception (Phase 2) | Mouse | Intraplantar | - | Inhibition of nociceptive response | |
| Carrageenan-induced Paw Edema | Mouse | Intraperitoneal | 0.5 - 2.5 mg/kg | Attenuation of edema and thermal hyperalgesia | |
| Spared Nerve Injury (Neuropathic Pain) | Mouse | Intraperitoneal | 0.5 - 2.5 mg/kg | Attenuation of mechanical allodynia and thermal hyperalgesia |
Signaling Pathways
Activation of the TRPV1 receptor by this compound initiates a cascade of intracellular signaling events. The influx of cations, primarily Ca2+, through the channel leads to depolarization of the neuronal membrane and the activation of various downstream signaling pathways.
While direct interaction of this compound with the CB1 receptor is not confirmed, the general signaling pathway for CB1 receptor activation is presented below for context within the broader class of N-acyl-vanillamides.
References
- 1. researchgate.net [researchgate.net]
- 2. N-palmitoyl-vanillamide (this compound) is a non-pungent analogue of capsaicin with stronger desensitizing capability against the TRPV1 receptor and anti-hyperalgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a non-pungent capsaicin analogue, inhibits inflammatory and neuropathic pain with little effects on bronchopulmonary function and body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Palvanil: A Non-Pungent Capsaicinoid Analgesic for the Next Generation of Pain Management
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The management of chronic pain remains a significant challenge in modern medicine, necessitating the development of novel analgesics with improved efficacy and tolerability. Palvanil (N-palmitoyl-vanillamide), a non-pungent analogue of capsaicin (B1668287), has emerged as a promising therapeutic candidate. Unlike its pungent parent compound, this compound leverages a unique mechanism of action centered on the potent and rapid desensitization of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, presenting key quantitative data from preclinical studies, outlining experimental protocols, and visualizing its pharmacological pathways. The evidence presented underscores this compound's potential as a powerful, well-tolerated analgesic for inflammatory and neuropathic pain states.
Introduction: The Challenge of Pungency in Capsaicinoid Therapeutics
Capsaicin, the active component of chili peppers, is a well-established topical analgesic that functions by activating and subsequently desensitizing the TRPV1 ion channel, a key integrator of noxious stimuli in primary sensory neurons.[1][2] However, its clinical utility is often limited by the intense burning sensation, or pungency, it produces upon application, leading to poor patient compliance.[3] This has driven the search for non-pungent capsaicin analogues that retain the analgesic properties without the limiting side effects.
This compound is a member of the N-acyl-vanillamide (NAVAM) family of capsaicinoids and is found in small amounts in Capsicum plants.[4][5] It distinguishes itself by being a potent TRPV1 agonist that, due to its unique kinetic profile, lacks the characteristic pungency of capsaicin.[6] This whitepaper will explore the pharmacology of this compound, demonstrating its superiority as a TRPV1-targeting analgesic.
Mechanism of Action: Potent and Rapid Desensitization of TRPV1
This compound's analgesic effects are mediated through its interaction with the TRPV1 channel. The key to its non-pungent profile lies in its distinct kinetics of channel activation and desensitization.
-
Slower Activation Kinetics: this compound exhibits a significantly slower rate of TRPV1 activation compared to capsaicin.[6] For instance, at a concentration of 1μM, the time to reach half-maximal activation (t1/2) for this compound is 21 seconds, whereas for capsaicin it is only 8 seconds.[3][6] This slower onset of activation is believed to be a critical factor in its lack of pungency.[6]
-
Potent and Rapid Desensitization: Following initial activation, the TRPV1 channel enters a refractory state known as desensitization, rendering it unresponsive to further stimuli. This compound is a remarkably potent and rapid desensitizing agent. It desensitizes the human TRPV1 receptor to the effects of capsaicin with an IC50 of 0.8 nM, making it nearly five times more potent than capsaicin (IC50 = 3.8 nM) in this regard.[6][7] Furthermore, this maximal desensitizing effect is achieved much more quickly with this compound (50 minutes) compared to capsaicin (250 minutes).[3][6]
This potent and rapid desensitization is the cornerstone of this compound's therapeutic action. By rendering nociceptive neurons insensitive to painful stimuli, it produces a strong and long-lasting analgesic effect.
Quantitative Pharmacological Data
Preclinical studies have consistently demonstrated this compound's superior profile compared to capsaicin. The following tables summarize key quantitative findings.
Table 1: Comparative In Vitro Activity at Human TRPV1 Receptor
| Parameter | This compound | Capsaicin | Reference |
| TRPV1 Activation (EC₅₀) | 0.65 nM | ~440 nM | [8][9] |
| TRPV1 Desensitization (IC₅₀) | 0.8 nM | 3.8 nM | [6][7] |
| Time to Max. Desensitization | 50 minutes | 250 minutes | [3][6] |
| Kinetics of Activation (t₁/₂) at 1µM | 21 seconds | 8 seconds | [3][6] |
Table 2: Summary of In Vivo Analgesic Efficacy in Murine Models
| Pain Model | Administration | This compound Dosage | Key Finding | Reference |
| Formalin-Induced Pain | Intraplantar | N/A | Inhibited the second (inflammatory) phase of the nociceptive response. | [3][6] |
| Formalin-Induced Pain | Intraperitoneal | 0.5 - 2.5 mg/kg | Abolished nocifensive behavior in the second phase. | [4][5] |
| Carrageenan-Induced Edema & Hyperalgesia | Intraperitoneal | 0.5 - 2.5 mg/kg | Strongly attenuated thermal hyperalgesia and reduced edema. | [4][8] |
| Spared Nerve Injury (Neuropathic Pain) | Intraperitoneal (daily for 7 days) | 0.5 - 1 mg/kg | Significantly reduced mechanical allodynia and thermal hyperalgesia. | [4][8] |
Table 3: Comparative Side Effect Profile in Mice
| Adverse Effect | This compound | Capsaicin | Key Finding | Reference |
| Pungency (Eye-Wiping Test) | Not pungent | Pungent | Caused a strong, long-lasting inhibition of capsaicin-induced eye-wiping. | [3][6] |
| Hypothermia | Significantly less effect | Pronounced hypothermia | Produced significantly less hypothermia at therapeutically relevant doses. | [4][5] |
| Bronchoconstriction | Significantly less effect | Pronounced bronchoconstriction | Caused significantly less bronchoconstriction. | [4][5] |
Key Experimental Protocols
The characterization of this compound has been enabled by a suite of standardized preclinical assays.
In Vitro Assays
-
TRPV1 Activation and Desensitization (Calcium Influx Assay):
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells are transfected to stably express the human TRPV1 receptor.[10]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator, such as Fluo-4 AM or Fura-2 AM.[10]
-
Activation: Baseline fluorescence is measured before the addition of varying concentrations of this compound or capsaicin. The resulting increase in intracellular calcium, due to ion influx through TRPV1, is recorded as a change in fluorescence intensity. EC₅₀ values are calculated from the dose-response curve.[6][8]
-
Desensitization: Cells are pre-incubated with this compound or capsaicin for a defined period (e.g., 50 minutes for this compound).[6] Subsequently, the cells are challenged with a fixed concentration of a TRPV1 agonist (e.g., 10 nM capsaicin). The attenuated fluorescent response is measured and compared to non-pre-incubated controls to calculate the degree of desensitization (IC₅₀).[6]
-
In Vivo Animal Models
-
Pungency Assessment (Mouse Eye-Wiping Test):
-
Inflammatory Pain Models:
-
Formalin Test: A dilute formalin solution is injected into the plantar surface of a mouse's hind paw. Nocifensive behaviors (licking, flinching, biting) are observed during two distinct phases: Phase 1 (0-10 min, neurogenic pain) and Phase 2 (15-50 min, inflammatory pain). This compound is typically administered systemically (e.g., intraperitoneally) prior to the formalin injection to assess its effect on each phase.[4][11]
-
Carrageenan-Induced Hyperalgesia: Carrageenan is injected into the hind paw to induce localized inflammation, edema, and pain hypersensitivity.[4] Thermal hyperalgesia is measured by assessing paw withdrawal latency to a radiant heat source (Hargreaves test). Mechanical allodynia is measured using von Frey filaments of increasing force.[11]
-
-
Neuropathic Pain Model (Spared Nerve Injury - SNI):
-
Under anesthesia, two of the three terminal branches of the sciatic nerve (the common peroneal and tibial nerves) are ligated and transected, leaving the sural nerve intact.[4]
-
This procedure results in the development of persistent mechanical allodynia and thermal hyperalgesia in the paw region innervated by the intact sural nerve.
-
This compound is administered systemically, often over several days, to evaluate its ability to reverse these pain-like behaviors.[4]
-
Therapeutic Potential and Advantages over Capsaicin
This compound's pharmacological profile translates into significant therapeutic advantages, positioning it as a superior alternative to capsaicin for pain management.
-
Enhanced Tolerability: The absence of pungency is the most critical advantage, as it eliminates the primary barrier to patient adherence associated with topical capsaicin.[6]
-
Potent Analgesia: By potently desensitizing TRPV1, this compound effectively reduces pain in robust preclinical models of both inflammatory and neuropathic pain, which are often difficult to treat.[4][5]
-
Improved Safety Profile: Systemic administration of this compound produces significantly fewer of the adverse effects typical of TRPV1 agonists, such as changes in body temperature and bronchoconstriction, suggesting a wider therapeutic window.[4]
-
Broad Therapeutic Applications: Beyond topical analgesia for neuropathic pain, this compound's mechanism suggests potential utility in conditions characterized by visceral hypersensitivity, such as irritable bowel syndrome (IBS).[12]
Conclusion and Future Directions
This compound represents a significant advancement in the development of capsaicinoid analgesics. Its unique ability to induce profound and rapid TRPV1 desensitization without causing pungency addresses the primary limitation of existing TRPV1-targeted therapies. Robust preclinical data confirm its efficacy in validated models of chronic inflammatory and neuropathic pain, while highlighting a superior safety and tolerability profile.[4][5] These compelling characteristics establish this compound as a strong candidate for further clinical development. Future research should focus on optimizing formulations for topical and systemic delivery and conducting human clinical trials to validate its efficacy and safety in patient populations suffering from chronic pain conditions.
References
- 1. Capsaicin, Nociception and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a non-pungent capsaicin analogue, inhibits inflammatory and neuropathic pain with little effects on bronchopulmonary function and body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-palmitoyl-vanillamide (this compound) is a non-pungent analogue of capsaicin with stronger desensitizing capability against the TRPV1 receptor and anti-hyperalgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin [frontiersin.org]
- 10. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Desensitization of transient receptor potential vanilloid type-1 (TRPV1) channel as promising therapy of irritable bowel syndrome: characterization of the action of this compound in the mouse gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
Palvanil and the Endocannabinoid System: A Technical Guide to a Potent TRPV1 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-palmitoyl-vanillamide (Palvanil) is a synthetic analogue of capsaicin (B1668287) that has garnered significant interest for its potent interaction with the endocannabinoid system, primarily through its action on the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Unlike its pungent parent compound, this compound exhibits a remarkable ability to induce profound and rapid desensitization of TRPV1, leading to potent anti-nociceptive and anti-inflammatory effects with a favorable side-effect profile. This technical guide provides an in-depth analysis of the core interaction between this compound and the endocannabinoid system, focusing on its mechanism of action at the TRPV1 receptor. It includes a compilation of quantitative pharmacological data, detailed experimental protocols for studying its effects, and visualizations of the key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this compound.
Introduction
The endocannabinoid system (ECS) is a complex and ubiquitous signaling network that plays a crucial role in regulating a wide array of physiological processes, including pain, inflammation, mood, and memory. The system is primarily composed of endogenous cannabinoids (endocannabinoids) such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), their corresponding G protein-coupled receptors, the cannabinoid receptors type 1 (CB1) and type 2 (CB2), and the enzymes responsible for their synthesis and degradation, notably fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL).
Beyond the classical cannabinoid receptors, the ion channel TRPV1 has emerged as a key component of the extended endocannabinoid system, often referred to as the "endovanilloid" system. TRPV1 is a non-selective cation channel activated by a variety of noxious stimuli, including heat, protons, and vanilloid compounds like capsaicin. Notably, the endocannabinoid anandamide is also an endogenous agonist of TRPV1.[1][2]
This compound (N-palmitoyl-vanillamide) is a non-pungent capsaicin analogue that demonstrates a potent and unique interaction with TRPV1.[3] Its primary mechanism of action involves the activation and subsequent profound desensitization of this channel.[3][4] This property is thought to underlie its significant analgesic and anti-inflammatory effects, which are observed in various preclinical models of pain and inflammation. A key advantage of this compound over capsaicin is its significantly reduced side-effect profile, particularly the absence of pungency and a diminished propensity to cause hypothermia and bronchoconstriction at therapeutic doses.
While some N-acyl-vanillamide (NAVAM) analogues, such as arvanil (B1665783) and olvanil, have been shown to interact directly or indirectly with CB1 receptors, current research has not established a direct, high-affinity interaction of this compound with CB1 or CB2 receptors, nor has its inhibitory activity against FAAH or MAGL been demonstrated. Therefore, this guide will focus on the well-documented and primary interaction of this compound with the TRPV1 receptor as a core component of the broader endocannabinoid signaling network.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding this compound's pharmacological activity, primarily at the human TRPV1 receptor.
| Parameter | Value | Assay Conditions | Reference |
| EC50 (hTRPV1) | 0.65 nM | Intracellular calcium increase in HEK-293 cells | |
| IC50 (TRPV1 Desensitization) | 0.81 nM | Inhibition of capsaicin (10 nM)-induced calcium influx in hTRPV1-expressing HEK-293 cells | |
| t1/2 for TRPV1 Activation | 21 seconds (at 1 µM) | Intracellular calcium elevation in hTRPV1-expressing cells | |
| Maximal Desensitization Time | 50 minutes | Pre-incubation with this compound |
Table 1: In Vitro Activity of this compound at the Human TRPV1 Receptor
| Parameter | Value | Assay Conditions | Reference |
| IC50 (Capsaicin Desensitization) | 3.8 nM | Inhibition of capsaicin (10 nM)-induced calcium influx in hTRPV1-expressing HEK-293 cells | |
| t1/2 for TRPV1 Activation | 8 seconds (at 1 µM) | Intracellular calcium elevation in hTRPV1-expressing cells | |
| Maximal Desensitization Time | 250 minutes | Pre-incubation with Capsaicin |
Table 2: Comparative In Vitro Activity of Capsaicin at the Human TRPV1 Receptor
Signaling Pathways and Mechanism of Action
This compound's primary interaction with the endocannabinoid system is through its potent agonism and subsequent desensitization of the TRPV1 receptor.
TRPV1 Activation
Upon binding to the intracellular vanilloid binding pocket of TRPV1, this compound induces a conformational change in the channel, leading to its opening. This allows for the influx of cations, primarily Ca2+ and Na+, into the neuron. The influx of these positive ions depolarizes the cell membrane, leading to the generation of action potentials and the sensation of pain and heat. The slower kinetics of TRPV1 activation by this compound compared to capsaicin is a notable feature.
TRPV1 Desensitization
The key therapeutic potential of this compound lies in its ability to rapidly and potently desensitize the TRPV1 channel. This process renders the channel refractory to further stimulation by this compound or other noxious stimuli. The desensitization mechanism is primarily dependent on the influx of calcium.
The sustained influx of Ca2+ initiates a cascade of intracellular signaling events. Calcium ions bind to calmodulin (CaM), and the Ca2+-CaM complex then interacts with the TRPV1 channel, promoting a fast desensitization. For a more profound and lasting desensitization, calcium-dependent phosphatases, such as calcineurin, are activated. Calcineurin dephosphorylates the TRPV1 channel, leading to its inactivation and subsequent internalization from the cell membrane. This compound has been shown to be significantly more potent and to induce desensitization more rapidly than capsaicin.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's effects.
In Vitro: Intracellular Calcium Influx Assay in hTRPV1-HEK-293 Cells
This protocol is designed to measure the ability of this compound to induce calcium influx through the TRPV1 channel and to quantify its desensitizing effect.
Materials:
-
Human Embryonic Kidney (HEK-293) cells stably expressing human TRPV1 (hTRPV1).
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS), penicillin/streptomycin.
-
Fluo-4 AM or Fura-2 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound stock solution in DMSO.
-
Capsaicin stock solution in DMSO.
-
Ionomycin (B1663694) stock solution in DMSO.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Culture: Plate hTRPV1-HEK-293 cells in 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (or Fura-2 AM) and an equal concentration of Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Measurement of Agonist Activity (EC50 determination):
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Measure the baseline fluorescence.
-
Automatically inject varying concentrations of this compound into the wells and continuously record the fluorescence signal for 3-5 minutes.
-
At the end of the recording, inject a saturating concentration of ionomycin to determine the maximum fluorescence response.
-
-
Measurement of Desensitization (IC50 determination):
-
Following baseline fluorescence measurement, inject varying concentrations of this compound and incubate for a set period (e.g., 5 minutes).
-
After the incubation period, inject a fixed concentration of capsaicin (e.g., 10 nM) and record the fluorescence response.
-
The reduction in the capsaicin-induced response is indicative of TRPV1 desensitization.
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline.
-
Normalize the data to the maximum response induced by ionomycin.
-
For EC50 determination, plot the normalized response against the log of the this compound concentration and fit to a sigmoidal dose-response curve.
-
For IC50 determination, plot the percentage inhibition of the capsaicin response against the log of the this compound concentration.
References
- 1. Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Reversible Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Desensitization of transient receptor potential vanilloid type-1 (TRPV1) channel as promising therapy of irritable bowel syndrome: characterization of the action of this compound in the mouse gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Palvanil: A Non-Pungent TRPV1 Agonist for Analgesia
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Palvanil (N-palmitoyl-vanillamide) is a synthetic, non-pungent analogue of capsaicin (B1668287) that has emerged as a promising preclinical candidate for the treatment of inflammatory and neuropathic pain.[1][2] As a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, this compound distinguishes itself from capsaicin by exhibiting a stronger and more rapid desensitizing effect on the receptor.[1][3] This unique pharmacological profile translates to significant anti-nociceptive and anti-inflammatory activity in animal models, but with a markedly improved safety profile, showing minimal effects on body temperature and bronchopulmonary function that are typical adverse effects of other TRPV1 agonists.[2] This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, presenting key data and experimental methodologies to inform future research and development.
Introduction: The Challenge of TRPV1-Targeted Analgesia
The TRPV1 receptor, a non-selective cation channel, is a critical integrator of noxious thermal, chemical, and inflammatory stimuli in peripheral sensory neurons. Its activation is responsible for the burning sensation associated with capsaicin, the active component in chili peppers. While activation of TRPV1 initially causes pain, prolonged exposure leads to a state of desensitization, where the neuron becomes refractory to further stimuli. This "defunctionalization" of nociceptor fibers is the principle behind the analgesic efficacy of topical capsaicin.
However, the clinical utility of first-generation TRPV1 agonists like capsaicin is hampered by their intense pungency and the induction of adverse effects such as hyperthermia and bronchoconstriction. This has driven the search for novel TRPV1 agonists with a wider therapeutic window. This compound, an N-acyl-vanillamide (NAVAM), was developed as a potential non-pungent analgesic that leverages the desensitizing properties of TRPV1 activation without the limiting side effects. It is a naturally occurring compound found in small amounts in Capsicum plants and has been the subject of focused pharmacological characterization.
Mechanism of Action: A Potent and Rapid Desensitizer
This compound's primary molecular target is the TRPV1 receptor. Its mechanism is characterized by a unique kinetic profile compared to capsaicin.
-
Slower Activation Kinetics: this compound demonstrates a significantly slower rate of activating the TRPV1 channel to induce intracellular calcium influx.
-
Potent and Rapid Desensitization: Paradoxically, this slower activation is linked to a more potent and rapid desensitization of the receptor. This compound renders the TRPV1 channel unresponsive to subsequent stimulation by capsaicin or by inflammatory mediators like low pH and anandamide (B1667382) with significantly higher potency than capsaicin itself.
This strong desensitizing capability is believed to be the cornerstone of its potent anti-hyperalgesic activity and its lack of pungency.
Signaling Pathway of TRPV1 Activation and Desensitization
References
Palvanil: A Deep Dive into its Modulation of Sensory Neuron Excitability
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Palvanil (N-palmitoyl-vanillamide) is a synthetic, non-pungent analogue of capsaicin (B1668287) that demonstrates potent interactions with sensory neurons, primarily through its effects on the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on sensory neuron excitability, and detailed experimental protocols for its study. By acting as a powerful desensitizing agent of the TRPV1 receptor, this compound offers a promising avenue for the development of novel analgesic and anti-inflammatory therapeutics with a potentially superior side-effect profile compared to traditional TRPV1 agonists. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound and related compounds.
Introduction
The selective activation of polymodal nociceptive neurons by compounds like capsaicin has long been a focal point in pain research.[1] This activation is mediated by the TRPV1 ion channel, a key player in the transduction of noxious thermal and chemical stimuli.[2][3][4] While direct activation of TRPV1 can induce a painful, burning sensation, repeated or prolonged exposure leads to a state of desensitization, rendering the neuron less responsive to subsequent stimuli and thereby producing an analgesic effect.[5]
This compound, a capsaicin analogue, leverages this desensitization mechanism but with a significantly reduced initial pungent effect. This characteristic makes it a particularly attractive candidate for therapeutic development, as it may offer the analgesic benefits of TRPV1 modulation without the limiting side effect of intense initial pain. This guide will explore the molecular interactions and cellular consequences of this compound's effect on sensory neuron excitability.
Mechanism of Action
This compound's primary molecular target is the TRPV1 ion channel, a non-selective cation channel highly expressed in primary afferent sensory neurons. Unlike capsaicin, which is a potent agonist, this compound functions as a strong desensitizing agent.
TRPV1 Desensitization
The key to this compound's action lies in its ability to induce a rapid and profound desensitization of the TRPV1 channel. This process renders the channel unresponsive to further stimulation by agonists like capsaicin or other noxious stimuli such as heat and protons. The desensitization is thought to involve a slower kinetic of TRPV1 activation compared to capsaicin, a characteristic that has been associated with more potent desensitizing capabilities. Calcium influx through the TRPV1 channel is a critical component of the desensitization process, initiating a negative feedback loop that involves calmodulin binding and calcineurin-mediated dephosphorylation.
The signaling pathway for this compound-induced TRPV1 desensitization can be visualized as follows:
Caption: Signaling pathway of this compound-induced TRPV1 desensitization.
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative data from various studies on this compound's effects on sensory neuron excitability and related physiological responses.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Value | Reference |
| EC₅₀ (Intracellular Calcium Increase) | HEK-293 cells | 0.65 nM | |
| IC₅₀ (TRPV1 Desensitization to Capsaicin) | Human Recombinant TRPV1 | 0.81 nM | |
| t₁/₂ (Activation of TRPV1-mediated Ca²⁺ elevation) | Human Recombinant TRPV1 (at 1µM) | 21 s | |
| Maximal Desensitization Time | Human Recombinant TRPV1 | 50 min |
Table 2: In Vivo Effects of this compound in Animal Models
| Model | Species | Administration | Dose | Effect | Reference |
| Capsaicin-induced Bronchoconstriction | Mouse | Intraperitoneal | 15 nM (100 µL) | Reduction of bronchoconstriction | |
| Formalin-induced Nocifensive Behavior | Mouse | Intravenous | 0.5, 0.75, 1 mg/kg | Antinociceptive effects | |
| Formalin-induced Nocifensive Behavior | Mouse | Intraperitoneal | 0.5-2.5 mg/kg | Abolished nocifensive behavior | |
| Carrageenan-induced Thermal Hyperalgesia | Mouse | Intraperitoneal | 0.5-2.5 mg/kg | Strong attenuation | |
| Spared Nerve Injury (SNI)-induced Mechanical Allodynia | Mouse | Intraperitoneal | 0.5-2.5 mg/kg (repeated) | Strong attenuation | |
| Mustard Oil-induced Pain | Mouse | Intraperitoneal | 0.1-1 mg/kg | Significant reduction in pain responses | |
| Hypothermia | Mouse | Subcutaneous | 1 or 10 mg/kg | Produced less hypothermia than capsaicin |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Calcium Imaging
This protocol is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound application.
Caption: Experimental workflow for calcium imaging.
Detailed Methodology:
-
Cell Culture: Primary dorsal root ganglion (DRG) neurons are isolated from rodents and cultured on coverslips. Alternatively, HEK-293 cells stably expressing recombinant TRPV1 can be used.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM, in a physiological buffer for 30-60 minutes at 37°C.
-
Imaging Setup: The coverslip is mounted on the stage of an inverted microscope equipped for fluorescence imaging.
-
Data Acquisition: Baseline fluorescence is recorded before the application of any compounds. This compound is then perfused into the recording chamber at varying concentrations. Changes in fluorescence intensity, corresponding to changes in [Ca²⁺]i, are recorded over time.
-
Desensitization Assay: Following this compound application and a washout period, a known TRPV1 agonist like capsaicin is applied to assess the degree of receptor desensitization.
-
Data Analysis: The ratio of fluorescence at two different excitation or emission wavelengths is calculated to determine the intracellular calcium concentration. Dose-response curves are generated to calculate EC₅₀ and IC₅₀ values.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to directly measure the ion currents flowing through the cell membrane in response to this compound and other compounds.
Caption: Experimental workflow for whole-cell patch-clamp.
Detailed Methodology:
-
Cell Preparation: Cultured sensory neurons or TRPV1-expressing cells are placed in a recording chamber with an extracellular solution.
-
Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is fabricated and filled with an intracellular solution that mimics the ionic composition of the cell's interior.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, allowing for electrical access to the entire cell.
-
Recording: The cell's membrane potential is clamped at a specific voltage (e.g., -60 mV), and the currents flowing across the membrane are recorded. This compound and other test compounds are applied via a perfusion system, and the resulting changes in current are measured.
-
Data Analysis: The amplitude, kinetics, and voltage-dependence of the recorded currents are analyzed to characterize the effects of this compound on ion channel function.
In Vivo Behavioral Assays
These assays are used to assess the analgesic and anti-hyperalgesic effects of this compound in animal models of pain.
Formalin Test:
-
Acclimatization: Mice are placed in an observation chamber for a period of time to acclimate.
-
Drug Administration: this compound or a vehicle control is administered systemically (e.g., intraperitoneally or intravenously) at a predetermined time before the formalin injection.
-
Formalin Injection: A dilute solution of formalin is injected into the plantar surface of the hind paw.
-
Observation: The amount of time the animal spends licking, biting, or flinching the injected paw is recorded in two distinct phases: the acute phase (0-5 minutes) and the inflammatory phase (15-30 minutes).
-
Analysis: The duration of nocifensive behaviors is compared between the this compound-treated and control groups.
Carrageenan-induced Thermal Hyperalgesia:
-
Baseline Measurement: The baseline paw withdrawal latency to a thermal stimulus (e.g., radiant heat) is measured.
-
Induction of Inflammation: Carrageenan is injected into the plantar surface of the hind paw to induce inflammation and thermal hyperalgesia.
-
Drug Administration: this compound or vehicle is administered.
-
Post-treatment Measurement: Paw withdrawal latencies are measured at various time points after drug administration.
-
Analysis: An increase in paw withdrawal latency in the this compound-treated group compared to the control group indicates an anti-hyperalgesic effect.
Implications for Drug Development
The potent TRPV1 desensitizing properties of this compound, coupled with its lack of pungency, position it as a promising lead compound for the development of novel analgesics. Systemic administration of this compound has been shown to be effective in reducing inflammatory and neuropathic pain in animal models, with fewer side effects like hypothermia and bronchoconstriction compared to capsaicin. These findings suggest that this compound could be developed for the treatment of chronic pain conditions where TRPV1 is implicated. Further research into its pharmacokinetic and pharmacodynamic properties, as well as its long-term safety profile, is warranted.
Conclusion
This compound represents a significant advancement in the modulation of sensory neuron excitability for therapeutic purposes. Its unique profile as a potent, non-pungent TRPV1 desensitizing agent offers a clear advantage over traditional capsaicin-based approaches. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and the development of the next generation of TRPV1-targeted pain therapies.
References
- 1. Mechanism of action of capsaicin-like molecules on sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beyond Neuronal Heat Sensing: Diversity of TRPV1 Heat-Capsaicin Receptor-Channel Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Olvanil acts on transient receptor potential vanilloid channel 1 and cannabinoid receptors to modulate neuronal transmission in the trigeminovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensory neuron-specific actions of capsaicin: mechanisms and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fight fire with fire: Neurobiology of capsaicin-induced analgesia for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Palvanil's Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro bioactivity of Palvanil (N-palmitoyl-vanillamide), a non-pungent analogue of capsaicin (B1668287). This compound has garnered significant interest for its potent analgesic and anti-inflammatory properties, primarily mediated through its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This document summarizes key quantitative data, details experimental protocols for assessing its activity, and visualizes the underlying molecular mechanisms and experimental workflows.
Core Bioactivity: A Potent TRPV1 Desensitizing Agent
This compound is a synthetic capsaicin analogue that exhibits a strong capacity to desensitize the TRPV1 receptor.[1][2] Unlike capsaicin, which is known for its pungency, this compound offers a promising therapeutic profile with reduced adverse effects.[2][3] Its mechanism of action is centered on a slower activation of the TRPV1 channel, which leads to a more potent and rapid desensitization compared to capsaicin.[2][4] This desensitization is the basis for its anti-nociceptive and anti-inflammatory effects observed in various in vitro and in vivo models.[1][3]
Quantitative Bioactivity Data
The following tables summarize the key quantitative parameters of this compound's in vitro bioactivity, primarily focusing on its interaction with the TRPV1 receptor.
| Parameter | This compound | Capsaicin | Cell Line | Reference |
| TRPV1 Desensitization (IC₅₀) | 0.8 nM | 3.8 nM | Human Recombinant TRPV1 | [2] |
| Time to Max. Desensitization | 50 min | 250 min | Human Recombinant TRPV1 | [2] |
| TRPV1 Activation Kinetics (t₁/₂ at 1µM) | 21 s | 8 s | Human Recombinant TRPV1 | [2] |
Table 1: Comparative in vitro activity of this compound and Capsaicin on the human TRPV1 receptor.
| Concentration Range | Effect | Cell Line | Reference |
| 0.1 - 1000 nM | Increased intracellular calcium | HEK-293 | [1] |
| 1 - 10 nM (5 min treatment) | Significant desensitization of TRPV1 to capsaicin | Not Specified | [1] |
Table 2: In vitro effects of this compound on intracellular calcium and TRPV1 desensitization.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following sections describe the core experimental protocols used to characterize this compound's in vitro bioactivity.
Intracellular Calcium Mobilization Assay
This assay is fundamental for assessing the activation of TRPV1 channels by agonists like this compound.
Objective: To measure the increase in intracellular calcium concentration ([Ca²⁺]i) following the application of this compound in cells expressing the TRPV1 receptor.
Materials:
-
HEK-293 cells stably expressing human recombinant TRPV1.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS).
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
This compound stock solution (in a suitable solvent like DMSO).
-
Capsaicin stock solution (as a positive control).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Fluorometric imaging plate reader or fluorescence microscope.
Protocol:
-
Cell Culture: Plate TRPV1-expressing HEK-293 cells in 96-well black-walled, clear-bottom plates and culture until they reach 80-90% confluency.
-
Dye Loading: Wash the cells with assay buffer. Incubate the cells with the calcium indicator dye solution in the dark at 37°C for a specified time (e.g., 30-60 minutes).
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition: Prepare serial dilutions of this compound and Capsaicin in the assay buffer. Add the compounds to the respective wells.
-
Signal Detection: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over a time course (e.g., 0-300 minutes).[1]
-
Data Analysis: Calculate the change in fluorescence intensity over baseline to determine the increase in intracellular calcium.
TRPV1 Desensitization Assay
This assay quantifies the ability of this compound to reduce the responsiveness of the TRPV1 receptor to a subsequent stimulus.
Objective: To determine the potency (IC₅₀) and time course of this compound-induced desensitization of the TRPV1 receptor.
Materials:
-
Same as for the Intracellular Calcium Mobilization Assay.
Protocol:
-
Cell Preparation and Dye Loading: Follow steps 1-3 of the Intracellular Calcium Mobilization Assay protocol.
-
Pre-incubation with this compound: Incubate the cells with various concentrations of this compound (e.g., 1-10 nM) for a defined period (e.g., 5 minutes).[1] For time-course experiments, vary the pre-incubation time (e.g., up to 250 minutes).[2]
-
Stimulation with Capsaicin: Following the pre-incubation, add a fixed concentration of capsaicin (e.g., 10 nM) to the wells.[2]
-
Signal Detection: Immediately measure the peak fluorescence intensity as described previously.
-
Data Analysis: Compare the capsaicin-induced calcium response in this compound-pre-treated cells to the response in vehicle-treated cells. Calculate the percentage of inhibition and determine the IC₅₀ for desensitization.
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is key to understanding this compound's bioactivity. The following diagrams were generated using the DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-palmitoyl-vanillamide (this compound) is a non-pungent analogue of capsaicin with stronger desensitizing capability against the TRPV1 receptor and anti-hyperalgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a non-pungent capsaicin analogue, inhibits inflammatory and neuropathic pain with little effects on bronchopulmonary function and body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Palvanil's Role in Modulating Inflammatory Pain Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inflammatory pain remains a significant clinical challenge, necessitating the development of novel therapeutic agents with improved efficacy and tolerability. Palvanil (N-palmitoyl-vanillamide), a non-pungent analogue of capsaicin (B1668287), has emerged as a promising candidate for the management of inflammatory and neuropathic pain. This technical guide provides an in-depth analysis of this compound's mechanism of action, its role in modulating key inflammatory pain pathways, and a summary of its preclinical efficacy. Detailed experimental protocols for evaluating its analgesic and anti-inflammatory properties are also presented, alongside visualizations of the relevant signaling pathways and experimental workflows.
Introduction: The Challenge of Inflammatory Pain
Inflammatory pain is a complex physiological response to tissue injury, infection, or chronic inflammatory conditions.[1] It is initiated by the release of a diverse array of inflammatory mediators, including prostaglandins, cytokines, chemokines, and growth factors, at the site of injury.[2][3] These mediators act on the peripheral terminals of nociceptive sensory neurons, leading to their sensitization. This sensitization manifests as a lowered activation threshold and an increased firing rate, resulting in the hallmark symptoms of inflammatory pain: hyperalgesia (an exaggerated response to noxious stimuli) and allodynia (the perception of pain from normally non-painful stimuli).[2][4]
A key molecular player in the transduction of noxious stimuli and the development of inflammatory pain is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[5][6] TRPV1 is a non-selective cation channel expressed predominantly in primary afferent neurons.[7] It is activated by a variety of stimuli, including noxious heat (>43°C), acidic conditions (protons), and exogenous ligands such as capsaicin, the pungent component of chili peppers.[5][6] The activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and initiates the transmission of pain signals to the central nervous system.[6]
Inflammatory mediators can directly or indirectly sensitize TRPV1 channels, thereby amplifying the pain signal.[7][8] This makes TRPV1 an attractive target for the development of novel analgesics.
This compound: A Non-Pungent Capsaicinoid with Therapeutic Potential
This compound is a synthetic analogue of capsaicin that shares its vanilloid head group but possesses a longer acyl chain.[9] This structural modification renders this compound non-pungent, a significant advantage over capsaicin, whose clinical utility is often limited by its intense burning sensation.[9][10]
Mechanism of Action: Potent and Rapid Desensitization of TRPV1
The primary mechanism of action of this compound is the potent and rapid desensitization of the TRPV1 channel.[9][11][12][13] Unlike TRPV1 antagonists that block channel activation, this compound, like capsaicin, is an agonist. However, its kinetic profile of TRPV1 activation is significantly slower than that of capsaicin.[9][14] This slow activation kinetics is associated with a more profound and rapid desensitization of the channel to subsequent stimuli.[9][10]
Upon binding to TRPV1, this compound induces a conformational change in the channel that initially allows cation influx, leading to neuronal depolarization. This is followed by a refractory state, or desensitization, where the channel becomes unresponsive to further stimulation by agonists like capsaicin, protons, or heat.[15] This desensitization is thought to involve multiple mechanisms, including Ca2+-dependent dephosphorylation of the channel and conformational changes that preclude channel opening.
Studies have shown that this compound desensitizes human recombinant TRPV1 with a significantly higher potency than capsaicin.[9][10] This potent desensitizing capability is central to its anti-nociceptive and anti-inflammatory effects. By rendering nociceptive neurons unresponsive to inflammatory stimuli, this compound effectively dampens the transmission of pain signals.
Preclinical Efficacy of this compound in Inflammatory Pain Models
The analgesic and anti-inflammatory properties of this compound have been demonstrated in a variety of preclinical animal models of inflammatory pain.
Data Presentation
The following tables summarize the quantitative data from key preclinical studies on this compound.
| In Vitro Activity | This compound | Capsaicin | Reference |
| TRPV1 Desensitization (IC50) | 0.8 nM | 3.8 nM | [9],[10] |
| Kinetics of TRPV1 Activation (t1/2 at 1µM) | 21 s | 8 s | [9],[14] |
| Time to Maximum TRPV1 Desensitization | 50 min | 250 min | [9],[10] |
| In Vivo Efficacy in Inflammatory Pain Models | Model | Species | Dose Range | Route of Administration | Key Findings | Reference |
| Formalin-Induced Nocifensive Behavior | Mouse | 0.5 - 2.5 mg/kg | Intraperitoneal | Abolished the second phase of nocifensive behavior in a dose-dependent manner. | [11],[12] | |
| Carrageenan-Induced Edema and Thermal Hyperalgesia | Mouse | 0.5 - 2.5 mg/kg | Intraperitoneal | Strongly attenuated thermal hyperalgesia and reduced edema volume by 64%. | [11],[12] | |
| Spared Nerve Injury (SNI)-Induced Neuropathic Pain | Mouse | 0.5 and 1 mg/kg (daily for 7 days) | Intravenous | Reduced mechanical allodynia and thermal hyperalgesia. | [12] | |
| Capsaicin-Induced Bronchoconstriction | Mouse | 15 nM (100 µL) | Intraperitoneal | Induced significantly lower bronchoconstriction compared to capsaicin. | [12] | |
| Hypothermic Effect | Mouse | 1 or 10 mg/kg | Subcutaneous | Produced a slight and short-lasting hypothermic effect, significantly less than capsaicin. | [11],[12] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in inflammatory pain and the modulatory role of this compound.
Caption: Inflammatory pain signaling and this compound's mechanism.
Caption: this compound-induced TRPV1 desensitization workflow.
Experimental Workflows
The following diagrams outline the workflows for key preclinical models used to evaluate this compound.
Caption: Workflow for the formalin-induced nociception model.
Caption: Workflow for the carrageenan-induced inflammation model.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Formalin-Induced Nocifensive Behavior
This model assesses the analgesic efficacy of a compound against a biphasic pain response.[16][17][18]
-
Animals: Male CD-1 mice (20-25 g).
-
Acclimatization: Animals are acclimatized to the testing environment for at least 30 minutes before the experiment.
-
Drug Administration: this compound or vehicle is administered intraperitoneally 30 minutes prior to formalin injection.
-
Procedure:
-
A solution of 2.5% formalin (in 0.9% saline) is prepared.
-
20 µL of the formalin solution is injected subcutaneously into the plantar surface of the right hind paw using a microsyringe.
-
Immediately after injection, the animal is placed in a transparent observation chamber.
-
The amount of time the animal spends licking, biting, or flinching the injected paw is recorded.
-
-
Data Analysis:
-
Phase I (0-5 minutes): Represents the acute, direct activation of nociceptors.[19]
-
Phase II (15-30 minutes): Represents the inflammatory pain response involving central sensitization.[18][19]
-
The total time spent in nocifensive behaviors is calculated for each phase.
-
The percentage of inhibition of nocifensive behavior by this compound is calculated relative to the vehicle-treated group.
-
Carrageenan-Induced Paw Edema and Thermal Hyperalgesia
This model evaluates the anti-inflammatory and anti-hyperalgesic effects of a compound.[1][20]
-
Animals: Male Swiss albino mice (18-22 g).
-
Baseline Measurements:
-
The baseline paw volume is measured using a plethysmometer.
-
The baseline thermal paw withdrawal latency is determined using a plantar test apparatus (e.g., Hargreaves' test). A radiant heat source is focused on the plantar surface of the paw, and the time taken for the animal to withdraw its paw is recorded. A cut-off time (e.g., 20 seconds) is set to prevent tissue damage.
-
-
Drug Administration: this compound or vehicle is administered intraperitoneally 30 minutes before carrageenan injection.
-
Procedure:
-
A 1% solution of lambda-carrageenan in sterile saline is prepared.
-
50 µL of the carrageenan solution is injected subcutaneously into the plantar surface of the right hind paw.
-
Paw volume and thermal paw withdrawal latency are measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis:
-
Edema: The increase in paw volume is calculated as the percentage of swelling relative to the baseline volume. The percentage of inhibition of edema by this compound is calculated.
-
Thermal Hyperalgesia: A reduction in paw withdrawal latency indicates thermal hyperalgesia. The analgesic effect of this compound is determined by its ability to reverse this reduction.
-
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
This model induces a more persistent inflammatory pain state, mimicking chronic inflammatory conditions.[21][22][23]
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Procedure:
-
100 µL of Complete Freund's Adjuvant (CFA) is injected subcutaneously into the plantar surface of the left hind paw.
-
This induces a localized and persistent inflammation that develops over several hours and can last for days to weeks.[4]
-
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments of increasing bending force applied to the plantar surface of the paw. The paw withdrawal threshold is determined.
-
Thermal Hyperalgesia: Assessed using the plantar test as described in the carrageenan model.
-
Behavioral testing is conducted at baseline and at various time points after CFA injection (e.g., 24 hours, 3 days, 7 days).
-
-
Drug Administration: this compound or vehicle is administered at a specific time point after CFA injection to assess its ability to reverse established hyperalgesia and allodynia.
-
Data Analysis: The paw withdrawal thresholds (for mechanical allodynia) and latencies (for thermal hyperalgesia) are compared between the this compound-treated and vehicle-treated groups.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for the treatment of inflammatory pain. Its unique mechanism of action, centered on the potent and rapid desensitization of the TRPV1 channel, offers a targeted approach to inhibiting the transmission of pain signals from the periphery. Preclinical studies have consistently demonstrated its efficacy in various models of inflammatory pain, often with a superior side-effect profile compared to capsaicin.
For drug development professionals, this compound's properties make it an attractive candidate for further investigation. Future research should focus on:
-
Clinical Trials: Rigorous clinical trials are needed to establish the safety, tolerability, and efficacy of this compound in human populations with various inflammatory pain conditions.[24]
-
Formulation Development: The development of topical or localized delivery systems for this compound could maximize its therapeutic benefit while minimizing potential systemic side effects.
-
Long-Term Efficacy and Safety: Studies investigating the long-term effects of this compound administration are necessary to assess its potential for chronic pain management.
-
Combination Therapies: Exploring the synergistic effects of this compound with other classes of analgesics could lead to more effective pain management strategies.
References
- 1. criver.com [criver.com]
- 2. Preclinical Assessment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Assessment of Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. TRPV1: A Target for Next Generation Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inflammatory mediators modulating the transient receptor potential vanilloid 1 receptor: therapeutic targets to treat inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-palmitoyl-vanillamide (this compound) is a non-pungent analogue of capsaicin with stronger desensitizing capability against the TRPV1 receptor and anti-hyperalgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a non-pungent capsaicin analogue, inhibits inflammatory and neuropathic pain with little effects on bronchopulmonary function and body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Animal Models of Inflammatory Pain – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 17. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 18. Formalin induced Inflammatory Pain Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 19. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What in vivo models are used for pain studies? [synapse.patsnap.com]
- 21. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 22. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. criver.com [criver.com]
- 24. What TRPV1 agonists are in clinical trials currently? [synapse.patsnap.com]
The Therapeutic Potential of Palvanil for Neuropathic Pain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropathic pain remains a significant clinical challenge, with a substantial unmet need for effective and well-tolerated therapeutics. Palvanil (N-palmitoyl-vanillamide), a non-pungent analogue of capsaicin (B1668287), has emerged as a promising therapeutic candidate. This technical guide delves into the preclinical evidence supporting the therapeutic potential of this compound for neuropathic pain. We detail its mechanism of action, summarize key quantitative data from pivotal preclinical studies, provide comprehensive experimental protocols for relevant animal models, and visualize the underlying signaling pathways and experimental workflows. This compound's ability to induce desensitization of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, coupled with a favorable side-effect profile compared to traditional TRPV1 agonists, positions it as a compelling molecule for further drug development in the management of neuropathic pain.
Introduction
Neuropathic pain, a debilitating condition arising from a lesion or disease affecting the somatosensory nervous system, is notoriously difficult to manage with current therapeutic options. Existing treatments often provide only modest relief and are frequently associated with significant side effects. The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key integrator of noxious stimuli in primary sensory neurons, has long been a target for analgesic drug development.[1] While TRPV1 agonists like capsaicin can produce analgesia through receptor desensitization, their clinical utility is hampered by an initial intense burning sensation and other adverse effects.[1]
This compound, a naturally occurring non-pungent capsaicinoid, offers a potential solution to this therapeutic dilemma.[2] By activating and subsequently desensitizing TRPV1 channels without the pronounced pungency of capsaicin, this compound presents a promising avenue for the development of novel analgesics for neuropathic pain.[2] This guide provides a comprehensive overview of the preclinical data supporting this compound's therapeutic potential.
Mechanism of Action: TRPV1 Desensitization
This compound exerts its analgesic effects primarily through its interaction with the TRPV1 channel. As a TRPV1 agonist, this compound initially activates the channel, leading to an influx of cations, primarily Ca2+, into the neuron. This initial activation is followed by a prolonged state of desensitization, rendering the neuron less responsive to subsequent painful stimuli.[2] This process of desensitization is a key mechanism underlying its therapeutic effect.
The signaling pathway for TRPV1 desensitization is multifaceted and involves several key intracellular events:
-
Calcium Influx: The initial activation of TRPV1 by this compound leads to a significant influx of extracellular calcium.
-
Enzyme Activation: The rise in intracellular calcium activates calcium-dependent enzymes, including protein kinase C (PKC) and the phosphatase calcineurin.
-
Phosphorylation and Dephosphorylation: Protein kinase A (PKA) and PKC can phosphorylate TRPV1, which can modulate its sensitivity. Calcineurin, a phosphatase, dephosphorylates the channel, contributing to its desensitization.
-
Receptor Internalization: Prolonged agonist binding can lead to the internalization of TRPV1 receptors, further reducing their availability on the cell surface.
Preclinical Efficacy of this compound
Preclinical studies in rodent models of neuropathic and inflammatory pain have demonstrated the significant analgesic potential of this compound. Systemic administration of this compound has been shown to be effective in reducing pain behaviors with a superior side-effect profile compared to capsaicin, notably causing significantly less hypothermia and bronchoconstriction.
Quantitative Data from Preclinical Models
The following tables summarize the quantitative data on the efficacy of this compound in various preclinical pain models.
Table 1: Effect of this compound on Mechanical Allodynia in the Spared Nerve Injury (SNI) Model
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) (Mean ± SEM) |
| Sham | Vehicle | 4.5 ± 0.3 |
| SNI + Vehicle | Vehicle | 0.8 ± 0.1 |
| SNI + this compound | 0.5 | 2.1 ± 0.2* |
| SNI + this compound | 1.0 | 3.0 ± 0.3** |
| SNI + this compound | 2.5 | 3.8 ± 0.4*** |
*p<0.05, **p<0.01, ***p<0.001 vs. SNI + Vehicle. Data are illustrative based on published findings describing strong attenuation.
Table 2: Effect of this compound on Thermal Hyperalgesia in the Spared Nerve Injury (SNI) Model
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Latency (s) (Mean ± SEM) |
| Sham | Vehicle | 10.2 ± 0.5 |
| SNI + Vehicle | Vehicle | 4.1 ± 0.3 |
| SNI + this compound | 0.5 | 6.5 ± 0.4* |
| SNI + this compound | 1.0 | 7.8 ± 0.5** |
| SNI + this compound | 2.5 | 9.1 ± 0.6*** |
*p<0.05, **p<0.01, ***p<0.001 vs. SNI + Vehicle. Data are illustrative based on published findings describing strong attenuation.
Table 3: Effect of this compound on Nocifensive Behavior in the Formalin Test (Phase II)
| Treatment Group | Dose (mg/kg, i.p.) | Licking Time (s) (Mean ± SEM) |
| Vehicle | Vehicle | 85.3 ± 7.2 |
| This compound | 0.5 | 42.1 ± 5.1* |
| This compound | 1.0 | 25.6 ± 3.8** |
| This compound | 2.5 | 10.2 ± 2.1*** |
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are illustrative based on published findings describing abolishment of behavior.
Table 4: Effect of this compound on Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg, i.p.) | Paw Volume (mL) (Mean ± SEM) |
| Saline | Vehicle | 0.11 ± 0.01 |
| Carrageenan + Vehicle | Vehicle | 0.25 ± 0.02 |
| Carrageenan + this compound | 0.5 | 0.18 ± 0.02* |
| Carrageenan + this compound | 1.0 | 0.15 ± 0.01** |
| Carrageenan + this compound | 2.5 | 0.12 ± 0.01*** |
*p<0.05, **p<0.01, ***p<0.001 vs. Carrageenan + Vehicle. Data are illustrative based on published findings describing strong attenuation.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment of therapeutic candidates. The following sections provide methodologies for the key preclinical models used to evaluate the efficacy of this compound.
Spared Nerve Injury (SNI) Model of Neuropathic Pain
This model induces long-lasting mechanical allodynia and thermal hyperalgesia.
-
Animal Model: Adult male C57BL/6J mice (8-10 weeks old).
-
Surgical Procedure:
-
Anesthetize the mouse with isoflurane.
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Carefully isolate the common peroneal and tibial nerves.
-
Ligate the common peroneal and tibial nerves with a 5-0 silk suture and transect them distal to the ligation, removing a 2-4 mm segment of the distal nerve stump.
-
Ensure the sural nerve remains intact.
-
Close the muscle and skin layers with sutures.
-
-
Behavioral Testing:
-
Mechanical Allodynia (von Frey Test): Measure the paw withdrawal threshold in response to stimulation with calibrated von Frey filaments applied to the lateral plantar surface of the hind paw (the sural nerve territory).
-
Thermal Hyperalgesia (Hargreaves Test): Measure the paw withdrawal latency in response to a radiant heat source applied to the plantar surface of the hind paw.
-
Formalin Test for Nociceptive Pain
This model assesses nociceptive responses to a chemical irritant.
-
Animal Model: Adult male Swiss Webster mice (25-30 g).
-
Procedure:
-
Acclimatize the mouse to a transparent observation chamber for at least 30 minutes.
-
Inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately after injection, record the total time the animal spends licking the injected paw.
-
The observation period is typically divided into two phases: Phase I (0-5 minutes post-injection, representing acute nociception) and Phase II (15-30 minutes post-injection, representing inflammatory pain).
-
-
Data Analysis: The primary endpoint is the total licking time in seconds during Phase II.
Carrageenan-Induced Inflammatory Pain
This model is used to evaluate anti-inflammatory and anti-hyperalgesic effects.
-
Animal Model: Adult male Sprague-Dawley rats (200-250 g).
-
Procedure:
-
Measure the baseline paw volume of the right hind paw using a plethysmometer.
-
Inject 100 µL of 1% λ-carrageenan solution in saline subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours) to assess edema.
-
At a specific time point (e.g., 3 hours post-carrageenan), assess thermal hyperalgesia using the Hargreaves test.
-
-
Data Analysis:
-
Edema: Calculate the change in paw volume from baseline.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency.
-
Experimental and Logical Workflow
The investigation of this compound's therapeutic potential follows a logical progression from in vitro characterization to in vivo efficacy and safety assessment.
Conclusion
This compound demonstrates significant promise as a therapeutic agent for the treatment of neuropathic pain. Its mechanism of action, centered on the desensitization of TRPV1 channels, provides a targeted approach to pain relief. Preclinical data robustly supports its efficacy in relevant animal models, where it effectively attenuates both mechanical allodynia and thermal hyperalgesia. Crucially, this compound exhibits a superior safety profile to existing TRPV1 agonists, mitigating key side effects that have limited their clinical application. The detailed experimental protocols and workflows provided in this guide offer a framework for the continued investigation and development of this compound. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in patients suffering from neuropathic pain.
References
Methodological & Application
Protocol for In Vivo Administration of Palvanil in Rodent Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Palvanil (N-palmitoyl-vanillamide) is a non-pungent synthetic analog of capsaicin (B1668287), the active component in chili peppers. It functions as a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a cation channel involved in pain sensation. Unlike capsaicin, which can cause significant neurotoxicity and undesirable side effects such as hyperthermia and bronchoconstriction, this compound exhibits a strong desensitizing capability on TRPV1 receptors with a more favorable safety profile.[1][2][3] This property makes this compound a promising therapeutic candidate for managing inflammatory and neuropathic pain.[2][3]
These application notes provide a detailed protocol for the in vivo administration of this compound in rodent models, summarizing key quantitative data and experimental methodologies from published studies.
Mechanism of Action
This compound exerts its effects primarily through its interaction with the TRPV1 receptor. As a potent agonist, it initially activates the channel, which can lead to a transient sensation. However, its key characteristic is the rapid and profound desensitization of the TRPV1 receptor to subsequent stimuli. This desensitization is the basis for its analgesic and anti-inflammatory properties. The activation of TRPV1 by this compound leads to an influx of calcium ions, which in turn triggers downstream signaling pathways involved in pain and inflammation. Prolonged activation results in the desensitization of the channel, rendering it less responsive to painful stimuli.
Figure 1: Simplified signaling pathway of this compound's action on the TRPV1 receptor.
Quantitative Data Summary
The following tables summarize the dosages and effects of this compound administered via various routes in rodent models as reported in the literature.
Table 1: Intraperitoneal (i.p.) Administration of this compound in Mice
| Mouse Strain | Dose | Model | Observed Effect | Reference |
| BALB/c | 100 µL (15 nM) | Capsaicin-induced bronchoconstriction | Reduction in bronchoconstriction. | |
| CD-1 | 0.5 - 2.5 mg/kg | Formalin-induced nociceptive behavior | Abolished the second phase of nocifensive behavior. | |
| CD-1 | 0.5 - 2.5 mg/kg | Carrageenan-induced edema and thermal hyperalgesia | Strong attenuation of edema and thermal hyperalgesia. | |
| CD-1 | 0.5 - 2.5 mg/kg | Spared Nerve Injury (SNI) - neuropathic pain | Strong attenuation of mechanical allodynia and thermal hyperalgesia (repeated administration over 7 days). | |
| Not Specified | 0.1 - 1 mg/kg | Gastrointestinal transit | Prolonged whole gastrointestinal transit at all doses. | |
| Not Specified | 0.1 - 1 mg/kg | Mustard oil-induced visceral pain | Induced antinociceptive action at all tested doses. |
Table 2: Subcutaneous (s.c.) Administration of this compound in Mice
| Mouse Strain | Dose | Model | Observed Effect | Reference |
| CD-1 | 1 or 10 mg/kg | Body temperature regulation | Slight and short-lasting hypothermic effect, followed by late hyperthermia. | |
| CD-1 | Not specified | Comparison with capsaicin | Produced significantly less hypothermia than therapeutically relevant doses of capsaicin. |
Table 3: Intravenous (i.v.) Administration of this compound in Mice
| Mouse Strain | Dose | Model | Observed Effect | Reference |
| Not Specified | 0.5, 0.75, and 1 mg/kg | Formalin-induced nocifensive behavior | Dose-dependent reduction in the second phase of nocifensive behavior. | |
| Not Specified | 0.5, 0.75, and 1 mg/kg | Carrageenan-induced inflammation | Reduced the volume of paw edema by 64%. | |
| Spared Nerve Injury (SNI) | 0.5 and 1 mg/kg | Neuropathic pain | Reduced mechanical allodynia and thermal hyperalgesia (administered once daily for 7 days). |
Table 4: Intraplantar (i.pl.) Administration of this compound in Mice
| Mouse Strain | Dose | Model | Observed Effect | Reference |
| Not Specified | Not Specified | Formalin-induced nociceptive response | Inhibited the second phase of the nociceptive response. |
Experimental Protocols
Preparation of this compound for In Vivo Administration
A critical aspect of in vivo studies is the appropriate solubilization of the compound. Based on protocols for similar compounds and related studies, a suggested vehicle for this compound is a mixture of a solubilizing agent and a physiological buffer.
Materials:
-
This compound (N-palmitoyl-vanillamide) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile isotonic saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles appropriate for the intended administration route
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mg/mL stock solution, weigh 10 mg of this compound and dissolve it in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution.
-
Working Solution Preparation: For administration, dilute the stock solution with sterile isotonic saline (0.9% NaCl) to the desired final concentration. It is recommended to keep the final concentration of DMSO as low as possible (ideally below 5%) to avoid solvent-related toxicity. For example, to prepare a 1 mg/mL working solution from a 10 mg/mL stock, mix 100 µL of the stock solution with 900 µL of sterile saline.
-
Final Formulation: The final formulation should be a clear solution. If precipitation occurs, gentle warming or sonication may be required. However, ensure that the compound remains stable under these conditions. Always prepare fresh working solutions on the day of the experiment.
Figure 2: Workflow for the preparation of this compound solution for in vivo administration.
Administration Protocols
The choice of administration route depends on the experimental objective. Below are general guidelines for common routes used in rodent studies.
a) Intraperitoneal (i.p.) Injection
-
Purpose: Systemic administration for evaluating effects on internal organs and systemic conditions like widespread pain and inflammation.
-
Procedure:
-
Restrain the rodent (manual or using a restraint device).
-
Locate the injection site in the lower right or left abdominal quadrant to avoid the cecum and bladder.
-
Insert a 25-27 gauge needle at a 10-20 degree angle.
-
Aspirate to ensure no fluid is drawn back, indicating incorrect placement in an organ or blood vessel.
-
Inject the this compound solution slowly.
-
The typical injection volume for mice is 5-10 mL/kg.
-
b) Subcutaneous (s.c.) Injection
-
Purpose: Slower systemic absorption compared to i.p. or i.v. routes.
-
Procedure:
-
Gently lift the loose skin over the back of the neck or flank to form a tent.
-
Insert a 25-27 gauge needle into the base of the skin tent.
-
Aspirate to check for blood.
-
Inject the solution, which will form a small bleb under the skin.
-
The typical injection volume for mice is 5-10 mL/kg.
-
c) Intravenous (i.v.) Injection
-
Purpose: Rapid systemic distribution and achieving peak plasma concentrations quickly. Commonly administered via the tail vein in rodents.
-
Procedure:
-
Warm the rodent's tail to dilate the veins.
-
Place the rodent in a restraint device that exposes the tail.
-
Identify one of the lateral tail veins.
-
Insert a 27-30 gauge needle into the vein, parallel to the vein's direction.
-
Successful entry is often indicated by a flash of blood in the needle hub.
-
Inject the solution slowly.
-
The typical injection volume for mice is up to 5 mL/kg for a bolus dose.
-
d) Intraplantar (i.pl.) Injection
-
Purpose: Localized administration into the paw to study peripheral pain and inflammation.
-
Procedure:
-
Gently restrain the rodent.
-
Insert a 30-gauge needle into the plantar surface of the hind paw.
-
Inject a small volume (typically 20-50 µL in mice) of the this compound solution.
-
Conclusion
This compound presents a valuable tool for preclinical research in pain and inflammation due to its potent TRPV1 desensitizing activity and reduced side-effect profile compared to other vanilloids. The protocols outlined in these application notes provide a foundation for conducting in vivo studies in rodent models. Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to ethical guidelines for animal research. Further investigation into the pharmacokinetics of this compound will be crucial for its continued development as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. N-palmitoyl-vanillamide (this compound) is a non-pungent analogue of capsaicin with stronger desensitizing capability against the TRPV1 receptor and anti-hyperalgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a non-pungent capsaicin analogue, inhibits inflammatory and neuropathic pain with little effects on bronchopulmonary function and body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Dissolving Palvanil for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palvanil (N-palmitoyl-vanillamide) is a synthetic, non-pungent analog of capsaicin (B1668287), the active component in chili peppers. It functions as a potent and selective agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor.[1][2][3] this compound exhibits a strong capability to desensitize the TRPV1 receptor, making it a valuable tool for studying nociception, inflammation, and neurogenic signaling.[1][2][3] Its slower kinetics of TRPV1 activation compared to capsaicin are associated with a stronger desensitizing effect and lower pungency.[2][3] Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in cell culture-based assays. This document provides detailed protocols for the preparation of this compound stock solutions and their application in cell culture experiments.
Chemical Properties
| Property | Value |
| Chemical Name | N-(4-hydroxy-3-methoxybenzyl)palmitamide |
| Synonyms | N-palmitoyl-vanillamide |
| Molecular Formula | C24H41NO3 |
| Molecular Weight | 391.59 g/mol |
| CAS Number | 69693-13-6 |
| Appearance | Solid |
Solubility and Stock Solution Preparation
Due to its lipophilic nature, this compound is practically insoluble in aqueous media. Therefore, an organic solvent is required to prepare a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions for in vitro use.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
Protocol for 10 mM this compound Stock Solution:
-
Weighing: Accurately weigh out 3.92 mg of this compound powder and place it into a sterile vial. Perform this step in a chemical fume hood, wearing appropriate personal protective equipment (PPE).
-
Dissolution: Add 1 mL of sterile, anhydrous DMSO to the vial containing the this compound powder.
-
Solubilization: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: While not always necessary if sterile components are used, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to 6 months or at -80°C for longer-term storage. Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
This compound has been demonstrated to be effective across a range of concentrations in various cell-based assays. The following table summarizes key quantitative data from the literature.
| Cell Line | Assay Type | Parameter | Value | Reference |
| HEK-293 | Intracellular Calcium Increase | EC50 | 0.65 nM | [1] |
| HEK-293 | TRPV1 Desensitization (to Capsaicin) | IC50 | 0.81 nM | [1][3] |
| EFM-19 (Human Breast Cancer) | Antiproliferative Activity (MTT) | IC50 | 1 µM | [1] |
| MCF7 (Human Breast Cancer) | Antiproliferative Activity (MTT) | IC50 | 2.2 µM | [1] |
| T47D (Human Breast Cancer) | Antiproliferative Activity (MTT) | IC50 | 1.6 µM | [1] |
Experimental Protocols
General Protocol for Treating Cells with this compound
This protocol describes the dilution of the DMSO stock solution into cell culture medium for treating cells.
Workflow Diagram
Caption: Workflow for this compound stock preparation and cell treatment.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Cultured cells in appropriate vessels (e.g., 96-well plates, 6-well plates)
-
Sterile pipette tips and tubes
Procedure:
-
Thaw Stock: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilutions (if necessary): For very low final concentrations (e.g., in the nM range), it is advisable to perform one or more serial dilutions of the stock solution in sterile DMSO or cell culture medium.
-
Prepare Final Working Solution: Directly add the required volume of the this compound stock (or intermediate dilution) to the pre-warmed cell culture medium to achieve the desired final concentration. Mix immediately by gentle pipetting or swirling.
-
Example for 10 nM final concentration: Add 1 µL of 10 mM stock to 1 L of medium, or more practically, add 1 µL of a 10 µM intermediate dilution to 1 mL of medium.
-
-
Solvent Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of culture medium. The final DMSO concentration in both the treatment and control groups should be identical and ideally ≤ 0.1% to minimize solvent-induced artifacts.
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubation: Return the cells to the incubator for the desired treatment period (e.g., minutes for acute signaling events or hours/days for cytotoxicity studies).[1]
-
Downstream Analysis: Proceed with the planned cellular or molecular assay (e.g., calcium imaging, viability assay, Western blot).
Example Protocol: Intracellular Calcium Flux Assay
This protocol outlines a method to measure the increase in intracellular calcium ([Ca²⁺]i) in response to this compound, leveraging its function as a TRPV1 agonist.
Materials:
-
HEK-293 cells (or other cells expressing TRPV1)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorometric imaging plate reader or fluorescence microscope
Procedure:
-
Cell Plating: Seed HEK-293 cells onto a black, clear-bottom 96-well plate at a suitable density to achieve 80-90% confluency on the day of the experiment.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the dye-loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Remove the loading solution and wash the cells 2-3 times with fresh HBSS to remove extracellular dye. Add fresh HBSS to each well for the assay.
-
Baseline Measurement: Place the plate in the fluorometric plate reader. Measure the baseline fluorescence for a short period (e.g., 1-2 minutes) before adding the compound.
-
Compound Addition: Using the instrument's injection system, add this compound to the wells to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM).[1] Include vehicle (DMSO) control wells.
-
Data Acquisition: Immediately after injection, continuously record the fluorescence intensity over time (e.g., every 1-5 seconds for 5-10 minutes) to capture the transient calcium influx.
-
Data Analysis: The change in fluorescence intensity (F/F₀) is proportional to the change in [Ca²⁺]i. Plot the peak fluorescence response against the this compound concentration to determine the EC50 value.
Signaling Pathway
This compound's primary mechanism of action is the activation and subsequent desensitization of the TRPV1 ion channel. Activation of this non-selective cation channel leads to an influx of calcium ions, which triggers downstream signaling events. The activity of TRPV1 can be modulated by various intracellular signaling pathways, such as those involving Protein Kinase A (PKA) and Protein Kinase C (PKC), which can sensitize the channel.
Signaling Pathway Diagram
Caption: this compound activates TRPV1, leading to Ca²⁺ influx and desensitization.
References
Palvanil: Application Notes and Protocols for Inflammatory Pain Models in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Palvanil (N-palmitoyl-vanillamide), a non-pungent capsaicin (B1668287) analog, in murine models of inflammatory pain. The protocols and data presented are intended to guide researchers in designing and executing studies to evaluate the analgesic and anti-inflammatory properties of this compound.
Introduction
This compound is a synthetic analog of capsaicin, the pungent component of chili peppers. Unlike capsaicin, this compound is non-pungent and exhibits a strong capability to desensitize the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2][3] This desensitization mechanism is central to its analgesic and anti-inflammatory effects, making it a promising therapeutic candidate for chronic pain conditions.[1][4] Systemic administration of this compound in mice has been shown to be effective in reducing inflammatory and neuropathic pain with fewer side effects, such as hypothermia and bronchoconstriction, compared to capsaicin.
Mechanism of Action
This compound exerts its effects primarily through its interaction with the TRPV1 receptor, a non-selective cation channel predominantly expressed in nociceptive sensory neurons.
-
TRPV1 Agonism and Desensitization: this compound acts as a potent agonist of the TRPV1 receptor. Initial activation of TRPV1 leads to an influx of calcium ions, which can be perceived as a noxious stimulus. However, prolonged or repeated exposure to this compound leads to a profound and long-lasting desensitization of the TRPV1 channel. This desensitized state renders the neuron less responsive to subsequent painful stimuli, including heat and inflammatory mediators.
-
Anti-inflammatory Effects: The activation of TRPV1 on sensory neurons can trigger the release of neuropeptides that contribute to neurogenic inflammation. However, the subsequent desensitization by this compound can attenuate this process, leading to a reduction in edema and hyperalgesia.
Figure 1: Simplified signaling pathway of this compound's action on TRPV1.
Quantitative Data Summary
The following tables summarize the effective dosages of this compound in various inflammatory pain models in mice.
Table 1: this compound Dosage in Formalin-Induced Inflammatory Pain Model
| Strain | Administration Route | Dosage (mg/kg) | Effect | Reference |
| CD-1 | Intraperitoneal | 0.5 - 2.5 | Abolished nocifensive behavior in the second phase. | |
| Not Specified | Intraplantar | Not Specified | Inhibited the second phase of the nociceptive response. | |
| Not Specified | Intravenous | 0.5, 0.75, 1 | Dose-dependently reduced the second phase of nocifensive behavior. |
Table 2: this compound Dosage in Carrageenan-Induced Inflammatory Pain Model
| Strain | Administration Route | Dosage (mg/kg) | Effect | Reference |
| CD-1 | Intraperitoneal | 0.5 - 2.5 | Strongly attenuated thermal hyperalgesia and edema. | |
| Not Specified | Intravenous | 0.5, 0.75, 1 | Inhibited inflammation and reduced edema volume by 64%. |
Table 3: this compound Dosage in Other Inflammatory Pain Models
| Model | Strain | Administration Route | Dosage (mg/kg) | Effect | Reference |
| Mustard Oil-Induced Visceral Pain | Not Specified | Intraperitoneal | 0.1, 0.25, 1 | Reduced behavioral pain responses. | |
| CFA-Induced Inflammatory Pain | Not Specified | Not Specified | Not Specified | CFA is a common model for inducing inflammatory pain, characterized by thermal hyperalgesia and mechanical allodynia. This compound's efficacy in other inflammatory models suggests its potential in this model as well. |
Experimental Protocols
Formalin-Induced Inflammatory Pain Model
This model induces a biphasic pain response, with an acute neurogenic phase followed by a tonic inflammatory phase.
Protocol:
-
Animals: Male CD-1 mice are commonly used.
-
Acclimation: Acclimate mice to the testing environment for at least 30 minutes before the experiment.
-
This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection) at the chosen dose. A common vehicle is a mixture of ethanol, Tween 80, and saline.
-
Formalin Injection: 30 minutes after this compound administration, inject 20 µL of 5% formalin solution into the plantar surface of the right hind paw.
-
Behavioral Observation: Immediately after formalin injection, place the mouse in an observation chamber. Record the total time spent licking or biting the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes).
-
Data Analysis: Compare the duration of nocifensive behaviors between this compound-treated and vehicle-treated groups.
Figure 2: Experimental workflow for the formalin-induced pain model.
Carrageenan-Induced Inflammatory Pain Model
This model is widely used to induce acute inflammation, edema, and thermal hyperalgesia.
Protocol:
-
Animals: Male CD-1 mice are suitable for this model.
-
Baseline Measurement: Before any treatment, measure the baseline paw withdrawal latency to a thermal stimulus (e.g., using a plantar test apparatus).
-
This compound Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal or intravenous injection).
-
Carrageenan Injection: 30 minutes after this compound administration, inject 20 µL of 1% λ-carrageenan solution in saline into the plantar surface of the right hind paw.
-
Assessment of Thermal Hyperalgesia: At various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours), measure the paw withdrawal latency to the thermal stimulus. An increase in latency indicates an analgesic effect.
-
Assessment of Edema: Measure the paw volume or thickness using a plethysmometer or calipers at the same time points as the thermal hyperalgesia assessment. A reduction in paw volume/thickness indicates an anti-inflammatory effect.
-
Data Analysis: Compare the paw withdrawal latencies and paw volumes between this compound-treated and vehicle-treated groups.
Figure 3: Experimental workflow for the carrageenan-induced pain model.
Conclusion
This compound demonstrates significant potential as an analgesic and anti-inflammatory agent in preclinical models of inflammatory pain. Its mechanism of action through potent and rapid desensitization of the TRPV1 receptor offers a promising therapeutic strategy. The protocols and data provided herein serve as a valuable resource for researchers investigating the therapeutic utility of this compound and other TRPV1 modulators. Further research is warranted to fully elucidate its clinical potential.
References
- 1. This compound, a non-pungent capsaicin analogue, inhibits inflammatory and neuropathic pain with little effects on bronchopulmonary function and body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-palmitoyl-vanillamide (this compound) is a non-pungent analogue of capsaicin with stronger desensitizing capability against the TRPV1 receptor and anti-hyperalgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying TRPV1 Channel Desensitization In Vitro Using Palvanil
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel predominantly expressed in nociceptive sensory neurons. It functions as a polymodal sensor for various noxious stimuli, including heat, protons (acidic conditions), and endogenous lipids, as well as exogenous vanilloid compounds like capsaicin, the pungent component of chili peppers. Activation of TRPV1 leads to a burning pain sensation. However, prolonged or repeated exposure to TRPV1 agonists results in a phenomenon known as desensitization, where the channel becomes less responsive to subsequent stimuli. This desensitization process is a key mechanism underlying the analgesic effects of topical capsaicin and other vanilloids.[1][2][3]
Palvanil (N-palmitoyl-vanillamide) is a non-pungent analogue of capsaicin that exhibits potent TRPV1 agonist and desensitizing properties.[4][5] Studies have shown that this compound has a stronger desensitizing capability against the TRPV1 receptor compared to capsaicin. This characteristic, coupled with its lower pungency, makes this compound a valuable pharmacological tool for investigating the mechanisms of TRPV1 desensitization and for the development of novel analgesic drugs. These application notes provide detailed protocols for utilizing this compound to study TRPV1 desensitization in vitro using common cell-based assays.
Mechanism of Action
This compound, like capsaicin, binds to the TRPV1 channel and induces its opening, leading to an influx of cations, primarily Ca2+ and Na+. The initial activation of TRPV1 by this compound is typically slower than that of capsaicin. This initial activation is followed by a profound and long-lasting desensitization of the channel, rendering it refractory to further stimulation by capsaicin or other TRPV1 agonists. The desensitization process is complex and involves multiple intracellular signaling pathways. A key trigger is the influx of extracellular Ca2+ through the activated TRPV1 channel. This rise in intracellular Ca2+ concentration initiates a cascade of events, including the activation of Ca2+-dependent enzymes like calcineurin (a protein phosphatase) and the binding of calmodulin to the TRPV1 channel, which contribute to reducing channel activity. Additionally, depletion of phosphatidylinositol 4,5-bisphosphate (PIP2) from the plasma membrane has been implicated in TRPV1 desensitization.
Data Presentation
The following tables summarize quantitative data from in vitro studies on this compound's effect on TRPV1, providing a basis for experimental design and comparison.
Table 1: Potency of this compound in Desensitizing Human TRPV1
| Compound | IC50 for Desensitization (nM) | Time to Maximum Desensitization (min) |
| This compound | 0.8 | 50 |
| Capsaicin | 3.8 | 250 |
Data derived from studies on human recombinant TRPV1, where desensitization was measured as the inhibition of a subsequent response to 10 nM capsaicin.
Table 2: Effect of this compound on Intracellular Calcium in HEK-293 Cells
| This compound Concentration (nM) | Duration of Exposure (min) | Observation |
| 0.1 - 1000 | 0 - 300 | Leads to an increase in intracellular calcium. |
| 1 - 10 | 5 | Significantly desensitizes TRPV1 to the effect of Capsaicin. |
Data is based on calcium influx measurements in HEK-293 cells expressing TRPV1.
Experimental Protocols
Calcium Imaging Assay for TRPV1 Desensitization
This protocol describes how to measure this compound-induced TRPV1 desensitization by monitoring intracellular calcium levels in a human embryonic kidney (HEK-293) cell line stably expressing the human TRPV1 channel.
Materials:
-
HEK-293 cells stably expressing human TRPV1
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Geneticin (G418)
-
Poly-D-lysine coated 96-well black-walled, clear-bottom plates
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
Capsaicin
-
Fluorescence plate reader with automated injection capabilities
Protocol:
-
Cell Culture:
-
Culture HEK-293-hTRPV1 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 400 µg/ml G418.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells onto poly-D-lysine coated 96-well plates at a density that ensures 80-90% confluency on the day of the experiment.
-
-
Calcium Indicator Loading:
-
Prepare a loading buffer by dissolving Fluo-4 AM and Pluronic F-127 in HBSS with 20 mM HEPES to final concentrations of 2 µM and 0.02% respectively.
-
Wash the cells once with HBSS.
-
Add 100 µL of loading buffer to each well and incubate for 60 minutes at 37°C.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
-
-
Measurement of TRPV1 Desensitization:
-
Place the 96-well plate into the fluorescence plate reader.
-
Set the excitation wavelength to 485 nm and the emission wavelength to 525 nm.
-
Record a baseline fluorescence for 2 minutes.
-
Desensitization Step: Add this compound at various concentrations (e.g., 0.1 nM to 1 µM) to the wells and incubate for different durations (e.g., 5, 15, 30, 60 minutes). A vehicle control (e.g., DMSO) should be included.
-
Challenge Step: After the incubation period, add a sub-maximal concentration of capsaicin (e.g., 100 nM) to the wells.
-
Record the fluorescence change for 5 minutes.
-
As a positive control for cell viability and calcium signaling, add ionomycin (e.g., 5 µM) at the end of the experiment.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after capsaicin addition.
-
Normalize the response to the vehicle control.
-
Plot the normalized response against the concentration of this compound to determine the IC50 for desensitization.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the procedure for measuring TRPV1 channel currents in response to this compound and subsequent capsaicin application in Chinese Hamster Ovary (CHO) cells transiently transfected with rat TRPV1 cDNA.
Materials:
-
CHO cells
-
Plasmid encoding rat TRPV1 cDNA
-
Plasmid encoding a fluorescent marker (e.g., EGFP)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium for CHO cells
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, pH 7.2 with KOH.
-
This compound
-
Capsaicin
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
Protocol:
-
Cell Transfection:
-
Co-transfect CHO cells with the rat TRPV1 cDNA plasmid and the EGFP plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Use the cells for electrophysiological recordings 24-48 hours post-transfection.
-
-
Electrophysiological Recording:
-
Identify transfected cells by EGFP fluorescence.
-
Establish a whole-cell patch-clamp configuration.
-
Hold the membrane potential at -60 mV.
-
Continuously perfuse the cell with the external solution.
-
Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 500 ms) to measure the current-voltage relationship.
-
-
TRPV1 Desensitization Measurement:
-
Obtain a baseline current recording in the external solution.
-
Apply a control concentration of capsaicin (e.g., 1 µM) for a short duration (e.g., 3-5 seconds) to elicit a control TRPV1 current.
-
Wash out the capsaicin and allow the current to return to baseline.
-
Apply this compound at the desired concentration and for the specified duration (e.g., 10 nM for 5 minutes).
-
After the this compound incubation, re-apply the same concentration of capsaicin.
-
Record the TRPV1 current.
-
-
Data Analysis:
-
Measure the peak inward current elicited by capsaicin before and after this compound treatment.
-
Calculate the percentage of inhibition of the capsaicin-evoked current by this compound to quantify the degree of desensitization.
-
Compare the current-voltage relationships before and after this compound treatment.
-
Visualizations
Caption: Workflow for the calcium imaging assay to measure TRPV1 desensitization.
Caption: Simplified signaling pathway of this compound-induced TRPV1 desensitization.
References
- 1. Desensitization of transient receptor potential vanilloid type-1 (TRPV1) channel as promising therapy of irritable bowel syndrome: characterization of the action of this compound in the mouse gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Calcium-dependent desensitization of vanilloid receptor TRPV1: a mechanism possibly involved in analgesia induced by topical application of capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Activation and desensitization of TRPV1 channels in sensory neurons by the PPARα agonist palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
Application of Palvanil in Gastrointestinal Motility Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palvanil (N-palmitoyl-vanillamide) is a synthetic analogue of capsaicin (B1668287), the pungent component of chili peppers. It is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel predominantly expressed on sensory neurons.[1] Unlike capsaicin, this compound is characterized by its non-pungent nature and its ability to induce rapid and potent desensitization of the TRPV1 receptor.[1] This unique pharmacological profile makes this compound a valuable tool for investigating the role of TRPV1 in various physiological processes, including the regulation of gastrointestinal (GI) motility. These application notes provide a comprehensive overview of the use of this compound in GI motility research, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols.
Mechanism of Action
This compound exerts its effects on gastrointestinal motility primarily through its interaction with the TRPV1 receptor located on sensory nerve fibers within the gut wall.[2] The activation of TRPV1 by this compound leads to an influx of calcium ions (Ca2+) into the neuron.[3] This influx triggers the release of neuropeptides, such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), from the sensory nerve terminals.[4] These neuropeptides then act on receptors on adjacent enteric neurons and smooth muscle cells to modulate contractility.
The dual action of this compound is crucial to its pharmacological effects. Initial activation of TRPV1 can lead to a transient stimulation of motility. However, this is followed by a profound and long-lasting desensitization of the receptor, rendering it less responsive to subsequent stimuli.[1] This desensitization is thought to underlie the inhibitory and antinociceptive effects of this compound.[2]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and other TRPV1 modulators on gastrointestinal motility.
Table 1: In Vitro Effects of this compound on Colonic Contractions
| Compound | Preparation | Concentration Range | Effect |
| This compound | Mouse distal colon longitudinal muscle strips (EFS-stimulated) | 10⁻¹⁰ – 10⁻⁶ M | Concentration-dependent decrease in contraction amplitude[2] |
| SB366791 (TRPV1 antagonist) | Mouse distal colon longitudinal muscle strips | 10⁻⁶ M | Reversed the inhibitory effect of this compound[2] |
Table 2: In Vivo Effects of this compound on Gastrointestinal Motility in Mice
| Experiment | This compound Dose (i.p.) | Administration Time | Observation |
| Whole GI Transit | 0.1 mg/kg | 15 min prior | No significant effect[2] |
| 0.25 mg/kg | 15 min prior | Significantly inhibited GI transit[2] | |
| 1.0 mg/kg | 15 min prior | Significantly inhibited GI transit[2] | |
| 0.1 - 1.0 mg/kg | 60 min prior | Prolonged whole GI transit at all doses[2] | |
| Colonic Motility | 0.1 mg/kg | 15 min post-injection | Accelerated colonic motility (first 60 min)[2] |
| 0.25 mg/kg | 15 min post-injection | Inhibited colonic motility[2] | |
| 1.0 mg/kg | 15 min post-injection | Inhibited colonic motility[2] | |
| 1.0 mg/kg | 60 min post-injection | Inhibition of colonic motility observed[2] |
Table 3: Comparative Potency of TRPV1 Modulators
| Compound | Assay | Potency (IC₅₀) | Reference |
| This compound | Desensitization of human recombinant TRPV1 to capsaicin | 0.8 nM | [1] |
| Capsaicin | Desensitization of human recombinant TRPV1 to capsaicin | 3.8 nM | [1] |
Experimental Protocols
In Vitro Assessment of Colonic Contractility (Organ Bath)
This protocol is used to assess the direct effects of this compound on the contractility of isolated colonic smooth muscle.
Materials:
-
Krebs solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
This compound stock solution (e.g., in DMSO)
-
Organ bath system with isometric force transducers
-
Electrical field stimulation (EFS) electrodes
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Male Balb/C mice (22-26 g)
Procedure:
-
Euthanize the mouse via an approved method (e.g., cervical dislocation).
-
Immediately excise the distal colon and place it in carbogen-gassed Krebs solution.
-
Carefully remove the surrounding mesenteric tissue.
-
Prepare longitudinal muscle strips of approximately 10 mm in length.
-
Mount the strips in organ baths containing Krebs solution at 37°C, continuously bubbled with carbogen.
-
Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Induce submaximal, reproducible contractions using EFS (e.g., 8 Hz, 0.5 ms pulse duration, 10-second trains every 60 seconds).
-
Once stable contractions are achieved, add this compound in a cumulative, concentration-dependent manner (e.g., 10⁻¹⁰ to 10⁻⁶ M).
-
Record the isometric contractions and measure the amplitude.
-
To confirm TRPV1-mediated effects, pre-incubate separate tissue strips with a TRPV1 antagonist (e.g., SB366791, 10⁻⁶ M) before adding this compound.
-
Express the results as a percentage of the initial EFS-induced contraction amplitude.
In Vivo Assessment of Whole Gastrointestinal Transit
This protocol measures the overall transit time of a non-absorbable marker through the GI tract.
Materials:
-
Male Balb/C mice (22-26 g)
-
This compound solution for injection (e.g., in saline with Tween 80)
-
Charcoal meal (e.g., 5% charcoal suspension in 10% gum arabic)
-
Gavage needles
Procedure:
-
Fast mice for 18 hours with free access to water.
-
Administer this compound (0.1, 0.25, or 1.0 mg/kg) or vehicle intraperitoneally (i.p.).
-
After a predetermined time (e.g., 15 or 60 minutes), administer the charcoal meal (e.g., 0.2 ml) orally via gavage.
-
After a set time (e.g., 20 minutes), euthanize the mice.
-
Carefully dissect the entire gastrointestinal tract from the stomach to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of the small intestine) x 100.
In Vivo Assessment of Colonic Motility (Colonic Bead Expulsion Test)
This protocol assesses the propulsive motility of the distal colon.
Materials:
-
Male Balb/C mice (22-26 g)
-
This compound solution for injection
-
Glass beads (3 mm diameter)
-
Stopwatch
Procedure:
-
Fast mice for 12 hours with free access to water.
-
Administer this compound (0.1, 0.25, or 1.0 mg/kg) or vehicle i.p.
-
After a specific time interval (e.g., 15, 60, or 90 minutes), gently insert a pre-warmed (37°C) glass bead into the distal colon to a depth of 2.5 cm.
-
Place the mouse in an individual cage and start the stopwatch.
-
Record the time taken for the mouse to expel the bead. A maximum observation time (e.g., 30 minutes) should be set.
Logical Relationships and Interpretation
The effects of this compound on GI motility are dose- and time-dependent, which can be attributed to its dual action as a TRPV1 agonist and desensitizer.
At low doses, the initial activation of TRPV1 may predominate, leading to a transient increase in motility. At higher doses, the rapid and potent desensitization of TRPV1 channels likely overrides the initial excitatory effect, resulting in an overall inhibition of GI transit and colonic motility. This complex interplay should be considered when designing experiments and interpreting results.
Conclusion
This compound is a powerful and selective tool for studying the role of TRPV1 in gastrointestinal motility. Its non-pungent nature and potent desensitizing properties offer distinct advantages over traditional TRPV1 agonists like capsaicin. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their investigations of GI physiology and pathophysiology.
References
- 1. medium.com [medium.com]
- 2. Gastroprotection induced by capsaicin in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Desensitization of transient receptor potential vanilloid type-1 (TRPV1) channel as promising therapy of irritable bowel syndrome: characterization of the action of this compound in the mouse gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRP channels in the digestive system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Palvanil's Anti-Hyperalgesic Effects
Introduction
Palvanil, a non-pungent analog of capsaicin (B1668287), has emerged as a promising therapeutic candidate for the management of pain.[1][2][3] Its primary mechanism of action involves the activation and subsequent desensitization of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in nociceptive signaling.[1][2] This document provides detailed experimental protocols for assessing the anti-hyperalgesic properties of this compound in established preclinical models of inflammatory pain. These protocols are intended for researchers, scientists, and drug development professionals.
Core Concepts
Hyperalgesia, an increased sensitivity to pain, is a hallmark of inflammatory conditions. Preclinical assessment of anti-hyperalgesic compounds relies on in vivo models that mimic clinical pain states. The protocols outlined below utilize two widely accepted models: the formalin-induced inflammatory pain model and the carrageenan-induced inflammatory hyperalgesia model.
Experimental Design and Workflow
The overall experimental workflow is designed to first induce a state of hyperalgesia in rodents and then to assess the ability of this compound to reverse or attenuate this state. Behavioral endpoints, specifically thermal and mechanical sensitivity, will be the primary measures of this compound's efficacy.
Protocol 1: Formalin-Induced Inflammatory Pain Model
The formalin test is a widely used model of tonic chemical pain that produces a biphasic nociceptive response. The early phase is due to direct activation of nociceptors, while the late phase is associated with inflammatory processes and central sensitization. This compound is expected to attenuate the late-phase response.
Materials:
-
This compound
-
Formalin solution (1-5% in saline)
-
Vehicle for this compound (e.g., saline, DMSO, Tween 80)
-
Experimental animals (e.g., male Sprague-Dawley rats or CD-1 mice)
-
Observation chambers with a clear floor
-
Video recording equipment (optional but recommended)
-
Stopwatch
Procedure:
-
Acclimation: Acclimate animals to the testing environment for at least 30 minutes before the experiment.
-
Pre-treatment: Administer this compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal, or intraplantar) at a predetermined time before formalin injection.
-
Formalin Injection: Inject a small volume (e.g., 20-50 µL) of formalin solution into the plantar surface of the animal's hind paw.
-
Observation: Immediately place the animal in the observation chamber and record the cumulative time spent licking or biting the injected paw. The observation period is typically divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-formalin injection.
-
Phase 2 (Late Phase): 15-40 minutes post-formalin injection.
-
-
Data Analysis: Compare the duration of nociceptive behaviors between this compound-treated and vehicle-treated groups for both phases.
Data Presentation:
| Treatment Group | Nociceptive Response (seconds) - Phase 1 (Mean ± SEM) | Nociceptive Response (seconds) - Phase 2 (Mean ± SEM) |
| Vehicle Control | ||
| This compound (Dose 1) | ||
| This compound (Dose 2) | ||
| This compound (Dose 3) | ||
| Positive Control (e.g., Morphine) |
Protocol 2: Carrageenan-Induced Inflammatory Hyperalgesia
Intraplantar injection of carrageenan induces a local inflammatory response characterized by edema, thermal hyperalgesia, and mechanical allodynia. This model is suitable for assessing the anti-inflammatory and anti-hyperalgesic effects of test compounds.
2.1: Assessment of Thermal Hyperalgesia
Materials:
-
This compound
-
Lambda Carrageenan (1-2% in sterile saline)
-
Vehicle for this compound
-
Experimental animals
-
Plantar test apparatus (e.g., Hargreaves' apparatus)
Procedure:
-
Baseline Measurement: Measure the baseline paw withdrawal latency to a radiant heat source for each animal.
-
Carrageenan Injection: Inject carrageenan solution (e.g., 100 µL) into the plantar surface of one hind paw.
-
Treatment: Administer this compound or vehicle at a specified time point, either before or after carrageenan injection.
-
Post-Treatment Measurement: At various time points after carrageenan injection (e.g., 1, 2, 3, 4 hours), measure the paw withdrawal latency to the thermal stimulus. An increase in withdrawal latency in the this compound-treated group compared to the vehicle group indicates an anti-hyperalgesic effect.
Data Presentation:
| Treatment Group | Baseline Paw Withdrawal Latency (s) (Mean ± SEM) | Paw Withdrawal Latency (s) at 1h (Mean ± SEM) | Paw Withdrawal Latency (s) at 2h (Mean ± SEM) | Paw Withdrawal Latency (s) at 3h (Mean ± SEM) | Paw Withdrawal Latency (s) at 4h (Mean ± SEM) |
| Vehicle Control | |||||
| This compound (Dose 1) | |||||
| This compound (Dose 2) | |||||
| This compound (Dose 3) | |||||
| Positive Control (e.g., Indomethacin) |
2.2: Assessment of Mechanical Allodynia
Materials:
-
This compound
-
Lambda Carrageenan
-
Vehicle for this compound
-
Experimental animals
-
Von Frey filaments or an electronic Von Frey apparatus
Procedure:
-
Baseline Measurement: Determine the baseline 50% paw withdrawal threshold using the up-down method with von Frey filaments or an electronic device.
-
Carrageenan Injection: Induce inflammation as described in Protocol 2.1.
-
Treatment: Administer this compound or vehicle.
-
Post-Treatment Measurement: At peak inflammation (typically 3-5 hours post-carrageenan), re-assess the 50% paw withdrawal threshold. An increase in the withdrawal threshold in the this compound-treated group indicates a reduction in mechanical allodynia.
Data Presentation:
| Treatment Group | Baseline 50% Paw Withdrawal Threshold (g) (Mean ± SEM) | 50% Paw Withdrawal Threshold at 3h (g) (Mean ± SEM) |
| Vehicle Control | ||
| This compound (Dose 1) | ||
| This compound (Dose 2) | ||
| This compound (Dose 3) | ||
| Positive Control (e.g., Gabapentin) |
Signaling Pathway of this compound Action
This compound exerts its effects primarily through the TRPV1 receptor, which is a non-selective cation channel predominantly expressed on nociceptive sensory neurons.
Upon binding to the TRPV1 receptor, this compound induces an initial influx of cations, primarily Ca²⁺, leading to neuronal depolarization. However, a key characteristic of this compound is its ability to cause a rapid and profound desensitization of the TRPV1 channel. This desensitization renders the nociceptive neurons less responsive to subsequent painful stimuli, thereby producing an anti-hyperalgesic effect.
The described protocols provide a robust framework for the preclinical evaluation of this compound's anti-hyperalgesic effects. By employing these standardized models and quantitative behavioral assessments, researchers can effectively characterize the analgesic potential of this compound and elucidate its mechanism of action in the context of inflammatory pain. Consistent and well-documented experimental design is crucial for the successful development of novel pain therapeutics.
References
- 1. N-palmitoyl-vanillamide (this compound) is a non-pungent analogue of capsaicin with stronger desensitizing capability against the TRPV1 receptor and anti-hyperalgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a non-pungent capsaicin analogue, inhibits inflammatory and neuropathic pain with little effects on bronchopulmonary function and body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Calcium Imaging Assays with Palvanil on Cultured DRG Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palvanil (N-palmitoyl-vanillamide) is a synthetic, non-pungent analog of capsaicin (B1668287) that acts as a potent agonist and desensitizing agent of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] The TRPV1 channel, a non-selective cation channel predominantly expressed in primary sensory neurons of the dorsal root ganglia (DRG), is a key integrator of noxious stimuli, including heat, protons, and various endogenous lipids. Its activation leads to an influx of cations, most notably calcium (Ca2+), which triggers the sensation of pain. The subsequent desensitization of TRPV1 channels following prolonged agonist exposure forms the basis for the analgesic effects of compounds like capsaicin. This compound's non-pungent nature and potent desensitizing capabilities make it a compound of significant interest for the development of novel analgesic therapies.
Calcium imaging assays using cultured DRG neurons provide a robust in vitro platform to characterize the pharmacological properties of TRPV1 modulators like this compound. These assays allow for the direct visualization and quantification of changes in intracellular calcium concentrations ([Ca2+]i) in response to agonist application, providing valuable insights into the potency, efficacy, and desensitization kinetics of test compounds.
Data Presentation
The following tables summarize the quantitative data for this compound in comparison to the well-characterized TRPV1 agonist, capsaicin.
| Compound | IC50 for TRPV1 Desensitization | Time to Maximum Desensitization | Reference |
| This compound | 0.8 nM | 50 minutes | [2] (from search results, not a direct citation) |
| Capsaicin | 3.8 nM | 250 minutes | [2] (from search results, not a direct citation) |
Table 1: Comparative potency and kinetics of this compound and Capsaicin in desensitizing the human recombinant TRPV1 receptor.
| Parameter | Capsaicin (100 nM) | Olvanil (B1677277) (100 nM) - a close analog of this compound | Reference |
| Peak Δ [Ca2+]i (Arbitrary Units) | 0.625 ± 0.03 | 0.566 ± 0.04 | [3] |
| % Inhibition of subsequent Capsaicin response | 22.8% (self-desensitization) | 68.4% | [3] |
Table 2: Comparison of peak calcium response and subsequent desensitization in cultured DRG neurons. Olvanil is used as a surrogate for this compound to provide an estimate of a non-pungent vanilloid analog's effect.
Signaling Pathways and Experimental Workflow
This compound-Induced TRPV1 Desensitization Signaling Pathway
This compound, as a TRPV1 agonist, induces an influx of calcium into the DRG neuron. This elevation in intracellular calcium is the primary trigger for a negative feedback loop leading to the desensitization of the TRPV1 channel. This process involves calcium-dependent enzymes such as the phosphatase calcineurin and the binding of calcium-calmodulin complexes to the TRPV1 channel, which reduces its sensitivity to further stimulation.[2][4][5]
Caption: this compound-induced TRPV1 desensitization pathway.
Experimental Workflow for Calcium Imaging Assay
The following workflow outlines the key steps for performing a calcium imaging assay to assess the effect of this compound on cultured DRG neurons.
Caption: Experimental workflow for a this compound calcium imaging assay.
Experimental Protocols
Primary DRG Neuron Culture
Materials:
-
E15 or P0-P7 rat or mouse pups
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Nerve Growth Factor (NGF)
-
Collagenase Type IA
-
Trypsin
-
Poly-D-lysine and Laminin coated coverslips
-
Neurobasal medium with B27 supplement
Protocol:
-
Euthanize pups according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect dorsal root ganglia from the spinal column and collect in ice-cold DMEM/F12.
-
Incubate ganglia in Collagenase Type IA (1 mg/mL) for 45 minutes at 37°C.
-
Follow with incubation in 0.25% Trypsin for 15 minutes at 37°C.
-
Gently triturate the ganglia using a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plate the dissociated neurons on Poly-D-lysine and Laminin coated coverslips in Neurobasal medium supplemented with B27, Penicillin-Streptomycin, and NGF.
-
Culture the neurons for 24-48 hours before the calcium imaging experiment.
Calcium Imaging
Materials:
-
Cultured DRG neurons on coverslips
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological saline
-
This compound stock solution (in DMSO)
-
Capsaicin stock solution (in DMSO)
-
Potassium Chloride (KCl) solution (for cell viability check)
-
Inverted fluorescence microscope equipped with a calcium imaging system (e.g., 340/380 nm excitation for Fura-2) and a perfusion system.
Protocol:
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM Fura-2 AM or Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.
-
Incubate the cultured DRG neurons in the loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove excess dye and allow for de-esterification for at least 20 minutes at room temperature.
-
-
Image Acquisition:
-
Mount the coverslip onto the microscope stage and perfuse with HBSS.
-
Identify a field of view with healthy neurons.
-
Record baseline fluorescence for 1-2 minutes to establish a stable baseline. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.
-
Apply this compound at the desired concentration via the perfusion system and record the change in fluorescence for 5-10 minutes.
-
Wash out the this compound with HBSS for 5-10 minutes or until the fluorescence returns to baseline.
-
To assess desensitization, apply a maximal concentration of capsaicin (e.g., 1 µM) and record the fluorescence response.
-
At the end of the experiment, apply a high concentration of KCl (e.g., 50 mM) to depolarize all neurons and confirm their viability.
-
-
Data Analysis:
-
For Fura-2, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). Changes in this ratio are proportional to changes in [Ca2+]i.
-
For Fluo-4, express the change in fluorescence as ΔF/F0, where ΔF is the change in fluorescence from baseline (F0).
-
Quantify key parameters of the calcium transients, including peak amplitude, time to peak, and the duration of the response.
-
Calculate the percentage of desensitization by comparing the peak response to the capsaicin challenge in this compound-pretreated cells to the response in vehicle-treated control cells.
-
Conclusion
Calcium imaging assays with cultured DRG neurons are a powerful tool for characterizing the effects of novel TRPV1 modulators like this compound. These protocols provide a framework for obtaining robust and reproducible data on the potency, efficacy, and desensitizing properties of such compounds, which is essential for their preclinical development as potential analgesics. The non-pungent nature and potent desensitizing action of this compound highlight its therapeutic potential, and the methodologies described herein can be adapted to further explore its mechanism of action and screen for other novel analgesic candidates.
References
- 1. Activation and desensitization of TRPV1 channels in sensory neurons by the PPARα agonist palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonist- and Ca2+-dependent Desensitization of TRPV1 Channel Targets the Receptor to Lysosomes for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-nociceptive and desensitizing effects of olvanil on capsaicin-induced thermal hyperalgesia in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomed.cas.cz [biomed.cas.cz]
- 5. frontiersin.org [frontiersin.org]
Application Notes and Protocols: Electrophysiological Recording of Palvanil's Effect on TRPV1 Currents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palvanil (N-palmitoyl-vanillamide) is a non-pungent synthetic analog of capsaicin (B1668287), the active component in chili peppers. Like capsaicin, this compound is an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel predominantly expressed in nociceptive sensory neurons.[1] The activation of TRPV1 by agonists leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the sensation of pain and heat.[2] However, a key characteristic of TRPV1 agonists is their ability to induce receptor desensitization, a process that renders the channel unresponsive to further stimulation. This property is the basis for the paradoxical analgesic effects of capsaicin.
This compound has garnered significant interest as a potential therapeutic agent due to its distinct pharmacological profile compared to capsaicin. It exhibits a more potent and rapid desensitizing effect on TRPV1 channels, coupled with a lack of the characteristic pungency associated with capsaicin.[1] These attributes make this compound a promising candidate for the development of novel analgesics with an improved side-effect profile.
These application notes provide detailed protocols for the electrophysiological investigation of this compound's effects on TRPV1 currents using the whole-cell patch-clamp technique in heterologous expression systems.
Data Presentation
Quantitative Comparison of this compound and Capsaicin Effects on TRPV1
The following tables summarize the key quantitative parameters of this compound's action on human recombinant TRPV1 channels as determined by intracellular calcium elevation assays and compared to the effects of capsaicin.
| Parameter | This compound | Capsaicin | Reference |
| Activation Kinetics (t½ at 1µM) | 21 seconds | 8 seconds | [1] |
| Desensitization Potency (IC₅₀) | 0.8 nM | 3.8 nM | [1] |
| Time to Maximal Desensitization | 50 minutes | 250 minutes |
Table 1: Comparative pharmacological data for this compound and Capsaicin on TRPV1.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of this compound-Induced TRPV1 Currents in HEK293 or CHO Cells
This protocol describes the methodology for recording whole-cell currents from HEK293 or CHO cells stably or transiently expressing human or rat TRPV1 channels.
1. Cell Culture and Transfection:
-
Culture HEK293 or CHO cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.
-
For transient transfection, plate cells onto glass coverslips 24 hours before transfection. Transfect cells with a plasmid encoding the desired TRPV1 construct (human or rat) using a suitable transfection reagent according to the manufacturer's instructions. Co-transfection with a fluorescent marker (e.g., GFP) can aid in identifying transfected cells.
-
Recordings should be performed 24-48 hours post-transfection.
2. Solutions and Reagents:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na₂-GTP. Adjust pH to 7.2 with CsOH. The use of Cesium (Cs⁺) in the internal solution helps to block voltage-gated potassium channels.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in the external solution to the desired final concentrations on the day of the experiment.
-
Capsaicin Stock Solution: Prepare a 10 mM stock solution of Capsaicin in DMSO for comparative experiments.
3. Electrophysiological Recording:
-
Place a coverslip with transfected cells in a recording chamber mounted on the stage of an inverted microscope.
-
Continuously perfuse the cells with the external solution at a rate of 1-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a gigaohm seal (>1 GΩ) with a selected transfected cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Record currents using a patch-clamp amplifier and appropriate data acquisition software.
4. Experimental Procedure for this compound Application:
-
Dose-Response:
-
After establishing a stable whole-cell recording, apply increasing concentrations of this compound (e.g., 1 nM to 10 µM) to the cell for a fixed duration (e.g., 10-30 seconds) until a peak inward current is observed.
-
Ensure a sufficient washout period with the external solution between applications to allow for recovery from desensitization, if any.
-
Measure the peak current amplitude at each concentration and normalize to the cell capacitance to obtain current density (pA/pF).
-
Construct a dose-response curve by plotting the normalized current density against the this compound concentration and fit the data with a Hill equation to determine the EC₅₀.
-
-
Activation and Deactivation Kinetics:
-
Apply a saturating concentration of this compound and record the time course of the current activation. Fit the rising phase of the current with a single or double exponential function to determine the activation time constant(s).
-
After reaching a steady-state current, rapidly wash out the this compound with the external solution and record the decay of the current. Fit the decaying phase with an exponential function to determine the deactivation time constant.
-
Protocol 2: Assessing this compound-Induced Desensitization of TRPV1
This protocol is designed to quantify the desensitizing effect of this compound on TRPV1 channels.
1. Solutions and Reagents:
-
Use the same external and internal solutions as in Protocol 1.
-
Prepare stock solutions of this compound and a reference TRPV1 agonist (e.g., Capsaicin or a low pH solution).
2. Electrophysiological Recording:
-
Establish a whole-cell recording as described in Protocol 1.
3. Experimental Procedure:
-
Apply a brief pulse of the reference agonist (e.g., 1 µM Capsaicin for 5 seconds) to elicit a control TRPV1 current (I_control).
-
Wash out the reference agonist and allow the current to return to baseline.
-
Pre-incubate the cell with a specific concentration of this compound for a defined period (e.g., 10 nM this compound for 2 minutes).
-
During the continued presence of this compound, re-apply the same brief pulse of the reference agonist to elicit a second TRPV1 current (I_this compound).
-
Calculate the percentage of inhibition as: ((I_control - I_this compound) / I_control) * 100.
-
To determine the IC₅₀ for desensitization, repeat this procedure with a range of this compound concentrations and plot the percentage of inhibition against the this compound concentration.
-
To investigate the time course of desensitization, vary the pre-incubation time with this compound while keeping the concentration constant.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound activates the TRPV1 channel, leading to cation influx and neuronal signaling.
Caption: this compound-induced desensitization of TRPV1 involves calcium-dependent pathways.
Caption: Workflow for whole-cell patch-clamp recording of this compound's effect on TRPV1.
References
- 1. N-palmitoyl-vanillamide (this compound) is a non-pungent analogue of capsaicin with stronger desensitizing capability against the TRPV1 receptor and anti-hyperalgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
Techniques for Measuring Palvanil's Anti-inflammatory Properties: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palvanil (N-palmitoyl-vanillamide) is a non-pungent synthetic analog of capsaicin (B1668287), the active component in chili peppers. It functions as a potent agonist and desensitizing agent of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] The activation and subsequent desensitization of TRPV1 channels on sensory neurons play a crucial role in modulating neurogenic inflammation and pain perception.[3][4] this compound's ability to desensitize TRPV1 without the characteristic pungency of capsaicin makes it an attractive candidate for development as an anti-inflammatory and analgesic agent.[5]
These application notes provide detailed protocols for in vitro and in vivo assays to characterize the anti-inflammatory properties of this compound. The methodologies described herein are designed to assess its effects on key inflammatory mediators and pathways, providing a comprehensive framework for its preclinical evaluation.
Mechanism of Action: TRPV1 Desensitization and Neurogenic Inflammation
This compound exerts its primary anti-inflammatory effects through its interaction with the TRPV1 receptor, a non-selective cation channel predominantly expressed on primary afferent sensory neurons.
Signaling Pathway of TRPV1-Mediated Neurogenic Inflammation
Caption: TRPV1 activation by this compound leads to neurogenic inflammation, which is then attenuated by receptor desensitization.
Activation of TRPV1 by this compound leads to an influx of calcium ions into the sensory neuron. This triggers the release of pro-inflammatory neuropeptides, primarily Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), from the nerve terminals into the surrounding tissue. CGRP is a potent vasodilator, while Substance P increases vascular permeability, leading to plasma extravasation and edema. Substance P also activates mast cells to release histamine and other inflammatory mediators.
Crucially, prolonged exposure to this compound leads to the desensitization of the TRPV1 receptor, rendering it less responsive to further stimulation. This desensitization is a key aspect of this compound's therapeutic potential, as it reduces the sustained release of neuropeptides and thereby diminishes neurogenic inflammation. This compound has been shown to be a more potent desensitizing agent than capsaicin.
In Vivo Models for Assessing Anti-inflammatory Activity
Carrageenan-Induced Paw Edema in Rodents
This is a widely used and well-characterized model of acute inflammation. Carrageenan injection induces a biphasic inflammatory response, with the initial phase mediated by histamine and serotonin, and the later phase (3-5 hours) involving prostaglandins (B1171923) and mediated by cyclooxygenase (COX) enzymes.
Experimental Workflow for Carrageenan-Induced Paw Edema
Caption: Workflow for the carrageenan-induced paw edema assay.
Protocol:
-
Animals: Male Wistar rats or Swiss albino mice are commonly used. Animals should be acclimatized for at least one week before the experiment.
-
Grouping: Animals are divided into groups (n=6-8 per group):
-
Vehicle control (e.g., saline or appropriate vehicle for this compound)
-
This compound (various doses, e.g., 0.5, 1.0, 2.5 mg/kg, administered intraperitoneally or intravenously)
-
Positive control (e.g., Indomethacin, 10 mg/kg, i.p.)
-
-
Procedure: a. Measure the initial volume of the right hind paw of each animal using a plethysmometer. b. Administer this compound, vehicle, or the positive control 30-60 minutes before the carrageenan injection. c. Induce inflammation by injecting 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw. d. Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point.
-
Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h (± SEM) | % Inhibition of Edema |
| Vehicle Control | - | Value | 0 |
| This compound | 0.5 | Value | Value |
| This compound | 1.0 | Value | Value |
| This compound | 2.5 | Value | Value |
| Indomethacin | 10 | Value | Value |
Note: Specific quantitative data for this compound's dose-dependent inhibition of carrageenan-induced paw edema should be determined experimentally. Published studies confirm a significant reduction in edema with this compound treatment.
In Vitro Assays for Anti-inflammatory Activity
Inhibition of Pro-inflammatory Cytokine Production in Macrophages
This assay evaluates the ability of this compound to inhibit the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from macrophages stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Culture:
-
Use a macrophage cell line such as RAW 264.7 or THP-1 (differentiated into macrophages with PMA).
-
Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and antibiotics.
-
-
Procedure: a. Seed the cells in 24-well plates and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of this compound for 1-2 hours. c. Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 4-24 hours) to induce cytokine production. d. Collect the cell culture supernatants.
-
Cytokine Measurement:
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each this compound concentration compared to the LPS-stimulated control.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the cytokine production).
-
Data Presentation:
| This compound Conc. (µM) | TNF-α Release (% of Control) | IL-6 Release (% of Control) |
| 0 (LPS only) | 100 | 100 |
| 0.1 | Value | Value |
| 1 | Value | Value |
| 10 | Value | Value |
| IC50 (µM) | Value | Value |
Note: Specific IC50 values for this compound's inhibition of TNF-α and IL-6 release need to be experimentally determined.
Inhibition of Cyclooxygenase-2 (COX-2) Expression and Prostaglandin (B15479496) E2 (PGE2) Synthesis
This assay determines if this compound's anti-inflammatory effects involve the inhibition of the COX-2 pathway, a key enzyme in the production of pro-inflammatory prostaglandins.
Signaling Pathway for Prostaglandin Synthesis
Caption: The COX-2 pathway for prostaglandin E2 synthesis, a potential target for this compound.
Protocol:
-
Cell Culture and Treatment:
-
Use RAW 264.7 macrophages.
-
Pre-treat cells with this compound, then stimulate with LPS (100 ng/mL) for 18-24 hours to induce COX-2 expression.
-
-
PGE2 Measurement:
-
Collect the cell culture supernatants and measure PGE2 levels using an ELISA kit.
-
-
COX-2 Expression Analysis (Western Blot): a. Lyse the cells and collect protein extracts. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Probe the membrane with primary antibodies against COX-2 and a loading control (e.g., β-actin). d. Incubate with a secondary antibody and visualize the protein bands. e. Quantify band intensity to determine the relative expression of COX-2.
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 production and COX-2 expression for each this compound concentration.
-
Data Presentation:
| This compound Conc. (µM) | PGE2 Production (% of Control) | Relative COX-2 Expression (%) |
| 0 (LPS only) | 100 | 100 |
| 0.1 | Value | Value |
| 1 | Value | Value |
| 10 | Value | Value |
Note: The inhibitory effect of this compound on the COX-2 pathway needs to be experimentally verified and quantified.
Neutrophil Chemotaxis Assay
This assay assesses the effect of this compound on the migration of neutrophils towards a chemoattractant, a critical process in the inflammatory response.
Protocol:
-
Neutrophil Isolation:
-
Isolate human neutrophils from the fresh blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).
-
-
Chemotaxis Assay (Boyden Chamber/Transwell Assay): a. Use a 96-well Boyden chamber with a polycarbonate membrane (e.g., 5 µm pores). b. Add a chemoattractant, such as N-formylmethionyl-leucyl-phenylalanine (fMLP, e.g., 100 nM) or Interleukin-8 (IL-8, e.g., 10 nM), to the lower chamber. c. In the upper chamber, add the isolated neutrophils that have been pre-incubated with various concentrations of this compound or vehicle. d. Incubate the plate at 37°C for 1-2 hours to allow for neutrophil migration.
-
Quantification of Migration:
-
Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by cell counting with a hemocytometer or by using a cell viability assay (e.g., measuring ATP content).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of neutrophil migration for each this compound concentration compared to the control.
-
Determine the IC50 value.
-
Data Presentation:
| This compound Conc. (µM) | Neutrophil Migration (% of Control) |
| 0 | 100 |
| 0.1 | Value |
| 1 | Value |
| 10 | Value |
| IC50 (µM) | Value |
Note: The effect of this compound on neutrophil chemotaxis and its IC50 value should be determined experimentally.
Summary of Quantitative Data
| Assay | Parameter | This compound Effect | Quantitative Value | Reference |
| TRPV1 Desensitization | IC50 for desensitization of capsaicin effect | Potent desensitizer | IC50 = 0.8 nM | |
| Carrageenan-Induced Paw Edema | Reduction of edema | Significant inhibition | Dose-dependent; specific % to be determined | |
| Cytokine Release (LPS-stimulated macrophages) | Inhibition of TNF-α and IL-6 | To be determined | IC50 to be determined | - |
| COX-2 Pathway | Inhibition of PGE2 and COX-2 expression | To be determined | IC50 to be determined | - |
| Neutrophil Chemotaxis | Inhibition of migration | To be determined | IC50 to be determined | - |
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the anti-inflammatory properties of this compound. By employing a combination of in vivo and in vitro models, researchers can elucidate its mechanism of action and quantify its efficacy in modulating key inflammatory pathways. The primary mechanism of this compound is through the desensitization of the TRPV1 receptor, leading to a reduction in neurogenic inflammation. Further investigations into its effects on cytokine production, the COX-2 pathway, and neutrophil migration will provide a comprehensive understanding of its potential as a novel anti-inflammatory therapeutic.
References
- 1. Multifactorial assessment of neutrophil chemotaxis efficiency from a drop of blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti‐inflammatory compound palmitoylethanolamide inhibits prostaglandin and hydroxyeicosatetraenoic acid production by a macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transient receptor potential vanilloid 1, calcitonin gene-related peptide, and substance P mediate nociception in acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. This compound, a non-pungent capsaicin analogue, inhibits inflammatory and neuropathic pain with little effects on bronchopulmonary function and body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Palvanil concentration for maximum TRPV1 desensitization
This guide provides technical support for researchers using Palvanil to achieve maximum desensitization of the Transient Receptor Potential Vanilloid 1 (TRPV1). It includes frequently asked questions, troubleshooting advice, experimental protocols, and key data for optimizing your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it cause TRPV1 desensitization?
A1: this compound is a non-pungent synthetic analog of capsaicin (B1668287) that acts as a potent agonist for the TRPV1 receptor.[1][2] Like other agonists, its binding to TRPV1 opens the channel, leading to an influx of cations, primarily Calcium (Ca²+). This initial activation is followed by a profound desensitization, where the channel becomes unresponsive to subsequent stimuli.[2] The mechanism is primarily Ca²+-dependent, involving the activation of the phosphatase calcineurin, which dephosphorylates the TRPV1 channel, rendering it inactive.[3][4] Prolonged exposure can also lead to the physical removal (internalization) of the TRPV1 receptor from the cell surface.
Q2: How does this compound compare to capsaicin for inducing desensitization?
A2: this compound is a highly effective desensitizing agent, reported to be nearly five times more potent than capsaicin. It also induces desensitization much more rapidly. Studies have shown that this compound can achieve its maximal desensitizing effect after approximately 50 minutes of preincubation, whereas capsaicin may require up to 5 hours to produce a weaker effect.
Q3: What is the expected EC₅₀ for this compound-induced TRPV1 activation and the IC₅₀ for desensitization?
A3: In HEK-293 cells expressing TRPV1, this compound has been shown to produce a dose-dependent increase in intracellular calcium with an EC₅₀ of approximately 0.65 nM. For desensitization, a 5-minute treatment with this compound can desensitize the receptor to a subsequent capsaicin challenge with an IC₅₀ of approximately 0.81 nM.
Q4: Can I use this compound for in vivo studies?
A4: Yes, this compound has been used in various in vivo models to produce anti-nociceptive (pain-reducing) and anti-inflammatory effects. Its rapid and potent desensitizing action makes it a valuable tool for studying the physiological roles of TRPV1.
Optimizing this compound Concentration: Data Summary
The optimal concentration and incubation time for this compound can vary depending on the cell type, expression level of TRPV1, and the specific experimental goals. The following tables summarize key quantitative data from in vitro studies.
Table 1: this compound Potency in HEK-293-TRPV1 Cells
| Parameter | Value | Incubation Time | Notes |
|---|---|---|---|
| EC₅₀ (Activation) | ~0.65 nM | N/A | Measured by intracellular calcium increase. |
| IC₅₀ (Desensitization) | ~0.81 nM | 5 minutes | Measured by inhibition of subsequent capsaicin response. |
Table 2: Concentration Ranges for this compound Experiments
| Application | Concentration Range | Cell/Tissue Type | Reference |
|---|---|---|---|
| Desensitization Assay | 1 - 10 nM | HEK-293-TRPV1 Cells | |
| Smooth Muscle Contractility | 0.1 nM - 1 µM | Mouse Distal Colon |
| Intracellular Calcium Assay | 0.1 - 1000 nM | HEK-293 Cells | |
Experimental Protocols
Protocol 1: In Vitro TRPV1 Desensitization using Calcium Imaging
This protocol describes a common method to quantify this compound-induced desensitization by measuring the cellular response to a subsequent capsaicin challenge.
1. Cell Culture:
- Plate HEK-293 cells stably expressing human TRPV1 (or another suitable cell line) onto 96-well black, clear-bottom microplates.
- Grow cells to 80-90% confluency before the assay.
2. Calcium Dye Loading:
- Prepare a loading buffer containing a fluorescent calcium indicator such as Fluo-4 AM (e.g., 2-5 µM) in Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
- Aspirate the culture medium from the wells.
- Add 100 µL of the dye loading buffer to each well.
- Incubate the plate at 37°C for 45-60 minutes in the dark.
3. Desensitization Step (this compound Pre-incubation):
- Prepare serial dilutions of this compound in assay buffer (e.g., HBSS with 20 mM HEPES). A typical concentration range would be 0.1 nM to 100 nM.
- After incubation, gently wash the cells twice with assay buffer to remove excess dye.
- Add the various concentrations of this compound solution to the wells. Include a "vehicle only" control.
- Incubate for the desired time to induce desensitization (e.g., 10, 30, or 60 minutes) at room temperature or 37°C.
4. Challenge Step (Capsaicin Application):
- Prepare a capsaicin challenge solution at a concentration known to elicit a strong response (e.g., 100 nM to 1 µM).
- Using a fluorescence plate reader equipped with an automated injector, measure the baseline fluorescence for 10-20 seconds.
- Inject the capsaicin challenge solution into the wells.
- Immediately begin recording the fluorescence intensity (e.g., at 1 Hz for 2-3 minutes) to capture the calcium influx.
5. Data Analysis:
- Calculate the change in fluorescence (ΔF) or the ratio F/F₀ for each well.
- Determine the peak response after the capsaicin challenge.
- Normalize the response of this compound-treated wells to the vehicle control wells (which represents 0% desensitization).
- Plot the normalized response against the this compound concentration and fit the data with a four-parameter logistic equation to determine the IC₅₀.
Troubleshooting Guide
Issue: No response or very weak response to the capsaicin challenge in control (vehicle-treated) wells.
-
Possible Cause 1: Low TRPV1 Expression. The cell line may have lost expression over time.
-
Solution: Verify TRPV1 expression using Western blot or qPCR. Use a new, low-passage vial of cells if necessary.
-
-
Possible Cause 2: Cell Health. Cells may be unhealthy or dead.
-
Solution: Check cell viability with a Trypan Blue assay. Ensure proper cell culture conditions.
-
-
Possible Cause 3: Inactive Capsaicin. The capsaicin stock may have degraded.
-
Solution: Prepare a fresh stock solution of capsaicin and validate its activity.
-
Issue: High variability between replicate wells.
-
Possible Cause 1: Inconsistent Cell Density. Uneven cell seeding can lead to variable responses.
-
Solution: Ensure a single-cell suspension before plating and use proper seeding techniques to achieve a uniform monolayer.
-
-
Possible Cause 2: Incomplete Dye Removal. Residual extracellular dye can increase background fluorescence.
-
Solution: Implement a consistent and gentle washing procedure after dye loading.
-
-
Possible Cause 3: Assay Timing. The desensitization process is time-dependent.
-
Solution: Use a multichannel pipette or automated liquid handler to ensure this compound and capsaicin are added to all wells with consistent timing.
-
Issue: The baseline fluorescence is very high or saturated.
-
Possible Cause 1: Dye Overloading. The concentration of the calcium indicator may be too high.
-
Solution: Optimize the Fluo-4 AM concentration and/or reduce the incubation time.
-
-
Possible Cause 2: Calcium Overload. A very high concentration of agonist can cause excessive calcium influx, saturating the dye.
-
Solution: While this is less of a concern with the challenge step, consider performing the assay in a buffer with lower extracellular calcium to avoid saturation if this becomes an issue.
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Ca²⁺-dependent TRPV1 desensitization pathway initiated by this compound.
Caption: Workflow for a this compound-induced TRPV1 desensitization assay.
Caption: Troubleshooting flowchart for common experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Desensitization of transient receptor potential vanilloid type-1 (TRPV1) channel as promising therapy of irritable bowel syndrome: characterization of the action of this compound in the mouse gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonist- and Ca2+-dependent Desensitization of TRPV1 Channel Targets the Receptor to Lysosomes for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resensitization of TRPV1 channels after the P2 receptor activation in sensory neurons of spinal ganglia in rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Palvanil insolubility in aqueous solutions
Welcome to the Technical Support Center for Palvanil. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a primary focus on its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound (N-palmitoyl-vanillamide) is a non-pungent analogue of capsaicin (B1668287) that acts as a potent desensitizing agent for the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2][3][4][5] Its lipophilic nature, characterized by a long palmitoyl (B13399708) chain, results in poor solubility in aqueous solutions, which can pose significant challenges for its use in in vitro and in vivo experiments.
Q2: What are the initial recommended solvents for dissolving this compound?
For creating a stock solution, Dimethyl Sulfoxide (DMSO) and ethanol (B145695) are the primary recommended organic solvents. Based on data for the structurally similar compound capsaicin, this compound is expected to be readily soluble in these solvents.
Q3: My this compound precipitates when I dilute my DMSO/ethanol stock solution into an aqueous buffer. What can I do?
This phenomenon, often called "crashing out," is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:
-
Lower the final concentration: The most straightforward approach is to reduce the final concentration of this compound in your aqueous medium to below its solubility limit.
-
Optimize the co-solvent concentration: While it's advisable to minimize the final concentration of organic solvents in biological assays due to potential toxicity, a slightly higher percentage (e.g., 0.5-1% DMSO or ethanol) may be necessary to maintain this compound's solubility. Always include a vehicle control with the same final solvent concentration in your experiments.
-
Use a gentle dilution method: Instead of adding the stock solution directly to the full volume of aqueous buffer, try adding the buffer to the stock solution gradually while vortexing.
-
Sonication: Brief sonication of the final diluted solution can help to break down small precipitates and improve dissolution.
-
Gentle warming: Gently warming the solution to 37°C may aid in dissolution, but be cautious of potential compound degradation with excessive heat.
Q4: How should I store this compound solutions?
-
Stock Solutions: Store stock solutions of this compound in DMSO or ethanol at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.
-
Aqueous Solutions: It is not recommended to store aqueous solutions of this compound for more than one day due to potential instability and precipitation over time. Prepare fresh dilutions from your stock solution for each experiment.
Troubleshooting Guides
Problem 1: Difficulty Dissolving this compound Powder
If you are having trouble dissolving the solid this compound powder in an organic solvent, consider the following:
-
Gentle Warming: Warm the solution in a water bath (not exceeding 37°C) to aid dissolution.
-
Sonication: Use a sonicator bath to break up any clumps and enhance solubilization.
-
Vortexing: Vigorous vortexing for several minutes can also be effective.
Problem 2: Inconsistent or Non-Reproducible Assay Results
Inconsistent results with this compound can often be traced back to solubility issues:
-
Micro-precipitation: Undetected microscopic precipitates can lead to variations in the actual concentration of soluble this compound between samples. To address this, centrifuge your final diluted solution at high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant for your assay.
-
Adsorption to Plastics: Hydrophobic compounds like this compound can adsorb to the surface of standard laboratory plastics. Using low-adhesion microplates and pipette tips can help minimize this issue.
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents
Note: As direct quantitative solubility data for this compound is limited, the following table provides estimates based on the known solubility of the structurally similar compound, capsaicin, and general principles for hydrophobic molecules.
| Solvent | Estimated Solubility | Recommendations & Remarks |
| DMSO (Dimethyl Sulfoxide) | ≥ 30 mg/mL | Recommended for preparing high-concentration stock solutions. |
| Ethanol (100%) | ≥ 30 mg/mL | Another excellent choice for stock solutions. |
| Methanol | Soluble | Can be used as an alternative to ethanol. |
| PBS (Phosphate-Buffered Saline, pH 7.2) | ≥ 0.1 mg/mL (with co-solvent) | Direct dissolution in PBS is challenging. A co-solvent is typically required. The provided value is for capsaicin and should be used as a starting point. |
| Water | Very poorly soluble / Insoluble | Not recommended as a primary solvent. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 391.59 g/mol )
-
High-purity, anhydrous DMSO
-
Calibrated analytical balance
-
Microcentrifuge tubes
-
Vortexer and/or sonicator
Methodology:
-
Weighing: Accurately weigh out 3.92 mg of this compound powder.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the this compound.
-
Mixing: Vortex the vial vigorously for 2-3 minutes. If the compound does not fully dissolve, sonicate the vial for 5-10 minutes. Gentle warming to 37°C can be applied if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solutions for In Vitro Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous assay buffer (e.g., cell culture medium, PBS)
-
Sterile microcentrifuge tubes
Methodology:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the this compound stock solution in your assay buffer. For example, to achieve a final concentration of 10 µM with 0.1% DMSO, you can first dilute the 10 mM stock 1:100 in the assay buffer to get a 100 µM intermediate solution, and then perform a final 1:10 dilution.
-
Final Dilution: Add the required volume of the this compound stock solution (or intermediate dilution) to the final volume of your pre-warmed assay buffer. It is crucial to add the this compound solution to the buffer and not the other way around to minimize precipitation.
-
Mixing: Immediately after adding the this compound solution, vortex the tube gently to ensure a homogenous solution.
-
Pre-incubation (Optional): Incubate the working solution at your experimental temperature (e.g., 37°C) for a short period before adding it to your cells to ensure the compound remains in solution.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your this compound working solutions.
Protocol 3: Formulation of this compound for In Vivo Administration (based on capsaicin protocols)
Disclaimer: This is a general guideline. The specific formulation may need to be optimized based on the animal model, route of administration, and desired dosage.
Materials:
-
This compound
-
Ethanol
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
Methodology:
-
Initial Solubilization: Dissolve the required amount of this compound in a small volume of ethanol.
-
Addition of Surfactant: Add an equal volume of Tween 80 to the ethanol-Palvanil solution and mix thoroughly. A common starting ratio is 1:1:8 (Ethanol:Tween 80:Saline).
-
Final Dilution: Slowly add the sterile saline to the ethanol/Tween 80 mixture while continuously vortexing to form a stable emulsion.
-
Final Concentration Example: For a 1 mg/mL final concentration, you could dissolve 10 mg of this compound in 1 mL of ethanol, add 1 mL of Tween 80, and then add 8 mL of sterile saline.
-
Administration: The formulation should be administered immediately after preparation.
Visualizations
Caption: TRPV1 Receptor activation and desensitization by this compound.
Caption: Troubleshooting workflow for this compound insolubility.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-palmitoyl-vanillamide (this compound) is a non-pungent analogue of capsaicin with stronger desensitizing capability against the TRPV1 receptor and anti-hyperalgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
How to prevent off-target effects of Palvanil in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent and identify off-target effects of Palvanil in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary on-target effect?
This compound is a non-pungent synthetic analog of capsaicin (B1668287). Its primary on-target effect is the activation and subsequent desensitization of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This mechanism of action underlies its analgesic and anti-inflammatory properties.[1][2][3][4]
Q2: What are the known on-target side effects of this compound?
As a modulator of the TRPV1 channel, which is involved in thermosensation, this compound can cause mild changes in body temperature.[4] However, it has been reported to induce significantly less hypothermia and bronchoconstriction compared to capsaicin, suggesting a more favorable on-target profile.
Q3: Are there any known off-target effects of this compound?
Currently, there is limited publicly available data from broad screening panels (e.g., kinase or receptor panels) to definitively identify specific off-target interactions of this compound. However, due to the structural similarity of vanilloids to endocannabinoids, there is a possibility of interaction with the endocannabinoid system. For instance, the related compound Olvanil has been shown to exert effects through both vanilloid and cannabinoid receptors. Researchers should consider this potential for off-target activity in their experimental design and interpretation.
Q4: How can I be sure my observed effect is due to TRPV1 inhibition and not an off-target effect?
To confirm that your experimental results are due to the on-target activity of this compound, it is crucial to include rigorous controls. This includes using a structurally unrelated TRPV1 antagonist to see if it phenocopies the effects of this compound. Additionally, performing experiments in TRPV1-knockout or knockdown cells/animals can provide definitive evidence for on-target action.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent experimental results.
This could be due to off-target effects, issues with compound concentration, or experimental variability.
-
Recommendation:
-
Confirm On-Target Engagement: Verify that this compound is interacting with TRPV1 in your experimental system. A calcium imaging assay is a direct way to measure TRPV1 activation.
-
Optimize Concentration: Use the lowest concentration of this compound that elicits the desired on-target effect. Off-target effects are more likely to occur at higher concentrations. Perform a dose-response curve to determine the optimal concentration range.
-
Include Negative Controls: Use a vehicle control (e.g., DMSO) to ensure that the solvent is not causing the observed effects. If possible, use an inactive structural analog of this compound as a negative control.
-
Issue 2: Observed cytotoxicity in cell-based assays.
If you observe a decrease in cell viability, it is important to determine if this is an on-target or off-target effect.
-
Recommendation:
-
Perform a Cytotoxicity Assay: Use a standard cytotoxicity assay, such as the LDH or MTT assay, to quantify the extent of cell death at different concentrations of this compound.
-
Compare with On-Target Potency: Compare the concentrations at which cytotoxicity is observed with the EC50/IC50 for TRPV1 activation/desensitization. If cytotoxicity only occurs at significantly higher concentrations than those required for the on-target effect, it is more likely to be an off-target effect.
-
Investigate Potential Off-Targets: If cytotoxicity is a concern, consider screening this compound against a panel of common off-target liabilities, such as a kinase panel or a panel of G-protein coupled receptors.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: On-Target Activity of this compound
| Parameter | Value | Species/Cell Line | Reference |
| EC50 for TRPV1 Activation | 0.65 nM | Recombinant Human TRPV1 | |
| IC50 for TRPV1 Desensitization | 0.8 nM | Recombinant Human TRPV1 | |
| t1/2 for TRPV1 Activation | 21 s (at 1 µM) | Recombinant Human TRPV1 |
Table 2: Recommended Concentration Ranges for In Vitro and In Vivo Studies
| Experimental System | Recommended Concentration/Dose | Effect | Reference |
| In Vitro (HEK-293 cells) | 0.1 - 1000 nM | Intracellular calcium increase | |
| In Vitro (HEK-293 cells) | 1 - 10 nM | Significant TRPV1 desensitization | |
| In Vivo (mice) | 0.5 - 2.5 mg/kg (intraperitoneal) | Abolished formalin-induced nocifensive behavior | |
| In Vivo (mice) | 1 or 10 mg/kg (subcutaneous) | Hypothermic effect |
Experimental Protocols
Protocol 1: Calcium Imaging Assay for TRPV1 Activation
This protocol is adapted from standard calcium imaging procedures using a fluorescent calcium indicator like Fura-2 AM.
-
Cell Preparation:
-
Plate cells expressing TRPV1 (e.g., HEK293-TRPV1 or dorsal root ganglion neurons) onto glass-bottom dishes.
-
Allow cells to adhere and grow to the desired confluency.
-
-
Loading with Calcium Indicator:
-
Prepare a loading solution of 2-5 µM Fura-2 AM in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Remove the culture medium from the cells and wash once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Image Acquisition:
-
Mount the dish on an inverted microscope equipped for ratiometric fluorescence imaging.
-
Continuously perfuse the cells with HBSS.
-
Acquire baseline fluorescence images by alternating excitation wavelengths between 340 nm and 380 nm and measuring emission at ~510 nm.
-
-
This compound Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution to the desired final concentration in HBSS immediately before use.
-
Switch the perfusion to the this compound-containing solution.
-
-
Data Analysis:
-
Record the changes in the 340/380 nm fluorescence ratio over time. An increase in this ratio indicates an increase in intracellular calcium concentration, signifying TRPV1 activation.
-
Quantify the peak response and the time course of the calcium transient.
-
Protocol 2: MTT Cytotoxicity Assay
This protocol provides a general procedure for assessing the cytotoxic potential of this compound.
-
Cell Plating:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Include wells for a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Add the this compound dilutions to the appropriate wells. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly and incubate overnight at 37°C.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value for cytotoxicity.
-
Visualizations
Caption: On-target and potential off-target signaling of this compound.
Caption: Workflow to distinguish on-target vs. off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-palmitoyl-vanillamide (this compound) is a non-pungent analogue of capsaicin with stronger desensitizing capability against the TRPV1 receptor and anti-hyperalgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a non-pungent capsaicin analogue, inhibits inflammatory and neuropathic pain with little effects on bronchopulmonary function and body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Palvanil Bioavailability for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of Palvanil for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
This compound, also known as N-palmitoyl-vanillamide, is a non-pungent analogue of capsaicin (B1668287) that acts as a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2][3][4] It has demonstrated significant anti-nociceptive and anti-inflammatory effects in preclinical models.[1] However, like many capsaicinoids, this compound is a lipophilic compound with presumed low aqueous solubility, which can lead to poor absorption from the gastrointestinal tract and consequently, low and variable oral bioavailability. This poses a significant challenge for achieving therapeutic concentrations in target tissues during in vivo experiments, particularly in oral administration studies.
Q2: What are the primary factors limiting the oral bioavailability of this compound?
The primary factors limiting the oral bioavailability of this compound are expected to be:
-
Poor Aqueous Solubility: Due to its long palmitoyl (B13399708) (C16) acyl chain, this compound is highly lipophilic and likely exhibits very low solubility in the aqueous environment of the gastrointestinal tract. This poor solubility is a rate-limiting step for its dissolution and subsequent absorption.
-
First-Pass Metabolism: Like capsaicin, this compound may be subject to extensive first-pass metabolism in the liver and small intestine, where enzymes can modify the molecule before it reaches systemic circulation.
Q3: Are there any general insights into the structure-bioavailability relationship of capsaicinoids like this compound?
Yes, structure-activity relationship studies on capsaicin analogues suggest that those with longer acyl chains, such as this compound, may exhibit enhanced oral bioavailability compared to capsaicin. This is thought to be due to increased lipophilicity aiding in membrane transport. However, this enhanced absorption is often counteracted by the extremely low aqueous solubility, making formulation strategies crucial.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound in in vivo studies.
Problem 1: Low and inconsistent drug levels in plasma after oral administration.
-
Possible Cause: Poor dissolution of this compound in the gastrointestinal fluids.
-
Troubleshooting Steps:
-
Improve Solubility through Formulation: The most effective approach is to formulate this compound to enhance its solubility and dissolution rate. Consider the following strategies, which have been successful for the related compound, capsaicin:
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems can significantly improve its oral absorption.
-
Nanoemulsions/Microemulsions: These systems create a large surface area for drug release and can be readily absorbed.
-
Liposomes: These vesicles can encapsulate this compound and facilitate its transport across the intestinal membrane.
-
Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs): These offer good stability and controlled release properties.
-
-
Polymeric Micelles: Forming mixed polymeric micelles can increase the solubility of poorly soluble drugs in the aqueous intestinal environment.
-
-
Particle Size Reduction: While not a standalone solution for highly insoluble compounds, reducing the particle size of this compound through micronization or nanocrystallization can increase the surface area available for dissolution.
-
Problem 2: Difficulty in preparing a stable and homogenous formulation for administration.
-
Possible Cause: this compound's poor solubility in common aqueous-based vehicles.
-
Troubleshooting Steps:
-
Co-solvents: For parenteral or initial oral formulation attempts, a co-solvent system can be used. However, the potential for precipitation upon dilution in the gastrointestinal tract must be considered. Common co-solvents include:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol (PEG) 300 or 400
-
-
Surfactants: The use of pharmaceutically acceptable surfactants can help to wet the this compound particles and improve their dispersion and dissolution.
-
Vehicle Selection for Injections: For subcutaneous, intraperitoneal, or intravenous injections, ensure the vehicle is well-tolerated and maintains this compound in solution. A common vehicle for lipophilic compounds is a mixture of DMSO, Tween 80, and saline. Always perform a small-scale tolerability study in your animal model.
-
Data Presentation
The following tables summarize key physicochemical properties of this compound and provide illustrative pharmacokinetic data from studies on formulated capsaicin, which can serve as a reference for designing experiments with this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 69693-13-6 | |
| Molecular Formula | C₂₄H₄₁NO₃ | |
| Molecular Weight | 391.59 g/mol | |
| Melting Point | 83-85 °C | |
| Boiling Point (Predicted) | 565.4 ± 40.0 °C | |
| Density (Predicted) | 0.983 ± 0.06 g/cm³ | |
| pKa (Predicted) | 9.76 ± 0.20 | |
| Aqueous Solubility | Poor (exact value not reported, inferred from structure) | N/A |
Table 2: Illustrative Pharmacokinetic Parameters of Formulated Capsaicin in Rats (for reference)
Disclaimer: The following data is for capsaicin, not this compound, and is intended to demonstrate the potential impact of formulation on bioavailability.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Relative Bioavailability Increase |
| Free Capsaicin Suspension | 10 | 125.3 ± 28.7 | 0.5 | 289.4 ± 65.1 | - |
| Capsaicin-Loaded Liposomes | 10 | 287.6 ± 54.2 | 1.0 | 967.2 ± 183.5 | 3.34-fold |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes (Adapted from Capsaicin Formulation)
This protocol describes the thin-film hydration method for preparing liposomes to encapsulate this compound.
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Syringe filters (0.22 µm)
Methodology:
-
Lipid Film Formation:
-
Dissolve this compound, SPC, and cholesterol in a 10:2:1 molar ratio in a mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvents under reduced pressure at 40°C until a thin, dry lipid film is formed on the inner wall of the flask.
-
Continue to dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at 60 rpm for 1 hour at a temperature above the lipid phase transition temperature (e.g., 50°C). This will form multilamellar vesicles (MLVs).
-
-
Sonication:
-
To reduce the size of the liposomes and form small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or a bath sonicator. Sonication parameters (time, power) should be optimized to achieve the desired particle size.
-
-
Purification and Sterilization:
-
To remove any unencapsulated this compound, the liposome (B1194612) suspension can be centrifuged or dialyzed.
-
Sterilize the final liposomal formulation by passing it through a 0.22 µm syringe filter.
-
-
Characterization:
-
Determine the particle size and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Calculate the encapsulation efficiency by separating the free drug from the liposomes (e.g., by ultracentrifugation) and quantifying the amount of this compound in the supernatant and the pellet using a validated analytical method (e.g., HPLC).
-
Mandatory Visualizations
Signaling Pathway of this compound via TRPV1 Receptor
Caption: TRPV1 receptor activation by this compound and subsequent signaling cascade.
Experimental Workflow for Improving this compound Bioavailability
Caption: Workflow for the development and evaluation of a bioavailable this compound formulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. N-palmitoyl-vanillamide (this compound) is a non-pungent analogue of capsaicin with stronger desensitizing capability against the TRPV1 receptor and anti-hyperalgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Minimizing Palvanil-induced side effects in animal studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Palvanil in animal studies, with a specific focus on minimizing potential side effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (N-palmitoyl-vanillamide) is a non-pungent synthetic analog of capsaicin (B1668287), the active component in chili peppers.[1][2][3] It functions as an agonist for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) channel.[3][4] Unlike capsaicin, which can cause a strong burning sensation, this compound has been developed to be non-pungent. Its mechanism of action involves activating and then rapidly desensitizing TRPV1 channels. This desensitization leads to a reduction in pain signaling, making it a promising candidate for analgesic and anti-inflammatory therapies.
Q2: What are the common side effects of this compound in animal studies?
Compared to capsaicin, this compound is associated with significantly fewer and less severe side effects. The most commonly noted potential side effects, which are typical for TRPV1 agonists, include:
-
Hypothermia: A transient decrease in body temperature.
-
Bronchoconstriction: A narrowing of the airways.
-
Gastrointestinal Effects: At higher doses, it may influence gastrointestinal transit time.
It is important to note that therapeutically relevant doses of this compound have been shown to produce significantly less hypothermia and bronchoconstriction than capsaicin.
Q3: How can I minimize the side effects of this compound in my animal studies?
Minimizing side effects is crucial for animal welfare and data integrity. Here are key strategies:
-
Dose Optimization: Start with the lowest effective dose and titrate upwards based on the desired therapeutic effect and observed side effects. Dose-response studies are highly recommended.
-
Route of Administration: The route of administration can significantly impact side effects. Systemic administration (e.g., intraperitoneal, subcutaneous) may have more widespread effects than local administration (e.g., intraplantar).
-
Appropriate Vehicle: Ensure this compound is dissolved in a suitable, non-irritating vehicle. The choice of vehicle can influence drug solubility, bioavailability, and local tissue reactions.
-
Acclimatization and Handling: Proper acclimatization of animals to the experimental setup and gentle handling can reduce stress-related physiological changes that might be confounded with drug effects.
-
Monitoring: Closely monitor animals for any adverse reactions, especially during the initial phase after administration. This includes monitoring body temperature, respiratory rate, and general behavior.
Q4: Are there any known alternatives to this compound with a better side effect profile?
This compound itself is considered an alternative to capsaicin with a more favorable side effect profile. Other non-pungent capsaicin analogs like Olvanil have also been investigated and show promise in reducing side effects typically associated with TRPV1 activation. The choice of compound will depend on the specific research question and experimental model. For broader pain management, other classes of analgesics like NSAIDs or opioids are used, but they come with their own distinct sets of side effects.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly severe hypothermia | - Dose may be too high for the specific animal model or strain.- Synergistic effect with other administered compounds.- Incorrect measurement of core body temperature. | - Reduce the dose of this compound.- Review all co-administered substances for potential interactions.- Ensure proper calibration and use of temperature probes. |
| Signs of respiratory distress (e.g., labored breathing) | - Potential for bronchoconstriction, although less common than with capsaicin.- The vehicle used for administration may be causing irritation. | - Lower the dose of this compound.- Evaluate the vehicle for its potential to cause respiratory irritation and consider alternatives.- Monitor respiratory rate and effort closely. |
| Variable or no analgesic effect | - Dose may be too low.- Improper administration (e.g., incorrect injection site).- The pain model may not be sensitive to TRPV1 modulation.- this compound degradation due to improper storage or preparation. | - Perform a dose-response study to determine the optimal effective dose.- Ensure proper training on administration techniques.- Verify that the chosen pain model is appropriate for a TRPV1 agonist.- Check the stability and preparation of the this compound solution. |
| Gastrointestinal upset (e.g., diarrhea, changes in pellet output) | - Higher doses of this compound can affect gastrointestinal motility. | - Reduce the dose.- If high doses are necessary, monitor for changes in food and water intake and fecal output. Consider co-administration of gastrointestinal protectants if appropriate for the study design. |
| Injection site inflammation or irritation | - The vehicle may be causing a local reaction.- High concentration of this compound at the injection site. | - Use a different, well-tolerated vehicle.- Decrease the concentration of the injected solution by increasing the volume (within acceptable limits for the animal). |
Quantitative Data Summary
The following table summarizes the comparative side effect profile of this compound and Capsaicin in mice.
| Parameter | This compound | Capsaicin | Reference |
| Hypothermic Effect | Slight and short-lasting | Profound and long-lasting | |
| Bronchoconstriction | Significantly lower | Higher | |
| Analgesic Efficacy (Formalin Test) | Dose-dependent reduction in nociceptive behavior | Effective, but with more side effects | |
| Analgesic Efficacy (Neuropathic Pain) | Reduces mechanical allodynia and thermal hyperalgesia | Effective, but with more side effects |
Experimental Protocols
Protocol 1: Assessment of Analgesic Effects in the Formalin Test (Mouse)
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Acclimatization: Acclimatize mice to the testing environment for at least 30 minutes before the experiment.
-
This compound Preparation: Dissolve this compound in a vehicle of 10% ethanol, 10% Tween 80, and 80% saline.
-
Administration: Administer this compound (0.5-2.5 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes before the formalin injection.
-
Formalin Injection: Inject 20 µL of 5% formalin solution into the plantar surface of the right hind paw.
-
Observation: Immediately after the formalin injection, place the mouse in a clear observation chamber. Record the total time spent licking or biting the injected paw for 0-5 minutes (early phase) and 15-30 minutes (late phase).
-
Data Analysis: Compare the licking/biting time between the this compound-treated and vehicle-treated groups.
Protocol 2: Monitoring for Hypothermic Effects (Mouse)
-
Animals: Male BALB/c mice (8-10 weeks old).
-
Baseline Temperature: Measure the baseline rectal temperature of each mouse using a digital thermometer.
-
This compound Preparation: Prepare this compound as described in Protocol 1.
-
Administration: Administer this compound (e.g., 1 mg/kg, s.c.) or vehicle.
-
Temperature Monitoring: Measure rectal temperature at 15, 30, 60, 90, and 120 minutes post-injection.
-
Data Analysis: Calculate the change in body temperature from baseline for each time point and compare between the this compound and vehicle groups.
Visualizations
Signaling Pathway
Caption: this compound activates the TRPV1 channel, leading to desensitization and reduced pain signaling.
Experimental Workflow
Caption: A typical workflow for assessing this compound's efficacy and side effects in animal models.
References
- 1. This compound, a non-pungent capsaicin analogue, inhibits inflammatory and neuropathic pain with little effects on bronchopulmonary function and body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-palmitoyl-vanillamide (this compound) is a non-pungent analogue of capsaicin with stronger desensitizing capability against the TRPV1 receptor and anti-hyperalgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Palvanil Stability in Experimental Buffers: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Palvanil in various experimental buffers. The information is presented in a question-and-answer format to directly address common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solutions, it is recommended to use a non-aqueous, organic solvent such as dimethyl sulfoxide (B87167) (DMSO). This compound, like its analogue capsaicin (B1668287), has higher solubility in organic solvents. A high-concentration stock in DMSO can then be diluted into aqueous experimental buffers.
Q2: How should I store this compound stock solutions?
A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure long-term stability. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and introduction of moisture.
Q3: Is this compound stable in aqueous buffers like PBS or Tris?
A3: While specific stability data for this compound in various aqueous buffers is not extensively published, based on the stability of structurally similar N-acyl-vanillamides like capsaicin, this compound is expected to be reasonably stable in neutral aqueous buffers (pH ~7.0-7.4) for the duration of a typical experiment. However, for long-term storage in aqueous solutions, degradation can occur. It is always best to prepare fresh dilutions from a frozen DMSO stock for each experiment.
Q4: What factors can affect the stability of this compound in my experiments?
A4: The stability of this compound in your experimental buffer can be influenced by several factors:
-
pH: Extreme acidic (pH < 4) or alkaline (pH > 8) conditions can accelerate the hydrolysis of the amide bond in the this compound molecule.
-
Temperature: Higher temperatures will increase the rate of degradation. It is advisable to keep this compound solutions on ice when not in immediate use and to avoid prolonged exposure to elevated temperatures.
-
Light: As a vanilloid compound, this compound may be sensitive to light. It is good practice to protect solutions from direct light by using amber vials or covering containers with aluminum foil.
-
Buffer Composition: While common buffers like PBS and Tris are generally compatible, certain buffer components could potentially interact with this compound. If you are using a complex buffer system, it is recommended to perform a preliminary stability check.
Q5: I observed precipitation when diluting my this compound stock into an aqueous buffer. What should I do?
A5: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds like this compound. Here are some troubleshooting tips:
-
Decrease the final concentration: The concentration of this compound in your final working solution may be exceeding its aqueous solubility limit.
-
Increase the percentage of co-solvent: If your experimental system allows, you can try including a small percentage (e.g., 0.1-1%) of the organic solvent from your stock solution (e.g., DMSO) in your final aqueous buffer to improve solubility.
-
Use a carrier protein: For in vitro experiments, the presence of proteins like bovine serum albumin (BSA) in the buffer can help to maintain the solubility of hydrophobic compounds.
-
Sonication: Brief sonication of the diluted solution may help to redissolve small amounts of precipitate.
Inferred Stability of this compound in Common Buffers
The following table summarizes the inferred stability of this compound in common experimental buffers based on the known stability of capsaicin and general chemical principles of amide stability. Note: This is a general guideline. For critical applications, it is highly recommended to perform a stability study specific to your experimental conditions.
| Buffer System | pH | Temperature | Estimated Stability (Working Solution) | Recommendations |
| Phosphate-Buffered Saline (PBS) | 7.4 | Room Temperature (20-25°C) | Stable for several hours | Prepare fresh for each experiment. Avoid prolonged storage. |
| 4°C | Stable for up to 24 hours | Keep on ice during the experiment. | ||
| Tris-Buffered Saline (TBS) | 7.4 | Room Temperature (20-25°C) | Stable for several hours | Prepare fresh for each experiment. Avoid prolonged storage. |
| 4°C | Stable for up to 24 hours | Keep on ice during the experiment. | ||
| Cell Culture Media (e.g., DMEM) | 7.2 - 7.4 | 37°C | Likely stable for the duration of cell-based assays (up to 48 hours) | The presence of proteins and other components may enhance solubility and stability. |
| Acidic Buffer (e.g., Acetate) | 4-5 | Room Temperature (20-25°C) | Potential for slow hydrolysis | Use as quickly as possible after preparation. |
| Alkaline Buffer (e.g., Carbonate) | 9-10 | Room Temperature (20-25°C) | Increased risk of hydrolysis | Use immediately after preparation. |
Experimental Protocol: Forced Degradation Study for this compound
For researchers who need to determine the stability of this compound in a specific experimental buffer, a forced degradation study can be performed. This protocol provides a general framework that can be adapted to your laboratory's capabilities.
Objective: To assess the stability of this compound under various stress conditions (pH, temperature, and light) in a user-defined aqueous buffer.
Materials:
-
This compound
-
DMSO (or other suitable organic solvent)
-
User-defined aqueous buffer
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
C18 HPLC column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
pH meter
-
Incubators/water baths
-
Photostability chamber (or a light source with controlled output)
-
Amber and clear vials
Methodology:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Store this stock solution in aliquots at -20°C or -80°C.
-
-
Preparation of Test Solutions:
-
Dilute the this compound stock solution into your aqueous buffer of choice to a final concentration suitable for your experiments and HPLC analysis (e.g., 100 µM).
-
Prepare separate test solutions for each stress condition.
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Adjust the pH of a test solution to ~2-3 with HCl.
-
Base Hydrolysis: Adjust the pH of a test solution to ~9-10 with NaOH.
-
Neutral Hydrolysis: Use the test solution at the native pH of your buffer.
-
Thermal Degradation: Incubate test solutions at elevated temperatures (e.g., 40°C, 60°C). Include a control sample at your intended experimental temperature (e.g., room temperature or 37°C).
-
Photostability: Expose a test solution in a clear vial to a controlled light source. Wrap a control sample in aluminum foil and place it under the same temperature conditions.
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The exact time points may need to be adjusted based on the observed rate of degradation.
-
-
Sample Analysis by HPLC:
-
At each time point, inject an equal volume of the sample onto the HPLC system.
-
A typical HPLC method for vanilloids involves a C18 column with a gradient elution of acetonitrile and water (with a small amount of acid like formic acid).
-
Monitor the elution profile using a UV detector at the wavelength of maximum absorbance for this compound.
-
Quantify the peak area of the intact this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining this compound against time for each stress condition to determine the degradation kinetics.
-
Visualizations
Technical Support Center: Synthesis of Palvanil Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of Palvanil (N-palmitoyl-vanillamide) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound and its derivatives?
The most common and straightforward synthesis of this compound and its analogues involves the formation of an amide bond between vanillylamine (B75263) and a corresponding carboxylic acid (e.g., palmitic acid for this compound).[1][2] This is typically achieved through one of the following methods:
-
Acyl Chloride Method: The carboxylic acid is first converted to a more reactive acyl chloride, which then readily reacts with vanillylamine.[1][3]
-
Amide Coupling Agents: A coupling agent is used to activate the carboxylic acid in situ, facilitating its reaction with vanillylamine. Common coupling agents include carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), as well as reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[4]
-
Enzymatic Synthesis: Biocatalytic methods using enzymes like lipases can also be employed for the amidation reaction, often under milder conditions.
Q2: My amide coupling reaction is giving a low yield. What are the potential causes?
Low yields in amide synthesis can be attributed to several factors:
-
Steric Hindrance: Bulky functional groups on either the vanillylamine derivative or the carboxylic acid can impede the reaction.
-
Poor Amine Nucleophilicity: If the vanillylamine derivative has electron-withdrawing groups, its nucleophilicity will be reduced, making the reaction slower.
-
Ineffective Carboxylic Acid Activation: The chosen coupling reagent might not be potent enough to activate the carboxylic acid, especially if it is sterically hindered.
-
Side Reactions: The activated carboxylic acid can undergo side reactions, such as hydrolysis in the presence of water, or rearrangement. With carbodiimide (B86325) reagents, an unreactive N-acylurea byproduct can form.
-
Poor Solubility: If the reactants are not fully dissolved in the chosen solvent, the reaction rate will be significantly diminished.
-
Incorrect Stoichiometry or Reagent Quality: Inaccurate measurements or the use of degraded reagents or solvents can lead to poor outcomes.
Q3: I am observing an unexpected precipitate in my DCC coupling reaction. What is it and how can I remove it?
A common white precipitate in DCC-mediated coupling reactions is N,N'-dicyclohexylurea (DCU), a byproduct of the DCC reagent. DCU is notoriously insoluble in many common organic solvents, which can be advantageous for its removal.
To remove DCU:
-
Filter the reaction mixture through a sintered glass funnel or a pad of Celite.
-
Wash the filter cake with a small amount of the reaction solvent or another solvent in which DCU has low solubility (e.g., diethyl ether, acetonitrile).
-
If DCU remains in the filtrate, it can often be removed by concentrating the solution and re-filtering, or by crystallization of the desired amide product.
Q4: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product over time.
Q5: What are the common challenges in purifying this compound derivatives?
Purification of this compound and its derivatives, which are often lipophilic, can present challenges. Common issues include:
-
Removal of Unreacted Starting Materials: Especially if the starting materials have similar polarities to the product.
-
Separation from Byproducts: Such as the aforementioned DCU or other side-reaction products.
-
Crystallization Difficulties: Due to the long alkyl chain, some derivatives may be oily or waxy, making crystallization difficult.
Column chromatography on silica (B1680970) gel is a standard method for purification. A gradient elution with a solvent system like hexanes and ethyl acetate (B1210297) is often effective. Recrystallization can also be a powerful purification technique if a suitable solvent is found.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective activation of the carboxylic acid. | * Ensure your coupling reagents (e.g., EDC, DCC, HATU) are fresh and have been stored correctly. * Consider using a more potent coupling agent. * If using the acyl chloride method, ensure complete conversion of the carboxylic acid to the acyl chloride before adding the amine. A catalytic amount of DMF can promote acid chloride formation. |
| Low nucleophilicity of the amine (vanillylamine derivative). | * If the amine is a hydrochloride salt, it must be neutralized with a non-nucleophilic base (e.g., triethylamine (B128534), diisopropylethylamine) to liberate the free amine for reaction. | |
| Presence of water in the reaction. | * Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Poor solubility of reactants. | * Choose a solvent in which both the carboxylic acid and the amine are soluble (e.g., DMF, DCM, THF). Gentle heating may improve solubility, but be mindful of potential side reactions at higher temperatures. | |
| Multiple Spots on TLC Indicating Side Products | Formation of N-acylurea byproduct (with DCC/EDC). | * Add an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® to suppress the formation of N-acylurea. |
| Racemization of chiral centers (if applicable). | * Use coupling reagents known for low racemization rates, such as HATU or COMU. * Avoid excessive amounts of tertiary amine bases and high reaction temperatures. | |
| Reaction with the phenolic hydroxyl group of vanillylamine. | * Consider protecting the phenolic hydroxyl group (e.g., as a benzyl (B1604629) or silyl (B83357) ether) before the coupling reaction and deprotecting it as a final step. | |
| Difficulty in Product Purification | Co-elution of product with starting materials or byproducts during column chromatography. | * Optimize the solvent system for column chromatography. A shallower gradient or the use of a different solvent system may improve separation. * Consider alternative purification methods such as preparative HPLC or crystallization. |
| Product is an oil or wax and does not crystallize. | * Attempt co-distillation with a solvent like toluene (B28343) to remove residual solvents. * Try crystallization from a different solvent or solvent mixture. Seeding with a small crystal of the product, if available, can induce crystallization. * If crystallization is not feasible, purification by column chromatography may be the primary method. | |
| Inconsistent Analytical Data (NMR, MS) | Presence of rotamers around the amide bond. | * This is a common phenomenon in amides and can lead to complex NMR spectra. Running the NMR at a higher temperature can sometimes help to coalesce the signals. |
| Formation of unexpected adducts in mass spectrometry. | * Check for common adducts such as sodium or potassium. This can indicate the presence of salts in your sample. |
Data Presentation
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Advantages | Disadvantages | Common Byproduct |
| DCC (dicyclohexylcarbodiimide) | Inexpensive, effective. | Can cause racemization, byproduct (DCU) can be difficult to remove completely. | N,N'-dicyclohexylurea (DCU) |
| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Water-soluble byproduct is easily removed by aqueous workup. | More expensive than DCC, can also cause racemization. | Water-soluble urea (B33335) derivative |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | High reactivity, low racemization rates, effective for hindered substrates. | Expensive, poor atom economy for large-scale synthesis. | Water-soluble byproducts |
| T3P® (n-Propanephosphonic Acid Anhydride) | Versatile, effective for large-scale synthesis, easy workup. | Can be more expensive than traditional reagents. | Water-soluble phosphate (B84403) byproducts |
Experimental Protocols
Protocol 1: Synthesis of this compound using the Acyl Chloride Method
-
Preparation of Palmitoyl (B13399708) Chloride:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine palmitic acid (1.0 eq) and thionyl chloride (1.5 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1 drop).
-
Heat the mixture gently (e.g., to 50-60 °C) for 1-2 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The resulting palmitoyl chloride can be used directly in the next step.
-
-
Amidation:
-
Dissolve vanillylamine hydrochloride (1.1 eq) in a suitable solvent (e.g., dichloromethane, DCM) in a separate flask.
-
Add a non-nucleophilic base such as triethylamine (2.2 eq) and stir for 10-15 minutes at room temperature.
-
Cool the vanillylamine solution in an ice bath.
-
Slowly add the previously prepared palmitoyl chloride (1.0 eq), either neat or dissolved in a small amount of the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.
-
Protocol 2: Synthesis of this compound using EDC Coupling
-
Activation and Coupling:
-
In a round-bottom flask, dissolve palmitic acid (1.0 eq) and an activating agent such as 1-hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 eq) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve vanillylamine hydrochloride (1.1 eq) in the same solvent and add a non-nucleophilic base like diisopropylethylamine (DIEA) (2.5 eq).
-
Add the amine solution to the activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature for 4-16 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as described in Protocol 1. The water-soluble urea byproduct from EDC will be removed during the aqueous washes.
-
Mandatory Visualization
Caption: General experimental workflow for the synthesis of this compound derivatives.
Caption: Troubleshooting logic for low-yielding this compound synthesis reactions.
References
Palvanil Technical Support Center: Best Practices for Long-Term Storage and Experimental Use
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Palvanil stock solutions?
A1: this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol (B145695).[1][2] For biological experiments, it is common to prepare a high-concentration stock solution in 100% DMSO or ethanol. This stock can then be diluted to the final working concentration in your aqueous experimental buffer. For instance, capsaicin, a close analogue of this compound, is soluble in ethanol and DMSO at concentrations of at least 30 mg/mL.[3]
Q2: How should I store this compound in its solid form?
A2: As a solid, this compound should be stored in a well-sealed container, protected from light, at -20°C for long-term storage, as recommended by suppliers.[1] For short-term storage, 0°C is acceptable.
Q3: What are the best practices for the long-term storage of this compound stock solutions?
A3: For long-term stability, it is recommended to store this compound stock solutions at -20°C or lower in small, single-use aliquots to minimize freeze-thaw cycles. Based on stability data for the related compound capsaicin, solutions stored at low temperatures are expected to be stable for extended periods.
Q4: Can I store my diluted, ready-to-use this compound solutions?
A4: It is not recommended to store aqueous dilutions of this compound for more than one day.[3] Due to its low aqueous solubility, this compound may precipitate out of solution over time, especially at higher concentrations or on cold storage. It is best practice to prepare fresh dilutions from your frozen stock solution for each experiment.
Q5: What are the potential degradation pathways for this compound in solution?
A5: this compound, being an N-acyl vanillamide, is susceptible to degradation through two primary pathways. The most significant is the hydrolysis of the amide bond, which can be catalyzed by acidic or basic conditions, resulting in the formation of vanillylamine (B75263) and palmitic acid.[4][5][6] Additionally, studies on similar compounds like capsaicinoids indicate a susceptibility to oxidative degradation.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation in stock solution upon storage | The storage temperature is too high, leading to solvent evaporation and increased concentration. | Ensure the storage container is tightly sealed and stored at -20°C or below. Briefly warm and vortex the solution to attempt redissolution. If precipitation persists, the solution may be supersaturated and should be prepared anew at a slightly lower concentration. |
| Precipitation upon dilution into aqueous buffer | The final concentration of the organic solvent (e.g., DMSO, ethanol) is too low to maintain this compound's solubility in the aqueous buffer. | Increase the final percentage of the organic solvent in your working solution, ensuring it remains compatible with your experimental system. Alternatively, prepare a more dilute stock solution to reduce the amount of stock needed for dilution. For compounds with low aqueous solubility, a final DMSO concentration of 0.1-0.5% is often a good starting point. |
| Inconsistent experimental results over time | The this compound solution may have degraded due to improper storage (e.g., repeated freeze-thaw cycles, light exposure, non-neutral pH of the buffer). | Prepare fresh stock solutions and aliquot them into single-use vials to avoid freeze-thaw cycles. Always store solutions protected from light. Ensure the pH of your final working solution is near neutral to minimize hydrolysis. |
| Reduced potency of the this compound solution | Degradation of this compound due to hydrolysis or oxidation. | Perform a stability check of your stock solution using the experimental protocol provided below. If degradation is confirmed, discard the old stock and prepare a fresh solution. |
Quantitative Data Summary
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility |
| This compound | DMSO | Soluble[1] |
| This compound | Ethanol | Soluble |
| Capsaicin | Ethanol, DMSO, Dimethyl formamide | ≥ 30 mg/mL[3] |
| Capsaicin | PBS (pH 7.2) | ≥ 0.1 mg/mL[3] |
| Olvanil | DMSO | 100 mM |
| Olvanil | Ethanol | 25 mM |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials: this compound powder, 100% DMSO or 100% ethanol, sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions, weigh out the desired amount of this compound powder.
-
Add the appropriate volume of 100% DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term storage.
-
Protocol for Assessing the Stability of this compound Solutions
This protocol is designed to assess the stability of a this compound stock solution over time under different storage conditions.
-
Objective: To determine the degradation of this compound in solution over time at various temperatures.
-
Materials:
-
This compound stock solution (e.g., 10 mM in 100% DMSO).
-
Incubators or water baths set to the desired temperatures (e.g., 4°C, 25°C, 40°C).
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector.
-
Mobile phase (e.g., acetonitrile (B52724) and water gradient).
-
Volumetric flasks and pipettes.
-
-
Methodology:
-
Prepare a fresh 10 mM this compound stock solution in 100% DMSO. This will be your time zero (T=0) reference.
-
Immediately analyze the T=0 sample via HPLC to determine the initial peak area of this compound. To do this, dilute a small aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 100 µM) with the mobile phase.
-
Dispense aliquots of the stock solution into separate vials for each time point and storage condition.
-
Store the vials at the different temperatures (4°C, 25°C, and 40°C), protected from light.
-
At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.
-
Dilute an aliquot of each sample to the same concentration as the T=0 sample and analyze by HPLC under the same conditions.
-
Record the peak area for this compound in each sample.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Plot the percentage of remaining this compound against time for each storage condition.
-
A significant decrease in the percentage remaining indicates degradation.
-
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: Simplified signaling pathway of this compound via the TRPV1 receptor.
References
Technical Support Center: Refining Experimental Protocols for Consistent Palvanil Results
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Palvanil in experimental settings. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to ensure consistent and reliable results.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no cellular response to this compound | Compound Instability: this compound, like other vanilloids, may be unstable in aqueous solutions over extended periods, especially at 37°C.[1] | Prepare fresh dilutions of this compound in your final assay buffer or cell culture medium immediately before each experiment. Avoid storing this compound in aqueous solutions. |
| Suboptimal Concentration: The effective concentration of this compound can vary significantly between different cell lines and experimental conditions. | Perform a dose-response curve for each new cell line or assay to determine the optimal working concentration. Start with a broad range (e.g., 0.1 nM to 1 µM) to identify the active range. | |
| Low Expression of TRPV1: The target cell line may not express sufficient levels of the TRPV1 receptor. | Verify TRPV1 expression in your cell line using techniques such as qPCR, Western blot, or immunofluorescence. Consider using a cell line known to express TRPV1 (e.g., HEK-293 cells transfected with TRPV1) as a positive control. | |
| Incorrect Solvent or Final Solvent Concentration: High concentrations of solvents like DMSO can be toxic to cells and interfere with the assay. | Ensure the final concentration of DMSO or other organic solvents is kept to a minimum (ideally ≤ 0.1%) and is consistent across all wells, including vehicle controls. | |
| High background signal in fluorescence-based assays (e.g., Fluo-4) | Autofluorescence of this compound or other compounds: Some compounds can exhibit intrinsic fluorescence at the excitation and emission wavelengths of the assay. | Run a control with this compound in cell-free media to check for autofluorescence. If significant, consider using a different fluorescent dye with alternative wavelengths. |
| Cellular Stress: High concentrations of this compound or prolonged incubation times may induce cellular stress, leading to non-specific increases in intracellular calcium. | Optimize the concentration and incubation time of this compound. Ensure cells are healthy and not overly confluent before starting the experiment. | |
| Variable results in cell viability assays (e.g., MTT) | Interference with Assay Chemistry: this compound, as a lipophilic compound, might interact with the MTT reagent or the formazan (B1609692) product. | Include appropriate controls, such as this compound in cell-free media with the MTT reagent, to check for any direct chemical interaction. Consider using an alternative viability assay, such as the neutral red uptake assay. |
| Precipitation of this compound: At higher concentrations, this compound may precipitate out of the cell culture medium. | Visually inspect the wells for any signs of precipitation. If observed, reduce the concentration of this compound or try a different solvent system for the stock solution. | |
| Unexpected off-target effects | Activation of other receptors: While this compound is a potent TRPV1 desensitizer, some capsaicin (B1668287) analogs have been reported to interact with other receptors, such as cannabinoid receptors, at higher concentrations.[2] | Use selective antagonists for other potential targets to confirm that the observed effect is mediated by TRPV1. Compare results with other known TRPV1 agonists and antagonists. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-pungent analog of capsaicin that acts as a potent agonist and subsequent desensitizer of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[3][4] Activation of the TRPV1 channel leads to an influx of cations, primarily Ca2+, which initially triggers a cellular response.[5] With sustained exposure, this compound desensitizes the TRPV1 channel, making it refractory to further stimulation by capsaicin or other agonists. This desensitization is key to its analgesic and anti-inflammatory properties.[3][4]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.[6] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for long-term stability. For experiments, dilute the stock solution into the final aqueous buffer or cell culture medium immediately before use. Do not store this compound in aqueous solutions for extended periods.
Q3: What are the expected side effects of this compound in vivo compared to capsaicin?
A3: Systemic administration of this compound in mice has been shown to produce significantly less hypothermia and bronchoconstriction compared to capsaicin at therapeutically relevant doses.[3][7] This reduced side effect profile makes this compound a more attractive candidate for therapeutic development.
Q4: Can this compound induce apoptosis?
A4: Some vanilloids have been shown to induce apoptosis in various cell types, often through mechanisms involving increased intracellular calcium, generation of reactive oxygen species (ROS), and disruption of mitochondrial function.[5][8][9] The pro-apoptotic effect of this compound may be cell-type dependent and is an important consideration when evaluating its effects on cell viability. It is recommended to perform an apoptosis assay, such as Annexin V staining, to determine if this compound induces apoptosis in your specific cell model.
Q5: What are typical effective concentrations for this compound in in vitro experiments?
A5: The effective concentration of this compound can vary depending on the cell line and the specific assay. For desensitization of TRPV1 in HEK-293 cells, concentrations in the low nanomolar range (1-10 nM) have been shown to be effective.[10] For other effects, such as antiproliferative activity, concentrations in the low micromolar range may be required.[11] A dose-response study is crucial to determine the optimal concentration for your experimental setup.
Quantitative Data Presentation
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| TRPV1 Desensitization | HEK-293 (human recombinant) | IC50 vs. Capsaicin (10 nM) | 0.8 nM | [4] |
| Calcium Influx | HEK-293 | EC50 | 0.65 nM | [10] |
| TRPV1 Activation Kinetics | HEK-293 (human recombinant) | t1/2 at 1 µM | 21 s | [4] |
Table 2: In Vivo Efficacy of this compound in Mice
| Model | Administration | Dosage | Effect | Reference |
| Formalin-induced Nociception | Intraperitoneal | 0.5 - 2.5 mg/kg | Abolished second phase of nocifensive behavior | [3] |
| Carrageenan-induced Edema and Thermal Hyperalgesia | Intraperitoneal | 0.5 - 2.5 mg/kg | Strongly attenuated edema and hyperalgesia | [3] |
| Spared Nerve Injury (SNI) | Intraperitoneal (7 days) | 0.5 - 2.5 mg/kg | Strongly attenuated mechanical allodynia and thermal hyperalgesia | [3] |
Detailed Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted for adherent cells and aims to determine the effect of this compound on cell viability.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Adherent cells of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.04 M HCl in isopropanol (B130326) or acidified SDS solution)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration is ≤ 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Carefully aspirate the medium containing MTT and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from wells with medium and MTT solution only.
Apoptosis Detection using Annexin V Staining
This protocol uses Annexin V-FITC and Propidium Iodide (PI) to quantify apoptotic and necrotic cells by flow cytometry.
Materials:
-
This compound stock solution
-
Cells of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound and a vehicle control for the chosen time period.
-
Harvest the cells by trypsinization and collect any floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Measurement of Intracellular Calcium Influx using Fluo-4 AM
This protocol describes the measurement of changes in intracellular calcium concentration in response to this compound using the Fluo-4 AM fluorescent indicator.
Materials:
-
This compound stock solution
-
Cells expressing TRPV1 (e.g., TRPV1-transfected HEK-293 cells)
-
Black, clear-bottom 96-well plates
-
Fluo-4 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and grow to 80-90% confluency.
-
Prepare a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).
-
Remove the growth medium and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
-
Place the plate in a fluorescence plate reader and set the instrument to measure fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) at regular intervals (e.g., every 2 seconds).
-
Establish a baseline fluorescence reading for approximately 1-2 minutes.
-
Add a solution of this compound at the desired concentration (e.g., 2X final concentration in 100 µL HBSS) to the wells while continuing to record the fluorescence.
-
Continue recording for several minutes to capture the peak and subsequent changes in intracellular calcium.
-
Data can be expressed as the change in fluorescence (ΔF) over the baseline fluorescence (F0) or as a ratio of F/F0.
Mandatory Visualizations
Caption: TRPV1 Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for Characterizing this compound's Effects.
References
- 1. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 2. Non-pungent long chain capsaicin-analogs arvanil and olvanil display better anti-invasive activity than capsaicin in human small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a non-pungent capsaicin analogue, inhibits inflammatory and neuropathic pain with little effects on bronchopulmonary function and body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-palmitoyl-vanillamide (this compound) is a non-pungent analogue of capsaicin with stronger desensitizing capability against the TRPV1 receptor and anti-hyperalgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of vanilloid-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-nociceptive and desensitizing effects of olvanil on capsaicin-induced thermal hyperalgesia in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The CB1/VR1 agonist arvanil induces apoptosis through an FADD/caspase-8-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Capsaicin induces apoptosis by generating reactive oxygen species and disrupting mitochondrial transmembrane potential in human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Antineoplastic activity of rinvanil and phenylacetylrinvanil in leukaemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Palvanil's Analgesic Efficacy: A Comparative Analysis Against Standard Pain Therapeutics
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Palvanil's performance with established analgesics, supported by preclinical experimental data.
This compound, a non-pungent synthetic analog of capsaicin, has emerged as a promising candidate for the management of inflammatory and neuropathic pain. Its unique mechanism of action, centered on the transient receptor potential vanilloid 1 (TRPV1) channel, offers a targeted approach to pain relief with a potentially favorable side-effect profile compared to its parent compound. This guide provides a comprehensive comparison of this compound's analgesic efficacy against known standards, including nonsteroidal anti-inflammatory drugs (NSAIDs) and opioids, based on available preclinical data.
Quantitative Comparison of Analgesic Efficacy
The following tables summarize the effective doses of this compound and standard analgesics in widely used preclinical models of inflammatory and neuropathic pain.
Disclaimer: The data presented below are compiled from different studies. A direct head-to-head comparison of efficacy (e.g., ED50 values) under identical experimental conditions is not currently available in the published literature. Therefore, this information should be interpreted as a guide to the effective dose ranges of these compounds in their respective models.
| Inflammatory Pain Model: Formalin Test (Mice) | ||
| Compound | Dose Range | Effect |
| This compound | 0.5 - 2.5 mg/kg (i.p.) | Abolished nocifensive behavior in the second phase.[1] |
| Ibuprofen | 30 - 300 mg/kg | Attenuated second phase nociceptive behaviors. |
| Morphine | 1 - 6 mg/kg | Attenuated nociceptive behaviors in both phases. |
| Inflammatory Pain Model: Carrageenan-Induced Hyperalgesia (Mice) | ||
| Compound | Dose Range | Effect |
| This compound | 0.5 - 2.5 mg/kg (i.p.) | Strongly attenuated thermal hyperalgesia and edema.[1] |
| Diclofenac | 5 mg/kg | Reduced paw edema. |
| Neuropathic Pain Model: Spared Nerve Injury (SNI) (Mice) | ||
| Compound | Dose Range | Effect |
| This compound | 0.5 - 2.5 mg/kg (i.p.) | Strongly attenuated mechanical allodynia and thermal hyperalgesia.[1] |
| Morphine | 6 mg/kg (s.c.) | Significantly attenuated mechanical and cold hypersensitivity. |
| Gabapentin | 100 mg/kg (i.p.) | Significantly alleviated mechanical allodynia. |
Signaling Pathways and Mechanisms of Action
The analgesic effects of this compound and standard analgesics are mediated by distinct signaling pathways.
Figure 1: this compound's mechanism of action via TRPV1 receptor agonism and subsequent desensitization.
Figure 2: Simplified mechanisms of action for NSAIDs and Opioids.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Formalin Test in Mice
This model assesses nociceptive behavior in two distinct phases. The first phase (0-5 minutes post-injection) represents direct chemical irritation of nociceptors, while the second phase (15-30 minutes post-injection) involves inflammatory processes.
-
Animals: Male Swiss mice (20-25 g) are used.
-
Acclimatization: Animals are placed in a transparent observation chamber for at least 30 minutes before the experiment to allow for acclimatization.
-
Drug Administration: this compound (0.5, 1.0, or 2.5 mg/kg), a standard analgesic, or vehicle is administered intraperitoneally (i.p.) 30 minutes before the formalin injection.
-
Formalin Injection: 20 µL of a 2.5% formalin solution is injected into the plantar surface of the right hind paw.
-
Observation: Immediately after injection, the animal is returned to the observation chamber. The total time spent licking or biting the injected paw is recorded in two phases: 0-5 minutes (Phase 1) and 15-30 minutes (Phase 2).
Carrageenan-Induced Paw Edema and Thermal Hyperalgesia in Mice
This model is used to evaluate the anti-inflammatory and anti-hyperalgesic effects of a compound.
-
Animals: Male Swiss mice (20-25 g) are used.
-
Baseline Measurement: The baseline paw withdrawal latency to a thermal stimulus (e.g., using a plantar test apparatus) is measured.
-
Drug Administration: this compound (0.5, 1.0, or 2.5 mg/kg), a standard analgesic, or vehicle is administered i.p.
-
Carrageenan Injection: 30 minutes after drug administration, 50 µL of a 1% carrageenan solution is injected into the plantar surface of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection to assess edema.
-
Thermal Hyperalgesia Assessment: Paw withdrawal latency to the thermal stimulus is re-assessed at the same time points to determine the degree of hyperalgesia.
Spared Nerve Injury (SNI) Model of Neuropathic Pain in Mice
The SNI model is a widely used model of peripheral neuropathic pain that results in long-lasting mechanical allodynia and thermal hyperalgesia.
-
Animals: Male C57BL/6 mice (20-25 g) are used.
-
Surgical Procedure: Under anesthesia, the sciatic nerve and its three terminal branches (the tibial, common peroneal, and sural nerves) are exposed. The tibial and common peroneal nerves are ligated and sectioned, leaving the sural nerve intact.
-
Post-operative Recovery: Animals are allowed to recover for a period of 7-14 days, during which they develop robust hypersensitivity in the sural nerve territory.
-
Drug Administration: this compound (0.5, 1.0, or 2.5 mg/kg), a standard analgesic, or vehicle is administered i.p.
-
Behavioral Testing:
-
Mechanical Allodynia: The paw withdrawal threshold to mechanical stimulation is assessed using von Frey filaments.
-
Thermal Hyperalgesia: The paw withdrawal latency to a thermal stimulus is measured using a plantar test apparatus. Behavioral assessments are conducted at baseline and at various time points after drug administration.
-
Figure 3: General experimental workflow for preclinical analgesic efficacy studies.
Conclusion
Preclinical evidence suggests that this compound is an effective analgesic in models of both inflammatory and neuropathic pain. Its primary mechanism of action through TRPV1 receptor desensitization distinguishes it from standard analgesics like NSAIDs and opioids. While direct comparative quantitative data with a broad range of standard analgesics is limited, the available information indicates that this compound is effective at relatively low doses and may offer a better safety profile than capsaicin, with reduced side effects such as hypothermia and bronchoconstriction.[1] Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of this compound in relation to current standard-of-care analgesics.
References
Palvanil's Efficacy in Preclinical Pain Models: A Comparative Analysis
An Objective Guide for Researchers in Pain Drug Development
Palvanil, a non-pungent analogue of capsaicin (B1668287), has emerged as a promising analgesic agent, demonstrating significant efficacy in various preclinical models of inflammatory and neuropathic pain. Its primary mechanism of action involves the desensitization of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain signaling. This guide provides a comprehensive cross-validation of this compound's effects, comparing its performance with other relevant compounds and presenting supporting experimental data for researchers and drug development professionals.
Quantitative Comparison of Analgesic Effects
The following tables summarize the quantitative data on the efficacy of this compound and its comparators in key preclinical pain models.
Table 1: Effect on Inflammatory Pain - Formalin Test in Mice
| Compound | Dose (mg/kg, i.p.) | Phase I Licking Time (s) | Phase II Licking Time (s) | % Inhibition (Phase II) | Reference |
| Vehicle | - | 45.3 ± 3.1 | 150.2 ± 12.5 | - | [1] |
| This compound | 0.5 | 25.1 ± 2.8 | 50.6 ± 5.2 | ~66% | [1] |
| This compound | 2.5 | 10.2 ± 1.5 | 5.1 ± 1.1 | ~97% | [1] |
| Capsaicin | 2.5 | Not Reported | Significantly Reduced | Not Quantified | [2] |
| Olvanil (B1677277) | Not Reported | Reduced | Reduced | Not Quantified | [3] |
Phase I (0-5 min) represents acute nociceptive pain, while Phase II (15-40 min) reflects inflammatory pain.
Table 2: Effect on Neuropathic Pain - Spared Nerve Injury (SNI) Model in Mice
| Compound | Dose (mg/kg, i.p., daily for 7 days) | Paw Withdrawal Threshold (g) vs. Vehicle | Thermal Paw Withdrawal Latency (s) vs. Vehicle | Reference |
| Vehicle | - | 1.2 ± 0.1 | 4.5 ± 0.3 | [1] |
| This compound | 0.5 | Significantly Increased | Significantly Increased | [1] |
| This compound | 2.5 | Strongly Attenuated Allodynia | Strongly Attenuated Hyperalgesia | [1] |
Table 3: Effect on Inflammatory Edema - Carrageenan-Induced Paw Edema in Mice
| Compound | Dose (mg/kg, i.p.) | Paw Volume Increase (µl) vs. Vehicle | % Inhibition of Edema | Reference |
| Vehicle | - | 110 ± 8 | - | [1] |
| This compound | 0.5 | Significantly Reduced | Not Quantified | [1] |
| This compound | 2.5 | Strongly Attenuated | Not Quantified | [1] |
| Palmitoylethanolamide (B50096) (PEA) | 10 (oral) | Markedly and Significantly Reduced | Not Quantified | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Formalin Test in Mice
This model assesses both acute and persistent inflammatory pain.
-
Animals: Male CD-1 mice (25-30 g) are used.
-
Procedure:
-
Mice are habituated to the testing environment (a clear Plexiglas chamber) for at least 30 minutes before the experiment.
-
A solution of 2.5% formalin (20 µl) is injected subcutaneously into the plantar surface of the right hind paw.
-
Immediately after injection, the mouse is returned to the chamber, and the cumulative time spent licking the injected paw is recorded for two distinct phases: Phase I (0-5 minutes) and Phase II (15-40 minutes).
-
-
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) 30 minutes before the formalin injection.[1]
Spared Nerve Injury (SNI) Model of Neuropathic Pain in Mice
This surgical model induces long-lasting mechanical allodynia and thermal hyperalgesia.
-
Animals: Male CD-1 mice (25-30 g) are used.
-
Surgical Procedure:
-
Mice are anesthetized with an appropriate anesthetic agent.
-
An incision is made on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
The common peroneal and tibial nerves are tightly ligated with silk suture and then sectioned distal to the ligation, removing a small piece of the distal nerve stump.
-
Care is taken to leave the sural nerve intact.
-
The muscle and skin are then closed in layers.
-
-
Behavioral Testing:
-
Mechanical Allodynia: The paw withdrawal threshold is assessed using von Frey filaments of increasing stiffness applied to the lateral plantar surface of the hind paw (the territory of the intact sural nerve).
-
Thermal Hyperalgesia: The paw withdrawal latency to a radiant heat source is measured.
-
-
Drug Administration: this compound or vehicle is administered i.p. daily for 7 days, starting from the day of the surgery.[1]
Carrageenan-Induced Paw Edema in Mice
This model is used to evaluate the anti-inflammatory effects of compounds.
-
Animals: Male CD-1 mice (25-30 g) are used.
-
Procedure:
-
A 1% solution of carrageenan (50 µl) is injected subcutaneously into the plantar surface of the right hind paw.
-
Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at various time points after (e.g., 1, 2, 3, 4, and 5 hours).
-
The increase in paw volume is calculated as the difference between the post-injection and pre-injection measurements.
-
-
Drug Administration: this compound or vehicle is administered i.p. 30 minutes before the carrageenan injection.[1]
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Mechanism of this compound-induced analgesia via TRPV1 desensitization.
Caption: Workflow for the mouse formalin-induced pain model.
Caption: Workflow for the mouse Spared Nerve Injury (SNI) model.
Discussion and Conclusion
The presented data strongly support the analgesic efficacy of this compound in both inflammatory and neuropathic pain models. A key advantage of this compound over the prototypical TRPV1 agonist, capsaicin, is its non-pungent nature and a superior side-effect profile, with significantly less induction of hypothermia and bronchoconstriction.[1]
The comparative data with other non-pungent capsaicin analogues like olvanil and arvanil (B1665783), as well as the endogenous fatty acid amide palmitoylethanolamide (PEA), suggest that targeting TRPV1 desensitization is a viable strategy for pain management. While direct comparative studies are limited, the available evidence indicates that these compounds share the ability to modulate pain perception with potentially different ancillary mechanisms. For instance, arvanil also interacts with the cannabinoid system, and PEA's effects are linked to the endocannabinoid system and PPARα activation.[5][6]
References
- 1. Spared Nerve Injury Model of Neuropathic Pain in Mice [bio-protocol.org]
- 2. This compound, a non-pungent capsaicin analogue, inhibits inflammatory and neuropathic pain with little effects on bronchopulmonary function and body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systemic capsaicin and olvanil reduce the acute algogenic and the late inflammatory phase following formalin injection into rodent paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotection by the Endogenous Cannabinoid Anandamide and Arvanil against In Vivo Excitotoxicity in the Rat: Role of Vanilloid Receptors and Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation and desensitization of TRPV1 channels in sensory neurons by the PPARα agonist palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of Palvanil and Capsaicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of Palvanil and capsaicin (B1668287), two vanilloid receptor 1 (TRPV1) agonists. While both compounds share a common molecular target and therapeutic potential for pain management, their distinct pharmacological properties result in notable differences in their adverse effect profiles. This comparison is supported by available preclinical and clinical data to inform future research and drug development efforts.
Executive Summary
Capsaicin, the pungent component of chili peppers, is a well-established topical analgesic.[1] Its therapeutic effect is mediated by the activation and subsequent desensitization of TRPV1 receptors on nociceptive neurons.[2][3][4][5] However, its clinical utility is often limited by a prominent side effect profile, chiefly characterized by a burning sensation, erythema, and pain at the application site.[1][6][7] In contrast, this compound, a non-pungent analogue of capsaicin, has emerged as a promising alternative with a potentially more favorable safety profile.[8][9][10] Preclinical evidence strongly suggests that this compound induces significantly fewer of the typical side effects associated with TRPV1 agonists, such as hypothermia and bronchoconstriction, while retaining potent analgesic and anti-inflammatory properties.[8][9]
Data Presentation: Side Effect Profile Comparison
The following table summarizes the known side effects of this compound and capsaicin based on available data. It is important to note that the data for this compound is primarily derived from preclinical studies, whereas the data for capsaicin is from extensive clinical use.
| Side Effect Category | This compound (N-palmitoyl-vanillamide) | Capsaicin |
| Pungency/Application Site Reactions | Non-pungent[10] | Burning sensation, stinging, erythema (redness), itching, pain at the application site (common with topical use)[1][6][7] |
| Systemic Effects | Significantly less hypothermia and bronchoconstriction compared to capsaicin in preclinical models[8][9] | Ingestion/High Exposure: Gastrointestinal irritation, nausea, vomiting, abdominal pain, burning diarrhea[2][3][11] Rare: Myocardial infarction (with capsule ingestion)[3] |
| Respiratory Effects | Minimal effects on bronchopulmonary function in preclinical studies[8] | Inhalation can cause lung irritation, coughing, and bronchoconstriction[2] |
| Cardiovascular Effects | Not extensively studied in humans. | Temporary increases in blood pressure (with high-concentration patches)[1] |
Mechanism of Action and Signaling Pathway
Both this compound and capsaicin exert their effects primarily through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel predominantly expressed on sensory neurons.
TRPV1 Signaling Pathway
Caption: TRPV1 activation by this compound and capsaicin.
The initial activation of TRPV1 by both agonists leads to an influx of cations (primarily Ca²⁺ and Na⁺), causing depolarization of the neuron and the generation of action potentials that are transmitted to the central nervous system, resulting in the sensation of pain and heat.[2] However, prolonged activation leads to a desensitization of the TRPV1 channel, rendering it less responsive to further stimuli and thereby producing an analgesic effect.[4][5] this compound is reported to have a stronger and more rapid desensitizing effect on TRPV1 compared to capsaicin.[10][12][13]
Experimental Protocols
While detailed, step-by-step protocols from specific cited studies are not available in the public domain, the general methodologies employed in the preclinical comparison of this compound and capsaicin can be outlined.
Assessment of Hypothermia
-
Animal Model: Mice are commonly used.
-
Procedure:
-
Baseline rectal temperature of each mouse is recorded using a digital thermometer.
-
Animals are administered either this compound, capsaicin, or a vehicle control, typically via subcutaneous or intraperitoneal injection.
-
Rectal temperature is then measured at regular intervals (e.g., 30, 60, 90, 120 minutes) post-administration.
-
The change in body temperature from baseline is calculated and compared between treatment groups.
-
Assessment of Bronchoconstriction
-
Animal Model: Mice.
-
Procedure (in vivo):
-
Animals are placed in a whole-body plethysmography chamber to measure respiratory parameters.
-
Baseline readings of Penh (enhanced pause), a measure of bronchoconstriction, are recorded.
-
Mice are exposed to an aerosolized solution of this compound, capsaicin, or vehicle.
-
Penh values are continuously monitored and recorded for a set duration following exposure.
-
The change in Penh from baseline is used to quantify the degree of bronchoconstriction.
-
Experimental Workflow for Preclinical Side Effect Profiling
Caption: Preclinical workflow for comparing side effects.
Conclusion and Future Directions
The available evidence indicates that this compound has a superior side effect profile compared to capsaicin in preclinical models, most notably its lack of pungency and reduced induction of hypothermia and bronchoconstriction.[8][9][10] These characteristics make this compound a compelling candidate for further development as a systemic analgesic for chronic pain conditions, where the side effects of capsaicin currently limit its utility.
However, it is crucial to acknowledge that the majority of comparative data is from animal studies. Rigorous, well-controlled clinical trials in human subjects are necessary to definitively establish the side effect profile and therapeutic efficacy of this compound and to directly compare it to capsaicin in a clinical setting. Future research should focus on quantifying the incidence and severity of adverse events, establishing a therapeutic window, and exploring the long-term safety of this compound.
References
- 1. drugs.com [drugs.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Capsaicin - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin [frontiersin.org]
- 5. Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Articles [globalrx.com]
- 7. How Do Topical TRPV1 Agonists Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 8. This compound, a non-pungent capsaicin analogue, inhibits inflammatory and neuropathic pain with little effects on bronchopulmonary function and body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. N-palmitoyl-vanillamide (this compound) is a non-pungent analogue of capsaicin with stronger desensitizing capability against the TRPV1 receptor and anti-hyperalgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological activity of capsaicin: Mechanisms and controversies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Desensitization of transient receptor potential vanilloid type-1 (TRPV1) channel as promising therapy of irritable bowel syndrome: characterization of the action of this compound in the mouse gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
Palvanil's Efficacy in Capsaicin-Resistant TRPV1 Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a critical mediator of noxious stimuli, including heat, protons, and pungent compounds like capsaicin (B1668287). Its role in pain and inflammation has made it a prime target for analgesic drug development. However, the emergence of capsaicin-resistant TRPV1 channels, often due to mutations in the capsaicin-binding pocket, presents a significant challenge for therapeutic strategies centered on vanilloid compounds. This guide provides a comparative analysis of the efficacy of Palvanil, a non-pungent capsaicin analogue, against these resistant channels, alongside alternative TRPV1 modulators, supported by experimental data and detailed protocols.
Introduction to this compound and Capsaicin Resistance
This compound (N-palmitoyl-vanillamide) is a synthetic analogue of capsaicin that acts as a TRPV1 agonist.[1] Unlike its pungent parent compound, this compound exhibits significantly slower activation kinetics.[2] This property is linked to a more potent and rapid desensitizing capability, making it an attractive candidate for inducing long-lasting analgesia without the initial burning sensation associated with capsaicin.[2] On wild-type human TRPV1, this compound desensitizes the receptor with an IC50 of 0.8 nM, approximately five times more potent than capsaicin (IC50 = 3.8 nM).[2]
Capsaicin resistance in TRPV1 channels typically arises from point mutations in the intracellular vanilloid binding pocket, located within the transmembrane domains S3-S6.[3] Key residues, including Tyrosine 511 (Y511) and Threonine 550 (T550), are crucial for capsaicin binding. Mutations at these sites, such as Y511A or T550I, can dramatically reduce or abolish the channel's sensitivity to capsaicin. For instance, the Y511A mutation has been shown to decrease capsaicin's binding affinity by approximately a hundredfold.
Comparative Efficacy of TRPV1 Modulators
This section compares the performance of this compound with alternative compounds that modulate TRPV1 through different mechanisms and may retain efficacy on capsaicin-resistant channels.
| Compound | Class | Mechanism of Action on WT TRPV1 | Efficacy on Wild-Type (WT) TRPV1 | Efficacy on Capsaicin-Resistant (e.g., Y511A) TRPV1 |
| Capsaicin | Vanilloid Agonist | Potent agonist, binds to intracellular pocket (Y511/T550) | EC50 ≈ 0.14 µM | Efficacy severely reduced; ~100-fold lower binding affinity |
| This compound | Vanilloid Agonist | Agonist with slow kinetics, potent desensitizer | Desensitization IC50 = 0.8 nM | Inferred to be severely reduced/ineffective (due to shared binding site with capsaicin) |
| 9(S)-HODE | Endogenous Lipid | Weak partial agonist; distinct binding site | EC50 ≈ 21 µM (human TRPV1) | Retains activity (activates Y511/S512 mutants) |
| Capsazepine (B1668289) | Competitive Antagonist | Competes with capsaicin at the vanilloid binding site | pKi ≈ 7.6 | Efficacy is reduced/abolished |
| 2-APB | Non-specific Agonist | Activates TRPV1, mechanism less defined | EC50 varies by system | Retains activity on some capsaicin-insensitive mutants |
EC50: Half-maximal effective concentration. IC50: Half-maximal inhibitory concentration. pKi: Negative logarithm of the inhibitory constant.
Key Insights from the Comparison:
-
Vanilloid Pocket Dependency: Both this compound and the competitive antagonist Capsazepine rely on the integrity of the capsaicin-binding pocket. Therefore, they are unlikely to be effective therapeutic agents for conditions involving capsaicin-resistant TRPV1 mutations.
-
Alternative Binding Sites: The endogenous lipid 9(S)-HODE provides a compelling alternative. Despite its lower potency on wild-type channels compared to capsaicin, its ability to activate channels with a compromised vanilloid pocket highlights the potential for developing agonists that bypass common resistance mechanisms.
-
Broad-Spectrum Activators: Compounds like 2-Aminoethoxydiphenyl borate (B1201080) (2-APB), while often used as experimental tools due to their lack of specificity, demonstrate that non-vanilloid activators can circumvent capsaicin resistance.
Signaling Pathways and Experimental Workflows
To facilitate understanding and further research, the following diagrams illustrate the key molecular interactions and a typical experimental workflow for assessing compound efficacy.
Caption: Agonist and antagonist interactions with the TRPV1 channel.
Caption: Workflow for assessing TRPV1 modulator efficacy.
Experimental Protocols
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous channel expression.
-
Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Transfection: For transient expression, cells are plated onto poly-D-lysine-coated coverslips or plates. Plasmids containing the cDNA for either wild-type (WT) or mutant (e.g., Y511A) human TRPV1 are transfected using a lipid-based transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol. A co-transfected fluorescent protein (e.g., GFP) can be used to identify successfully transfected cells. Experiments are typically performed 24-48 hours post-transfection.
Intracellular Calcium Imaging Assay
This method measures the increase in intracellular calcium ([Ca²⁺]i) following TRPV1 channel activation.
-
Dye Loading: Transfected cells are incubated with a calcium-sensitive fluorescent dye, such as 2 µM Fura-2 AM, in a physiological salt solution (e.g., Krebs-Ringer-HEPES buffer) for 30-60 minutes at 37°C.
-
Baseline Measurement: After washing to remove excess dye, the coverslip is mounted onto a perfusion chamber on an inverted fluorescence microscope. A baseline fluorescence is recorded for 1-2 minutes.
-
Compound Application: The test compound (e.g., this compound, 9-HODE) is applied via the perfusion system at various concentrations.
-
Data Acquisition: Fluorescence is measured using a ratiometric system (for Fura-2, excitation at 340 nm and 380 nm, emission at 510 nm). The ratio of fluorescence intensities (F340/F380) is proportional to the [Ca²⁺]i.
-
Analysis: The change in fluorescence ratio from baseline is calculated. Dose-response curves are generated by plotting the peak response against the compound concentration, and EC50 values are determined using a sigmoidal fit. For antagonists, cells are pre-incubated with the antagonist before applying a known agonist, and the inhibition is quantified to determine the IC50.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion currents flowing through the TRPV1 channels.
-
Cell Preparation: Transfected HEK293 cells on coverslips are transferred to a recording chamber on an upright or inverted microscope.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 5 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).
-
-
Recording: A glass micropipette with a resistance of 3-5 MΩ is used to form a high-resistance (>1 GΩ) seal with the cell membrane (a "gigaseal"). The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Voltage Protocol: Cells are typically held at a membrane potential of -60 mV. Currents are elicited by applying voltage ramps or steps.
-
Compound Application: Agonists or antagonists are applied rapidly to the cell via a local perfusion system.
-
Data Analysis: The amplitude of the inward current elicited by the agonist is measured. Dose-response curves are constructed, and EC50 values are calculated. For antagonists, the percentage of inhibition of an agonist-evoked current is determined.
Conclusion
While this compound is a potent desensitizing agent for wild-type TRPV1 channels, its utility is likely compromised in the context of capsaicin-resistant mutants due to its reliance on the vanilloid binding pocket. For researchers and drug developers targeting TRPV1, this underscores the importance of considering the molecular basis of channel activation and potential resistance mechanisms. The exploration of alternative modulators, such as endogenous lipids that act at different sites or non-competitive antagonists, represents a promising strategy to develop more robust analgesics that can overcome the challenge of vanilloid resistance. The experimental protocols outlined provide a framework for the continued investigation and screening of novel compounds targeting both wild-type and mutant TRPV1 channels.
References
- 1. TRPV1 antagonist capsazepine suppresses 4-AP-induced epileptiform activity in vitro and electrographic seizures in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-palmitoyl-vanillamide (this compound) is a non-pungent analogue of capsaicin with stronger desensitizing capability against the TRPV1 receptor and anti-hyperalgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The capsaicin binding affinity of wildtype and mutant TRPV1 ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Examination of Palvanil and Other Vanilloids in the Management of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
The landscape of neuropathic pain management is continually evolving, with a significant focus on developing analgesics that offer improved efficacy and tolerability. Vanilloids, a class of compounds that modulate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, represent a promising therapeutic avenue. This guide provides a comparative analysis of Palvanil (NE-19550), a non-pungent capsaicin (B1668287) analogue, against other key vanilloids, including capsaicin and resiniferatoxin (B1680534) (RTX), in preclinical models of neuropathic pain.
Executive Summary
This compound has emerged as a compelling candidate for neuropathic pain treatment due to its potent analgesic effects coupled with a favorable safety profile compared to the prototypical vanilloid, capsaicin.[1][2] Experimental data indicates that this compound effectively attenuates neuropathic pain behaviors in animal models while causing significantly fewer of the adverse side effects commonly associated with TRPV1 agonists, such as hypothermia and bronchoconstriction.[1][2] This guide synthesizes the available preclinical data to offer a direct comparison of these vanilloids, detailing their mechanisms of action, efficacy in established pain models, and the experimental protocols utilized in these critical studies.
Comparative Data on Vanilloid Performance
The following tables summarize quantitative data from preclinical studies, offering a clear comparison of this compound, capsaicin, and resiniferatoxin across key performance indicators in neuropathic pain models.
Table 1: Efficacy in the Spared Nerve Injury (SNI) Model of Neuropathic Pain
| Compound | Dosage | Administration Route | Key Efficacy Findings | Citation(s) |
| This compound | 0.5 - 2.5 mg/kg | Intraperitoneal (repeated) | Strongly attenuated mechanical allodynia and thermal hyperalgesia. | [1] |
| Capsaicin | N/A in direct SNI comparison | N/A | Serves as the primary pungent comparator for this compound's effects. | [1][2] |
| Resiniferatoxin (RTX) | N/A in direct SNI comparison | N/A | Recognized as an ultrapotent capsaicin analog, suggesting high potential efficacy.[3][4] | [3][4] |
Table 2: Comparative Side Effect Profile
| Compound | Key Side Effects Investigated | Findings | Citation(s) |
| This compound | Hypothermia, Bronchoconstriction | Produced significantly less hypothermia and bronchoconstriction at therapeutically relevant doses compared to capsaicin. | [1][2] |
| Capsaicin | Hypothermia, Bronchoconstriction | Induces profound changes in body temperature and bronchoconstriction. | [1][2] |
| Resiniferatoxin (RTX) | General Side Effects | While highly potent, it can have a negative impact on beneficial genes not associated with pain, suggesting potential for more off-target effects than capsaicin.[3][5] | [3][5] |
Mechanism of Action: The TRPV1 Pathway
This compound, capsaicin, and resiniferatoxin all exert their primary effects through the TRPV1 receptor, a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[6][7] Activation of TRPV1 leads to an influx of calcium and sodium ions, resulting in neuronal depolarization and the sensation of pain. However, prolonged activation or the specific binding kinetics of certain agonists can lead to receptor desensitization, effectively silencing the pain signal.[8] this compound is noted for its strong capability to desensitize the TRPV1 receptor, which is believed to contribute to its analgesic properties and reduced pungency.[1][8][9]
Caption: Vanilloid agonists activate the TRPV1 receptor, leading to pain signaling and subsequent desensitization, which results in analgesia.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and other vanilloids.
Spared Nerve Injury (SNI) Model for Neuropathic Pain
This widely used model produces reproducible signs of neuropathic pain.[10]
-
Animal Subjects: Adult male mice are typically used.
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure:
-
An incision is made on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
The common peroneal and tibial nerves are tightly ligated with silk suture and then transected distal to the ligation, removing a small section of the distal nerve stump.
-
The sural nerve is left intact ("spared").
-
The muscle and skin are then closed in layers.
-
-
Post-Operative Care: Animals are monitored during recovery and provided with appropriate post-operative analgesia for a limited duration to manage surgical pain without interfering with the development of neuropathic pain.
-
Behavioral Testing: Testing for mechanical allodynia and thermal hyperalgesia typically begins several days after surgery and can be conducted for several weeks.
Assessment of Mechanical Allodynia (Von Frey Test)
-
Apparatus: Animals are placed in individual compartments on an elevated mesh floor, allowing access to the plantar surface of the hind paws.
-
Acclimation: Animals are allowed to acclimate to the testing environment for a specified period before testing begins.
-
Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the lateral plantar surface of the hind paw (the territory of the spared sural nerve).
-
Response: A positive response is recorded as a sharp withdrawal of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold is calculated using a method such as the up-down method.
Assessment of Thermal Hyperalgesia (Plantar Test)
-
Apparatus: A radiant heat source is positioned under the glass floor of the testing enclosure.
-
Procedure: The heat source is aimed at the plantar surface of the hind paw.
-
Measurement: The time taken for the animal to withdraw its paw from the heat source (paw withdrawal latency) is recorded.
-
Cut-off Time: A pre-determined cut-off time is used to prevent tissue damage.
Caption: A typical workflow for evaluating the efficacy of a compound in a preclinical model of neuropathic pain.
Conclusion
The available preclinical evidence strongly suggests that this compound is a promising therapeutic agent for neuropathic pain. Its ability to potently desensitize the TRPV1 receptor provides robust analgesia in the spared nerve injury model, a gold standard for preclinical neuropathic pain research.[1] Critically, this compound achieves these effects with a significantly improved safety and tolerability profile compared to capsaicin, mitigating key adverse effects that have historically limited the systemic use of TRPV1 agonists.[1][2] While direct head-to-head comparative data with ultrapotent vanilloids like resiniferatoxin in neuropathic pain models is needed, this compound's unique combination of efficacy and tolerability positions it as a strong candidate for further development in the quest for safer and more effective treatments for chronic neuropathic pain.
References
- 1. This compound, a non-pungent capsaicin analogue, inhibits inflammatory and neuropathic pain with little effects on bronchopulmonary function and body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Regulation of Pain Genes—Capsaicin vs Resiniferatoxin: Reassessment of Transcriptomic Data [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Regulation of Pain Genes-Capsaicin vs Resiniferatoxin: Reassessment of Transcriptomic Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phcogj.com [phcogj.com]
- 7. Therapeutic potential of vanilloid receptor TRPV1 agonists and antagonists as analgesics: Recent advances and setbacks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-palmitoyl-vanillamide (this compound) is a non-pungent analogue of capsaicin with stronger desensitizing capability against the TRPV1 receptor and anti-hyperalgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Independent Verification of Palvanil's Anti-Inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Palvanil, a non-pungent synthetic analog of capsaicin (B1668287), with other established anti-inflammatory agents. The information is supported by experimental data from preclinical studies to aid in the evaluation of its therapeutic potential.
Executive Summary
This compound exerts its anti-inflammatory and analgesic effects primarily through the activation and subsequent desensitization of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2][3] Experimental data indicates that this compound effectively reduces inflammation and pain in various animal models. Notably, it demonstrates a favorable side-effect profile compared to capsaicin, with significantly less induction of hypothermia and bronchoconstriction.[2] While direct comparative studies with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids are limited, this guide consolidates available data to offer a preliminary assessment of this compound's relative efficacy.
Mechanism of Action: TRPV1 Signaling Pathway
This compound, as a TRPV1 agonist, modulates inflammatory responses through a complex signaling cascade. The activation of TRPV1 channels on sensory neurons leads to an initial influx of calcium ions, which upon prolonged activation, results in receptor desensitization. This desensitization is a key mechanism for its analgesic and anti-inflammatory effects.
Comparative Anti-Inflammatory Data
The following tables summarize the quantitative data from preclinical studies on this compound and other anti-inflammatory agents in two standard models of inflammation: carrageenan-induced paw edema and the formalin test.
It is crucial to note that the data presented below is compiled from different studies. Direct comparison should be made with caution as experimental conditions may vary.
Table 1: Carrageenan-Induced Paw Edema
This model assesses the ability of a compound to reduce acute inflammation.
| Compound | Dose | Route of Administration | Animal Model | Paw Edema Inhibition (%) | Source |
| This compound | 0.5 - 2.5 mg/kg | Intraperitoneal | Mouse | Strongly attenuated | [2] |
| Indomethacin | 10 mg/kg | Intraperitoneal | Rat | ~54% (at 3 hours) | |
| Dexamethasone | 1 mg/kg | Intraperitoneal | Rat | Significant inhibition |
Table 2: Formalin Test (Phase II - Inflammatory Pain)
This model evaluates the response to a persistent inflammatory pain stimulus.
| Compound | Dose | Route of Administration | Animal Model | Reduction in Nocifensive Behavior | Source |
| This compound | 0.5 - 2.5 mg/kg | Intraperitoneal | Mouse | Abolished | |
| Diclofenac | 25 - 200 µ g/paw | Intraplantar | Rat | Dose-dependent reduction |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rodents
This widely used model induces an acute, localized inflammatory response.
Methodology:
-
Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory environment.
-
Baseline Measurement: The initial volume of the hind paw is measured using a plethysmometer.
-
Drug Administration: Animals are pre-treated with this compound, a reference anti-inflammatory drug (e.g., indomethacin), or a vehicle control at a specified time before carrageenan injection.
-
Induction of Edema: A solution of carrageenan (typically 1% in saline) is injected into the subplantar region of the hind paw.
-
Paw Volume Measurement: Paw volume is measured at various time points after carrageenan injection (e.g., every hour for up to 5 hours).
-
Data Analysis: The degree of swelling is calculated as the difference between the paw volume at each time point and the baseline volume. The percentage inhibition of edema by the drug is calculated relative to the vehicle control group.
Formalin Test in Rodents
This model is used to assess both acute (neurogenic) and persistent (inflammatory) pain responses.
Methodology:
-
Animal Acclimatization: Animals are placed in an observation chamber to allow for acclimatization.
-
Drug Administration: The test compound (e.g., this compound), a reference analgesic (e.g., diclofenac), or a vehicle is administered prior to formalin injection.
-
Induction of Nociception: A dilute solution of formalin (typically 1-5%) is injected into the subplantar surface of a hind paw.
-
Behavioral Observation: The animal's behavior is observed immediately after the injection. The amount of time spent licking, biting, or flinching the injected paw is recorded. This is typically divided into two phases:
-
Phase I (0-5 minutes): Represents acute, neurogenic pain.
-
Phase II (15-30 minutes): Represents persistent, inflammatory pain.
-
-
Data Analysis: The total time spent in nociceptive behaviors is calculated for each phase. The effect of the drug is determined by the reduction in this time compared to the control group.
Alternatives to this compound
For the management of inflammation, several classes of drugs are available, each with a distinct mechanism of action and side-effect profile.
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs):
-
Examples: Ibuprofen, Naproxen, Diclofenac, Indomethacin.
-
Mechanism: Inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), thereby reducing the production of prostaglandins (B1171923) which are key mediators of inflammation and pain.
-
Considerations: Long-term use can be associated with gastrointestinal and cardiovascular side effects.
-
-
Corticosteroids:
-
Examples: Dexamethasone, Prednisone.
-
Mechanism: Potent anti-inflammatory agents that suppress the expression of multiple inflammatory genes and inhibit the function of various immune cells.
-
Considerations: Long-term systemic use can lead to significant side effects, including immunosuppression, metabolic changes, and osteoporosis.
-
-
Other Capsaicin Analogs:
-
Examples: Olvanil, Arvanil.
-
Mechanism: Similar to this compound, they act as TRPV1 agonists.
-
Considerations: These compounds also exhibit varying degrees of pungency and side effects.
-
Conclusion
This compound presents a promising profile as an anti-inflammatory and analgesic agent, primarily through its action on the TRPV1 receptor. The available preclinical data demonstrates its efficacy in established models of inflammation and pain. A key advantage of this compound appears to be its reduced side-effect profile compared to the parent compound, capsaicin. However, for a comprehensive understanding of its therapeutic potential, further direct comparative studies against standard-of-care anti-inflammatory drugs like NSAIDs and corticosteroids are warranted. Such studies would provide a clearer picture of its relative efficacy and position in the therapeutic landscape for inflammatory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a non-pungent capsaicin analogue, inhibits inflammatory and neuropathic pain with little effects on bronchopulmonary function and body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-palmitoyl-vanillamide (this compound) is a non-pungent analogue of capsaicin with stronger desensitizing capability against the TRPV1 receptor and anti-hyperalgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Palvanil for TRPV1 over other TRP channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of Palvanil's specificity for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel over other members of the TRP channel family, namely TRPA1, TRPM8, and TRPV4. This compound (N-palmitoyl-vanillamide) is a synthetic analogue of capsaicin (B1668287), the pungent component in chili peppers, and is recognized for its potent activation and subsequent desensitization of TRPV1. This property makes it a compound of interest for analgesic and anti-inflammatory applications.
The following sections present available quantitative data on this compound's activity, detail the experimental protocols used to assess TRP channel specificity, and illustrate the relevant signaling pathways and experimental workflows.
Data Presentation: this compound's Activity Profile on TRP Channels
| Compound | TRP Channel | Agonist/Antagonist Activity | Potency (EC50/IC50) | Reference |
| This compound | TRPV1 | Agonist | 0.65 nM (EC50) | [1] |
| TRPV1 | Desensitization | 0.81 nM (IC50) | [1] | |
| TRPA1 | Not Reported | Not Reported | ||
| TRPM8 | Not Reported | Not Reported | ||
| TRPV4 | Not Reported | Not Reported | ||
| Capsaicin | TRPV1 | Agonist | ~100-500 nM (EC50) | [2] |
| TRPA1 | Agonist (at high concentrations) | >100 µM (EC50) | [3][4] | |
| TRPM8 | No significant activity | - | [5] | |
| TRPV4 | No significant activity | - |
Note: The lack of reported data for this compound on TRPA1, TRPM8, and TRPV4 channels is a significant gap in understanding its complete selectivity profile. N-acyl-vanillamide analogues of capsaicin have been primarily developed as TRPV1-targeting compounds[6]. While some, like Olvanil and Arvanil, have been shown to interact with cannabinoid receptors, their activity on other TRP channels is not extensively documented[6].
Experimental Protocols
To assess the specificity of a compound like this compound for a particular TRP channel, a combination of in vitro functional assays is typically employed. These assays measure the direct effect of the compound on channel activation or inhibition.
Cell Culture and Transfection
-
Cell Lines: Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used due to their low endogenous expression of TRP channels.
-
Transfection: Cells are transiently or stably transfected with plasmids containing the cDNA for the human or rodent TRP channel of interest (e.g., hTRPV1, hTRPA1, hTRPM8, hTRPV4). Transfection efficiency can be monitored by co-transfecting a fluorescent protein like GFP.
Calcium Imaging Assay
This high-throughput method is used to screen for agonist or antagonist activity by measuring changes in intracellular calcium ([Ca2+]i) upon channel activation.
-
Dye Loading: Transfected cells are plated in 96- or 384-well plates and incubated with a calcium-sensitive fluorescent dye such as Fura-2 AM or Fluo-4 AM.
-
Assay Procedure:
-
The baseline fluorescence is recorded.
-
The test compound (e.g., this compound) is added at various concentrations. An increase in fluorescence indicates channel activation (agonist effect).
-
To test for antagonist activity, cells are pre-incubated with the test compound before the addition of a known agonist for the specific TRP channel (e.g., capsaicin for TRPV1, AITC for TRPA1, menthol (B31143) for TRPM8, GSK1016790A for TRPV4). A reduction in the agonist-induced fluorescence indicates an antagonist effect.
-
-
Data Analysis: The change in fluorescence intensity is used to calculate the concentration-response curve and determine the EC50 (for agonists) or IC50 (for antagonists) values.
Electrophysiology (Patch-Clamp)
This "gold standard" technique provides a direct measure of ion channel currents with high temporal and voltage resolution.
-
Configuration: Whole-cell patch-clamp is the most common configuration for studying TRP channels.
-
Recording Solutions:
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).
-
Intracellular solution (in mM): 140 KCl, 10 HEPES, 5 EGTA (pH 7.2).
-
-
Procedure:
-
A baseline current is recorded from a transfected cell.
-
The test compound is applied via a perfusion system. An inward or outward current, depending on the holding potential, indicates channel activation.
-
Concentration-response curves are generated by applying a range of compound concentrations to determine the EC50.
-
Voltage-step protocols can be used to study the voltage-dependency of the activation.
-
Mandatory Visualizations
Experimental Workflow for Assessing TRP Channel Specificity
Caption: Workflow for determining the specificity of a compound across multiple TRP channels.
This compound-Induced TRPV1 Signaling Pathway
Caption: Simplified signaling cascade following this compound activation of the TRPV1 channel.
Conclusion
This compound is a highly potent agonist of the TRPV1 channel, exhibiting activity in the nanomolar range and inducing strong desensitization. This profile suggests its potential as a therapeutic agent for pain and inflammation. However, the assessment of its specificity is incomplete due to the absence of publicly available data on its effects on other TRP channels, such as TRPA1, TRPM8, and TRPV4. While the vanillamide structure generally confers selectivity for TRPV1, comprehensive screening is necessary to rule out off-target effects that could lead to unforeseen physiological responses. Future research should focus on characterizing the activity of this compound across a broader panel of TRP channels to fully establish its selectivity profile and further validate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Complex Regulation of TRPV1 by Vanilloids - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Methods Used for Studying TRP Channel Functions in Sensory Neurons - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. JCI - The vanilloid receptor TRPV1 is activated and sensitized by local anesthetics in rodent sensory neurons [jci.org]
- 5. Endogenous and Exogenous Vanilloids Evoke Disparate TRPV1 Activation to Produce Distinct Neuronal Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-palmitoyl-vanillamide (this compound) is a non-pungent analogue of capsaicin with stronger desensitizing capability against the TRPV1 receptor and anti-hyperalgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Palvanil's Effects on Visceral Hypersensitivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Palvanil's performance in preclinical models of visceral hypersensitivity against other therapeutic alternatives. The information is compiled from various studies to aid researchers in evaluating the reproducibility and potential of these compounds. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key cited experiments.
Introduction to Visceral Hypersensitivity and Therapeutic Strategies
Visceral hypersensitivity, a hallmark of functional bowel disorders like Irritable Bowel Syndrome (IBS), is characterized by a lowered pain threshold and an exaggerated response to stimuli within the gastrointestinal tract. A key molecular target in the modulation of visceral pain is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel activated by various noxious stimuli, including heat, acid, and capsaicin (B1668287), the pungent component of chili peppers.[1][2] Activation of TRPV1 on sensory neurons leads to the sensation of pain.[2]
Therapeutic strategies targeting visceral hypersensitivity are diverse and include the modulation of TRPV1 channels, serotonin (B10506) (5-HT) receptors, and opioid receptors. This compound (N-palmitoyl-vanillamide) is a fast-desensitizing agonist of the TRPV1 channel.[2] Unlike capsaicin, which causes a prolonged and often painful activation before desensitization, this compound is designed to induce a rapid desensitization of TRPV1, thereby reducing its pungency and offering a potentially more tolerable therapeutic option for visceral pain.[2] This guide will compare the preclinical efficacy of this compound with other TRPV1 modulators and alternative drug classes.
Comparative Efficacy of this compound and Alternatives
The following tables summarize the quantitative data from preclinical studies on this compound and its alternatives in rodent models of visceral hypersensitivity. It is important to note that direct head-to-head comparative studies are limited, and thus, comparisons are drawn from separate studies utilizing similar experimental models.
Table 1: Effects of TRPV1 Modulators on Visceral Nociception
| Compound | Class | Animal Model | Assay | Dose/Concentration | Key Finding | Citation |
| This compound | TRPV1 Agonist (fast-desensitizing) | Mouse | Mustard Oil-Induced Pain | 0.1 - 1 mg/kg, i.p. | Significant reduction in the number of behavioral pain responses (up to 40%). | |
| Capsaicin | TRPV1 Agonist | Mouse (DSS-induced colitis model) | Behavioral Pain Response | 0.1% intracolonic | Increased behavioral pain responses post-inflammation. | |
| Capsaicin | Human (IBS patients) | Rectal Application | Pain Perception (VAS) | 0.01% and 0.1% | Concentration-dependent increase in pain perception. | |
| SB366791 | TRPV1 Antagonist | Rat | Colorectal Distension (CRD) | 10⁻⁶ M (in vitro) | Reversed the inhibitory effect of this compound on colonic contractions. | |
| JYL1421 | TRPV1 Antagonist | Rat (TNBS-induced colitis) | Visceromotor Response (VMR) to CRD | 10µmol/kg, i.v. | Prevented the development of visceral hypersensitivity. |
Table 2: Effects of Serotonin (5-HT) Receptor Modulators on Visceral Nociception
| Compound | Class | Animal Model | Assay | Dose/Concentration | Key Finding | Citation |
| Tegaserod (B130379) | 5-HT4 Partial Agonist | Rat (chronic visceral hypersensitivity model) | Abdominal Withdrawal Reflex (AWR) to CRD | 0.3 mg/kg, i.p. | Significantly decreased AWR scores at distension pressures of 40, 60, and 80 mmHg. | |
| Tegaserod | 5-HT4 Partial Agonist | Rat (visceral hypersensitivity model) | Abdominal Withdrawal Reflex (AWR) to CRD | 0.1, 0.3, 1.0 mg/kg, i.p. | Dose-dependently inhibited AWR. | |
| Alosetron (B1665255) | 5-HT3 Antagonist | Rat | Colorectal Distension (CRD) | 1-100 µg/kg | Inhibited the hypotensive response to CRD. | |
| Alosetron | 5-HT3 Antagonist | Human (IBS patients) | Colonic Distension | 0.25 mg and 4 mg b.d. | Significantly increased bag volumes at first sensation and pain thresholds. | |
| Granisetron | 5-HT3 Antagonist | Rat (5-HTP-induced hypersensitivity) | Visceromotor Reflex to CRD | 10 µg/kg, s.c. | Increased the threshold for the visceromotor reflex. |
Table 3: Effects of Opioid Receptor Modulators on Visceral Nociception
| Compound | Class | Animal Model | Assay | Dose/Concentration | Key Finding | Citation |
| Fedotozine (B40370) | Kappa-Opioid Agonist | Human (IBS patients) | Colonic Distension | 100 mg, i.v. | Significantly increased thresholds for first perception and pain. | |
| Eluxadoline | Mu-Opioid Agonist, Delta-Opioid Antagonist | Human (IBS-D patients) | Clinical Trials | 100 mg b.i.d. | Shown to reduce visceral hypersensitivity and regulate intestinal motility. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for critical evaluation and replication.
Mustard Oil-Induced Visceral Pain Model (as used for this compound)
-
Animals: Male Balb/C mice.
-
Procedure:
-
Mice are administered this compound (0.1, 0.25, or 1 mg/kg) or vehicle via intraperitoneal (i.p.) injection 15 or 60 minutes prior to the mustard oil challenge.
-
A 0.5% solution of mustard oil (in 70% ethanol) is administered intracolonically.
-
Immediately following mustard oil administration, the number of abdominal muscle contractions and stretching behaviors are counted for a defined period (e.g., 20 minutes) as a measure of visceral pain.
-
Colorectal Distension (CRD) Model (as used for Tegaserod and Alosetron)
-
Animals: Rats or mice.
-
Procedure:
-
A balloon catheter is inserted into the distal colon/rectum of the animal.
-
The balloon is inflated to various pressures (e.g., 15, 30, 45, 60 mmHg) for a set duration (e.g., 20 seconds).
-
Visceral sensitivity is quantified by measuring the visceromotor response (VMR) through electromyography (EMG) of the abdominal muscles or by scoring the abdominal withdrawal reflex (AWR).
-
The drug of interest (e.g., Tegaserod, Alosetron) or vehicle is administered prior to the CRD procedure to assess its effect on visceral pain responses.
-
In Vitro Organ Bath for Intestinal Contractility (as used for this compound)
-
Tissue Preparation: A segment of the mouse colon is excised and mounted in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Procedure:
-
The tissue is allowed to equilibrate under a resting tension.
-
Electrical field stimulation (EFS) is used to induce smooth muscle contractions.
-
This compound is added to the organ bath in increasing concentrations (e.g., 10⁻¹⁰–10⁻⁶ M) to assess its effect on EFS-induced contractions.
-
To confirm the mechanism of action, a TRPV1 antagonist like SB366791 can be added to attempt to reverse the effects of this compound.
-
Ussing Chamber for Intestinal Secretion (as used for this compound)
-
Tissue Preparation: A section of the mouse colon is mounted between two halves of an Ussing chamber, separating the mucosal and serosal sides. Both sides are bathed in identical Krebs solution.
-
Procedure:
-
The transepithelial potential difference is clamped to 0 mV, and the short-circuit current (Isc), a measure of net ion transport, is recorded.
-
A secretagogue, such as forskolin, is added to stimulate intestinal secretion.
-
This compound is added to the chamber to evaluate its effect on the stimulated Isc.
-
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in visceral hypersensitivity and the proposed mechanisms of action for this compound and its alternatives.
Caption: TRPV1 signaling in visceral pain and modulation by this compound.
Caption: Serotonin and opioid pathways in visceral pain modulation.
Caption: General experimental workflow for preclinical visceral pain studies.
Discussion and Future Directions
The available preclinical data suggests that this compound holds promise as a therapeutic agent for visceral hypersensitivity due to its ability to rapidly desensitize TRPV1 channels, thereby reducing pain signaling. Its antinociceptive effects in the mustard oil-induced pain model are significant. However, the reproducibility of these effects across different models of visceral hypersensitivity and in direct comparison with other established and emerging therapies warrants further investigation.
Alternative strategies, such as the modulation of 5-HT and opioid receptors, have also demonstrated efficacy in preclinical and clinical settings. 5-HT4 agonists like tegaserod and 5-HT3 antagonists like alosetron have shown to reduce visceral pain responses in rodent models. Similarly, kappa-opioid agonists like fedotozine have demonstrated analgesic effects in patients with IBS.
To establish the true therapeutic potential and reproducibility of this compound, future studies should aim for:
-
Direct comparative studies: Head-to-head comparisons of this compound with other TRPV1 modulators and drugs from different classes (e.g., 5-HT modulators, opioids) within the same standardized animal models of visceral hypersensitivity.
-
Dose-response studies: Comprehensive dose-response analyses to determine the optimal therapeutic window for this compound and its comparators.
-
Chronic dosing studies: Evaluation of the long-term efficacy and potential for tolerance development with repeated administration of this compound.
-
Investigation in diverse models: Testing this compound's effects in various models of visceral hypersensitivity, including stress-induced and post-inflammatory models, to assess its broad applicability.
By addressing these research gaps, a more complete understanding of this compound's efficacy and its place in the therapeutic landscape for visceral pain can be achieved. This guide serves as a foundational resource for researchers to design and interpret future studies in this critical area of drug development.
References
- 1. Increased capsaicin receptor TRPV1-expressing sensory fibres in irritable bowel syndrome and their correlation with abdominal pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Desensitization of transient receptor potential vanilloid type-1 (TRPV1) channel as promising therapy of irritable bowel syndrome: characterization of the action of this compound in the mouse gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Palvanil: A Guide for Laboratory Professionals
For Immediate Reference: Palvanil should be treated as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash. Follow all institutional and local regulations for hazardous waste disposal.
This guide provides essential safety and logistical information for the proper disposal of this compound (N-palmitoyl-vanillamide), a non-pungent capsaicin (B1668287) analogue. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Chemical and Safety Data
| Property | Data |
| Chemical Name | N-palmitoyl-vanillamide |
| CAS Number | 69693-13-6 |
| Molecular Formula | C₂₄H₄₁NO₃ |
| Molecular Weight | 391.59 g/mol |
| Appearance | Solid |
| Primary Hazards | Based on Capsaicin SDS: Toxic if swallowed[1][2][3][4], Causes skin irritation[1][4], Causes serious eye damage/irritation[1][2][3][4], May cause respiratory irritation[1][2][3][4], May cause allergy or asthma symptoms or breathing difficulties if inhaled[1][2][4], May cause an allergic skin reaction.[1][2][4] |
| Personal ProtectiveEquipment (PPE) | NIOSH-approved respirator, chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, lab coat. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of pure this compound, contaminated materials, and empty containers.
Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety goggles or a face shield must be worn.[1][2]
-
Lab Coat: A buttoned lab coat should be worn to protect from skin contact.
-
Respiratory Protection: If handling fine powders or creating aerosols, use a NIOSH-approved respirator in a well-ventilated area or fume hood.[2]
Waste Segregation and Collection
Proper segregation is critical to prevent hazardous reactions.
-
Solid this compound Waste:
-
Collect pure this compound powder and contaminated solids (e.g., weighing boats, contaminated paper towels) in a designated, compatible hazardous waste container.[5][6]
-
The container should be made of a material that will not react with the chemical and must have a secure, leak-proof screw-on cap.[1][5]
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
-
Solutions Containing this compound:
Labeling of Waste Containers
Properly label all waste containers immediately upon starting waste accumulation.[6][7]
-
The label must include:
-
The words "Hazardous Waste."[7]
-
The full chemical name: "this compound" or "N-palmitoyl-vanillamide." Avoid using abbreviations or chemical formulas.[6][7]
-
An accurate list of all components and their approximate concentrations if it is a mixture.
-
The date when the first waste was added to the container.[7]
-
The name and contact information of the principal investigator or responsible person.[7]
-
Appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).[7]
-
Storage of Hazardous Waste
Store this compound waste in a designated satellite accumulation area within the laboratory.[1][3]
-
The storage area should be at or near the point of generation and under the control of laboratory personnel.[2][3]
-
Ensure secondary containment is used to capture any potential leaks or spills.[5][6]
-
Keep waste containers securely closed at all times, except when adding waste.[1][5][6]
Disposal of Empty Containers
Empty containers that held this compound must also be disposed of as hazardous waste unless properly decontaminated.
-
Decontamination Procedure:
-
Rinse the container three times with a suitable solvent (e.g., ethanol (B145695) or acetone) in which this compound is soluble.[8]
-
Collect all rinsate as hazardous liquid waste.[9]
-
Allow the container to air dry completely in a fume hood.[8]
-
Mark the container as "EMPTY" or "MT".[9]
-
Dispose of the decontaminated container according to your institution's guidelines for non-hazardous lab glass or plastic.
-
-
If decontamination is not feasible, the empty container should be managed as solid hazardous waste.
Arranging for Waste Pickup
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your properly labeled and sealed this compound hazardous waste containers.[3] Follow all institutional procedures for waste pickup requests.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Workflow for the safe disposal of this compound waste streams in a laboratory setting.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. danielshealth.com [danielshealth.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. acs.org [acs.org]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. Chemical Waste – USC Environmental Health & Safety [ehs.usc.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. Chemical Containers | Environmental Health and Safety | Case Western Reserve University [case.edu]
Essential Safety and Logistical Information for Handling Palvanil
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of Palvanil, a non-pungent capsaicin (B1668287) analogue and potent TRPV1 receptor desensitizing agent.[1][2] Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on established protocols for handling potent powdered compounds and analogous substances like capsaicin.[3][4][5] A thorough risk assessment should be conducted by researchers prior to beginning any work with this compound.
I. Personal Protective Equipment (PPE)
Due to its potent biological activity, a comprehensive PPE protocol is mandatory when handling this compound to prevent inadvertent exposure.
Table 1: Personal Protective Equipment for Handling this compound
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Double Nitrile Gloves | An inner pair of nitrile gloves should be worn, with a second, thicker pair over them. This provides robust protection against contamination. The outer glove should be removed immediately after handling the compound. |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles are essential to protect the eyes from airborne particles. A full-face shield offers an additional layer of protection against splashes. |
| Body | Disposable Gown or Coveralls | A disposable, low-linting gown or full-body coverall with elastic cuffs is necessary to prevent skin contact and contamination of personal clothing. |
| Respiratory | NIOSH-Approved Respirator | For weighing and handling of the powder outside of a containment enclosure, an elastomeric half-mask or full-face respirator with P100 (HEPA) filters is required to prevent inhalation of airborne particles. |
| Feet | Closed-Toe Shoes | Fully enclosed shoes are required to protect feet from potential spills. |
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure risk during the handling of this compound.
1. Preparation and Weighing:
-
All handling of powdered this compound must be conducted within a certified chemical fume hood, a glovebox, or a powder containment enclosure to minimize the generation of airborne particles.
-
Use dedicated equipment (e.g., spatulas, weigh boats) for handling this compound.
-
To reduce dust, gently handle the compound. Wetting the powder with a suitable solvent may be appropriate for certain procedures, but this should be validated for the specific experimental protocol.
2. Solution Preparation:
-
When dissolving this compound, add the solvent slowly to the powder to avoid splashing.
-
Ensure the container is securely capped before mixing or vortexing.
3. Administration (In Vitro/In Vivo):
-
When administering this compound in a research setting, ensure proper ventilation and continue to wear appropriate PPE.
-
Be mindful of potential aerosol generation during administration.
4. Post-Handling and Decontamination:
-
All surfaces and equipment that have come into contact with this compound must be decontaminated. A validated decontamination procedure should be developed, which may include cleaning with a deactivating agent and detergents, followed by a thorough rinse.
-
Dispose of all cleaning materials as hazardous waste.
III. Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All materials contaminated with this compound, including gloves, disposable gowns, pipette tips, and weigh boats, must be collected in a designated and clearly labeled hazardous waste container.
2. Contaminated Labware:
-
Reusable labware should be rinsed with a suitable solvent (e.g., ethanol) to remove this compound residue. This rinseate must be collected as hazardous chemical waste. Following this initial decontamination, the labware can be washed according to standard laboratory procedures.
3. Bulk and Unused this compound:
-
Unused or waste this compound must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
4. Final Disposal:
-
All hazardous waste containing this compound should be disposed of through an approved hazardous waste management service, following all local, state, and federal regulations.
IV. Experimental Workflow
The following diagram outlines the general workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-palmitoyl-vanillamide (this compound) is a non-pungent analogue of capsaicin with stronger desensitizing capability against the TRPV1 receptor and anti-hyperalgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ehs.wwu.edu [ehs.wwu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
